Boc-5-fluoro-DL-tryptophan
Description
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Properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFODZRINGCUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67337-05-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-fluorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67337-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-5-fluoro-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and extrapolated chemical properties of N-tert-butyloxycarbonyl-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan). Due to the limited availability of specific experimental data for this particular derivative, this document combines reported information with established principles of amino acid and peptide chemistry to offer a reliable resource for laboratory applications.
Core Chemical Properties
This compound is a synthetic derivative of the essential amino acid tryptophan. The introduction of a fluorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group modifies its chemical and biological characteristics, making it a valuable tool in peptide synthesis and drug discovery.
Quantitative Data Summary
While specific experimental values for this compound are not widely published, the following table summarizes its known properties and provides estimated values based on related compounds.
| Property | Value | Source/Basis |
| CAS Number | 67337-05-7 | [1][2] |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [2] |
| Molecular Weight | 322.33 g/mol | [2] |
| Appearance | Pale solid (likely white to off-white powder) | [3] |
| Melting Point | Data not available (likely >150 °C, decomposition may occur) | Inferred from related Boc-amino acids. |
| Boiling Point | 538.3±50.0 °C (Predicted) | [2] |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, THF, Ethyl Acetate, Methanol); Sparingly soluble in water. | [4][5] |
| Stability | Stable under neutral and basic conditions; Labile to strong acids (e.g., TFA, HCl).[6][][8] | General stability of the Boc protecting group.[6][][8] |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the synthesis, purification, and analysis of this compound.
Synthesis: N-Boc Protection of 5-fluoro-DL-tryptophan
This protocol describes a standard procedure for the N-terminal protection of 5-fluoro-DL-tryptophan using di-tert-butyl dicarbonate (Boc anhydride).[9][10]
Materials:
-
5-fluoro-DL-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
5% aqueous citric acid solution or 1N HCl
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-fluoro-DL-tryptophan (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 equivalents) or an aqueous solution of sodium hydroxide, to the mixture to adjust the pH to approximately 9-10.[]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours, monitoring its completion by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and perform an initial extraction with a nonpolar organic solvent like ether or hexane to remove unreacted Boc anhydride and byproducts.
-
Carefully acidify the aqueous layer to a pH of 2-3 using a cold 5% citric acid solution or 1N HCl.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification: Flash Chromatography
The crude product can be purified using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Methanol (optional)
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a silica gel column packed in a nonpolar solvent system (e.g., hexane/ethyl acetate).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A small percentage of methanol may be required for elution.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Analysis: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the tryptophan side chain protons, and the aromatic protons of the 5-fluoroindole ring.
-
¹³C NMR: The carbon NMR will show signals for the carbonyl carbons of the Boc and carboxylic acid groups, as well as the carbons of the tert-butyl group and the tryptophan moiety.
-
¹⁹F NMR: A key analytical technique for this compound, the fluorine NMR spectrum will exhibit a singlet, providing a sensitive probe for the electronic environment of the fluorine atom.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is a suitable method for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 323.14.
Signaling Pathways and Biological Relevance
Tryptophan and its analogs are precursors and modulators of significant biological signaling pathways, primarily the serotonin and kynurenine pathways.[11][12][13] The introduction of a fluorine atom can alter the metabolic fate and receptor interactions of the molecule.
Tryptophan Metabolism Overview
The following diagram illustrates the major metabolic pathways of tryptophan. 5-fluoro-DL-tryptophan would be expected to interact with the enzymes of these pathways, potentially acting as a substrate or an inhibitor. The Boc protecting group would render it inactive until its removal.
Caption: Major metabolic pathways of tryptophan.
Experimental Workflow for Studying Tryptophan Analog Incorporation
The following diagram outlines a general workflow for investigating the effects of a tryptophan analog like 5-fluoro-DL-tryptophan (after deprotection) in a biological system, such as cell culture.
Caption: Workflow for studying tryptophan analog effects.
References
- 1. 67337-05-7 this compound AKSci 7906AE [aksci.com]
- 2. 2-[(tert-butoxycarbonyl)amino]-3-(5-fluoro-1H-indol-3-yl)propanoic acid | 67337-05-7 [chemicalbook.com]
- 3. amateksci.com [amateksci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
A Technical Guide to Boc-5-fluoro-DL-tryptophan: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-5-fluoro-DL-tryptophan is a synthetically modified amino acid that holds significant value in the fields of peptide chemistry, drug discovery, and biochemical research. As a derivative of the essential amino acid tryptophan, it is characterized by two key modifications: a fluorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The fluorine substitution offers a unique biophysical probe for techniques like ¹⁹F NMR spectroscopy and can modulate the biological activity and metabolic stability of peptides. The Boc group is a crucial element in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of amino acids into complex peptide chains.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis and incorporation into peptides, and its role as a tool in studying biological pathways.
Physicochemical Properties
Quantitative data for this compound is often presented for its individual enantiomers. The DL-form is a racemic mixture of the D- and L-isomers.
| Property | Boc-5-fluoro-L-tryptophan | Boc-5-fluoro-D-tryptophan | 5-Fluoro-DL-tryptophan (unprotected) |
| CAS Number | 53478-53-8[1] | 114926-41-9 | 154-08-5[2] |
| Molecular Formula | C₁₆H₁₉FN₂O₄[3] | C₁₆H₁₉FN₂O₄ | C₁₁H₁₁FN₂O₂[2] |
| Molecular Weight | 322.33 g/mol [3] | 322.33 g/mol | 222.22 g/mol [2] |
| Appearance | White to off-white powder | Not specified | Slightly off-white to brown powder or crystals[2] |
| Melting Point | Not specified | Not specified | 261 °C[2] |
| Solubility | Generally soluble in organic solvents like DCM, DMF, and THF.[4] Solubility in aqueous solutions is limited but can be enhanced in basic or acidic conditions. | Generally soluble in organic solvents like DCM, DMF, and THF.[4] Solubility in aqueous solutions is limited but can be enhanced in basic or acidic conditions. | Sparingly soluble in water. |
| Storage | 2-8°C, protect from light and moisture. | 2-8°C, protect from light and moisture. | 2-8°C[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the protection of the α-amino group of 5-fluoro-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
5-fluoro-DL-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 5-fluoro-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved.
-
Boc Protection: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, add water to the mixture and perform a primary extraction with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-SPPS. The following is a general protocol for a manual synthesis cycle.
Materials:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
Nα-Boc protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt)
-
Isopropanol (IPA)
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Neutralize the resin with a 10% solution of DIEA in DCM for 2 minutes, repeated twice.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (e.g., this compound) (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Caption: Cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Biological Significance and Applications
Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). 5-Fluoro-DL-tryptophan, as an analog of tryptophan, can be utilized by the same enzymatic machinery, making it a valuable tool for studying the serotonin pathway. It can act as a competitive inhibitor or be incorporated into biomolecules to act as a tracer. The fluorine atom provides a sensitive NMR handle for studying protein dynamics and interactions.
Serotonin Synthesis Pathway
The synthesis of serotonin from tryptophan involves two main enzymatic steps. 5-Fluorotryptophan can enter this pathway as a substrate analog for tryptophan hydroxylase.
Caption: Serotonin synthesis pathway with 5-fluorotryptophan as an analog.
Conclusion
This compound is a versatile chemical tool with significant applications in peptide synthesis and biochemical studies. Its unique combination of a fluorine label and a Boc protecting group allows for the creation of novel peptides with tailored properties and facilitates the investigation of complex biological systems. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to leverage the potential of this powerful amino acid derivative in their scientific endeavors.
References
- 1. aralezbio-store.com [aralezbio-store.com]
- 2. 5-FLUORO-DL-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 3. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
An In-depth Technical Guide to the Synthesis of Boc-5-fluoro-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for N-(tert-butoxycarbonyl)-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan), a valuable building block in medicinal chemistry and drug development. The introduction of a fluorine atom into the indole ring of tryptophan can significantly modulate the parent molecule's pharmacological properties, including metabolic stability and binding affinity. This guide details the necessary experimental protocols, presents quantitative data in a clear format, and illustrates the synthetic workflow.
The synthesis is presented as a three-stage process:
-
Synthesis of 5-Fluoroindole: The foundational heterocyclic precursor.
-
Synthesis of 5-Fluoro-DL-tryptophan: Introduction of the amino acid side chain.
-
Boc Protection of 5-Fluoro-DL-tryptophan: Installation of the tert-butoxycarbonyl protecting group on the α-amino group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route. Yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions.
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | Synthesis of 5-Fluoroindole-3-gramine (5-Fluoro-gramine) | 5-Fluoroindole | 5-Fluoro-gramine | 192.23 | 90-95 |
| 2 | Synthesis of Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)malonate | 5-Fluoro-gramine | Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)malonate | 378.38 | 75-85 |
| 3 | Synthesis of 5-Fluoro-DL-tryptophan | Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)malonate | 5-Fluoro-DL-tryptophan | 222.22 | 70-80 |
| 4 | Synthesis of this compound | 5-Fluoro-DL-tryptophan | This compound | 322.33 | 85-95 |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of tryptophan and its derivatives.
Step 1: Synthesis of 5-Fluoro-gramine (Mannich Reaction)
This procedure is adapted from the standard synthesis of gramine.
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoroindole (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add a 40% aqueous solution of dimethylamine (1.2 eq). The mixture may warm up. Cool the mixture to room temperature.
-
Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (1.2 eq) to the reaction mixture while maintaining the temperature below 40°C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and make it alkaline by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature remains low.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum desiccator to yield 5-fluoro-gramine as a solid.
Step 2: Synthesis of Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)malonate
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve diethyl acetamidomalonate (1.1 eq) in anhydrous toluene.
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Formation of the Malonate Anion: Heat the mixture to 80-90°C and stir for 1 hour.
-
Addition of 5-Fluoro-gramine: Add a solution of 5-fluoro-gramine (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture under reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Step 3: Synthesis of 5-Fluoro-DL-tryptophan
-
Hydrolysis and Decarboxylation: Dissolve the product from Step 2 (1.0 eq) in an excess of 4M aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture under reflux for 8-12 hours.
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a water/ethanol mixture to yield pure 5-fluoro-DL-tryptophan.
Step 4: Synthesis of this compound
This protocol is adapted from the standard procedure for the Boc protection of amino acids.[1]
-
Reaction Setup: Suspend 5-fluoro-DL-tryptophan (1.0 eq) in a mixture of dioxane and water (1:1).
-
Base Addition: Add 1M sodium hydroxide solution until the amino acid is completely dissolved and the solution is basic (pH 9-10).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the stirred solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, maintaining the pH between 9 and 10 by the periodic addition of 1M sodium hydroxide solution.
-
Work-up: Once the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
The following diagrams illustrate the key workflows and pathways discussed in this guide.
Caption: Overall synthetic workflow for this compound.
Caption: Boc protection of 5-fluoro-DL-tryptophan.
References
The Dichotomous Role of Boc-5-fluoro-DL-tryptophan: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boc-5-fluoro-DL-tryptophan is a chemically modified analog of the essential amino acid tryptophan. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino acid suggests its primary role as a synthetic intermediate in peptide synthesis and drug development. It is presumed that for biological activity, the Boc group is cleaved in vivo or in vitro to yield 5-fluoro-DL-tryptophan. This guide, therefore, focuses on the anticipated mechanism of action of the deprotected active molecule, 5-fluoro-DL-tryptophan, which can act as a substrate for key enzymes in major tryptophan metabolic pathways, potentially leading to cytotoxic and neuromodulatory effects. This document summarizes the current understanding, details relevant experimental protocols, and provides visual representations of the implicated biochemical pathways.
Note on the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis to prevent the amine group from reacting during chemical modifications of other parts of the molecule. It is generally stable under basic and nucleophilic conditions but is readily removed by acids. While enzymatic removal of Boc groups is not a well-documented general phenomenon, it is a critical consideration for the biological activity of Boc-protected compounds. This guide operates under the central hypothesis that the biological effects of this compound are mediated by its deprotected form, 5-fluoro-DL-tryptophan.
Introduction to Tryptophan Metabolism
L-tryptophan is an essential amino acid that serves as a precursor for protein synthesis and is metabolized through two primary pathways with significant physiological roles: the kynurenine pathway and the serotonin pathway.
-
The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1] It produces a range of bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which are involved in immune regulation and neuroactivity.[2][3]
-
The Serotonin Pathway: A minor but critical pathway, it leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[] The initial and rate-limiting step is catalyzed by the enzyme tryptophan hydroxylase (TPH).[5]
Presumed Mechanism of Action of 5-fluoro-DL-tryptophan
Following the presumed removal of the Boc group, 5-fluoro-DL-tryptophan, as a tryptophan analog, can interact with the enzymes of the major tryptophan metabolic pathways. The biological effects will be stereoisomer-dependent.
Interaction with the Kynurenine Pathway
The L-isomer of 5-fluorotryptophan has been shown to be a substrate for both IDO1 and TDO2, the rate-limiting enzymes of the kynurenine pathway. The D-isomer, however, is not a substrate for these enzymes. The metabolism of L-5-fluorotryptophan by these enzymes would lead to the formation of fluorinated kynurenine analogs. The downstream consequences of these fluorinated metabolites are not well-characterized but could potentially disrupt the normal physiological functions of the kynurenine pathway.
Interaction with the Serotonin Pathway
5-fluorotryptophan can also act as a substrate for tryptophan hydroxylase (TPH), the initial enzyme in the serotonin synthesis pathway. This would lead to the formation of 5-fluoro-5-hydroxytryptophan, and subsequently, 5-fluoroserotonin. The incorporation of a fluorine atom into serotonin can alter its binding affinity for serotonin receptors and its reuptake by the serotonin transporter (SERT), thereby modulating serotonergic neurotransmission. Additionally, 5-fluoro-L-tryptophan has been shown to compete with tryptophan for binding to the 5HT2 receptor, which is involved in serotonin synthesis.[6]
Incorporation into Proteins and Cytotoxicity
Exogenous 5-fluorotryptophan can be incorporated into proteins in place of tryptophan during normal protein synthesis.[7] This can lead to the production of malfunctioning enzymes and other proteins, resulting in nonspecific cytotoxicity.[7]
Quantitative Data
There is a notable lack of specific quantitative data, such as IC50 or Ki values, for the inhibitory activity of this compound or 5-fluoro-DL-tryptophan on IDO1, TDO2, or TPH in the public domain. The available quantitative data typically pertains to other known inhibitors of these enzymes.
Signaling Pathways and Experimental Workflows
Tryptophan Metabolism Pathways
Caption: Overview of Tryptophan Metabolism and the Presumed Role of this compound.
Experimental Workflow for IDO1 Activity Assay
Caption: General workflow for determining IDO1 enzyme activity.
Experimental Protocols
IDO1 Enzyme Activity Assay (Cell-Based)
This protocol is adapted from established methods for measuring IDO1 activity in cell lysates.
1. Cell Culture and Induction:
- Culture human cancer cells (e.g., SK-OV-3) known to express IDO1 in appropriate media.
- To induce IDO1 expression, treat cells with interferon-gamma (IFN-γ) at a concentration of 100 ng/mL for 24-48 hours.
2. Preparation of Cell Lysate:
- Harvest the cells and wash with phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, containing a protease inhibitor cocktail).
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the cytosolic fraction with IDO1. Determine the protein concentration using a standard method (e.g., Bradford assay).
3. Enzyme Reaction:
- Prepare a reaction mixture containing:
- 50 mM Potassium Phosphate Buffer (pH 6.5)
- 20 µM Methylene Blue
- 10 mM Ascorbic Acid
- 100 U/mL Catalase
- 200 µM L-tryptophan (or L-5-fluorotryptophan as the substrate)
- In a 96-well plate, add 50 µL of cell lysate and 50 µL of the reaction mixture.
- Incubate the plate at 37°C for 1-2 hours.
4. Reaction Termination and Sample Preparation:
- Stop the reaction by adding 10 µL of 30% trichloroacetic acid.
- Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
- Centrifuge the plate at 10,000 x g for 10 minutes.
5. HPLC Analysis of Kynurenine:
- Analyze the supernatant for kynurenine concentration using reverse-phase HPLC with UV detection at 360 nm.
- The mobile phase can consist of a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate with acetic acid).
- Quantify kynurenine levels by comparing the peak area to a standard curve of known kynurenine concentrations.
Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric)
This continuous assay is based on the different fluorescence properties of tryptophan and its product, 5-hydroxytryptophan (5-HTP).
1. Reagents:
- Assay Buffer: 50 mM HEPES, pH 7.5, containing 0.2 M ammonium sulfate, 1 mM DTT, and 25 µg/mL catalase.
- Substrate Solution: L-tryptophan (or L-5-fluorotryptophan) in assay buffer.
- Cofactor Solution: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) and ferrous ammonium sulfate in assay buffer.
- Enzyme: Purified TPH.
2. Assay Procedure:
- In a quartz cuvette, combine the assay buffer, substrate solution, and cofactor solution.
- Initiate the reaction by adding the TPH enzyme.
- Immediately measure the increase in fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 325 nm using a spectrofluorometer.
- The rate of fluorescence increase is proportional to the TPH activity.
Analysis of Serotonin and Metabolites by HPLC-ECD
This method allows for the sensitive detection of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
1. Sample Preparation (e.g., Brain Tissue):
- Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- Filter the supernatant through a 0.22 µm filter.
2. HPLC System:
- A reverse-phase C18 column.
- An electrochemical detector (ECD) with a glassy carbon working electrode.
3. Chromatographic Conditions:
- Mobile Phase: A mixture of sodium phosphate buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid), with the pH adjusted to be acidic.
- Flow Rate: Typically 0.8-1.2 mL/min.
- Detector Potential: Set at an oxidizing potential (e.g., +0.65 V) to detect serotonin and 5-HIAA.
4. Quantification:
- Inject the prepared sample onto the HPLC system.
- Identify and quantify the peaks corresponding to serotonin and 5-HIAA by comparing their retention times and peak areas to those of known standards.
Conclusion
This compound is a valuable synthetic tool for the introduction of 5-fluorotryptophan into peptides and other molecules. Its biological mechanism of action is presumed to be that of its deprotected form, 5-fluoro-DL-tryptophan. This analog can enter the major metabolic pathways of tryptophan, acting as a substrate for key enzymes and leading to the production of fluorinated metabolites. Furthermore, its incorporation into proteins can induce cytotoxicity. The L- and D-isomers are expected to have different activities, particularly in the kynurenine pathway. Further research is required to determine the in vivo fate of the Boc group and to quantify the specific effects of 5-fluoro-DL-tryptophan and its metabolites on cellular signaling and physiological outcomes.
References
- 1. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 5. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of serotonin and 5-hydroxyindole-3-acetic acid in human urine by automated precolumn derivatization and semi-microbore column liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of Boc-5-fluoro-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-5-fluoro-DL-tryptophan is a chemically modified amino acid that serves as a versatile building block and research tool in a variety of scientific disciplines. The incorporation of a fluorine atom at the 5-position of the indole ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine terminus grant this molecule unique properties that are leveraged in peptide synthesis, drug discovery, and biophysical studies. This guide provides a comprehensive overview of the core applications of this compound and its deprotected derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Core Applications
The utility of 5-fluorotryptophan derivatives spans several key areas of research:
-
Peptide and Protein Chemistry: The Boc-protected form is a crucial reagent in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a fluorinated tryptophan analog into peptide chains.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Once incorporated into a peptide or protein, the fluorine atom acts as a sensitive probe for studying protein structure, dynamics, and ligand binding.[1][2] The absence of a natural fluorine background in biological systems provides a clear window for NMR analysis.
-
Drug Discovery and Development: As an analog of the essential amino acid tryptophan, 5-fluorotryptophan can be used to synthesize novel therapeutic agents, particularly those targeting the central nervous system (CNS).[3][4] Its structural similarity to serotonin precursors makes it a valuable tool in neuroscience research.
-
Metabolic Pathway Analysis: Fluorinated tryptophan analogs can be used to probe the activity of enzymes in the serotonin and kynurenine pathways, offering insights into metabolic fluxes and the effects of potential inhibitors.[5]
-
Analytical Chemistry: Due to its distinct mass, 5-fluorotryptophan can be used as an internal standard for the accurate quantification of tryptophan and its metabolites in biological samples using liquid chromatography-mass spectrometry (LC-MS).[6]
Quantitative Data
The introduction of a fluorine atom into the tryptophan indole ring can modulate its biochemical and biophysical properties. The following tables summarize key quantitative data related to the use of 5-fluorotryptophan in various experimental contexts.
Table 1: Protein-Ligand Binding Affinities
| Protein Target | Ligand | Dissociation Constant (K_d) | Fold Change vs. L-Tryptophan | Reference |
| RibU (Riboflavin Transporter) | L-Tryptophan | ~1 nM | - | [7] |
| RibU (Riboflavin Transporter) | 5-Fluoro-L-tryptophan | ~15 nM | 15-fold decrease in affinity | [7][8] |
| SH3 Domain | SOS PepS1 | 70 µM (unlabeled) | - | [9] |
| SH3 Domain (5-F-Trp labeled) | SOS PepS1 | 150 µM | 2.1-fold decrease in affinity | [9] |
| Human Serum Albumin | L-Tryptophan | ~1.3 x 10⁻⁵ M | - | [7] |
Table 2: ¹⁹F NMR Relaxation Rates of 5-Fluoro-L-tryptophan (5F-L-Trp)
| Sample | Longitudinal Relaxation Rate (R₁) | Transverse Relaxation Rate (R₂) | Reference |
| Free 5F-L-Trp in solution | 0.75 s⁻¹ | 0.89 s⁻¹ | [10] |
| 5F-L-Trp labeled Cyclophilin A | ~1.2 s⁻¹ | 65 s⁻¹ | [10] |
Experimental Protocols
Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual steps for incorporating this compound into a peptide chain using a standard Boc/Bzl protection strategy on a Merrifield resin.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
This compound
-
Other required Nα-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU, HOBt)
-
Piperidine (for deformylation if Trp(For) is used)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation.[11]
-
Nα-Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Amino Acid Coupling (this compound):
-
Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate coupling.
-
Agitate at room temperature for 1-2 hours. Monitor completion with a Kaiser test.[11]
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After synthesis is complete, dry the peptide-resin.
-
Treat the resin with a strong acid cleavage cocktail (e.g., HF or TFMSA) containing appropriate scavengers at 0°C for 1-2 hours.
-
Remove the acid by evaporation.
-
Precipitate the crude peptide with cold diethyl ether and wash several times.[11]
-
Dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of 5-Fluorotryptophan into Proteins for NMR Studies
This protocol describes the expression of a protein with incorporated 5-fluorotryptophan in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9)
-
5-fluoroindole
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Cell Culture: Grow the transformed E. coli in minimal media supplemented with necessary antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Addition of 5-fluoroindole: Just prior to induction, add 5-fluoroindole to the culture. The final concentration will need to be optimized but is typically in the µg/mL to mg/mL range.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Protein Purification: Purify the 5-fluorotryptophan-labeled protein using standard protocols optimized for the unlabeled protein. Mass spectrometry can be used to confirm the incorporation of the fluorinated analog.
Signaling and Metabolic Pathways
Serotonin Synthesis Pathway
5-fluorotryptophan can enter the serotonin synthesis pathway as an analog of tryptophan. The key enzymatic steps are outlined below. The presence of the fluorine atom can alter the kinetics of these reactions.
Caption: Enzymatic conversion of tryptophan to serotonin.[5][13]
Experimental and Logical Workflows
Boc-SPPS Workflow
The cyclical nature of Boc solid-phase peptide synthesis is a fundamental concept for researchers in this field.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.[11][12]
¹⁹F NMR for Ligand Binding Workflow
This diagram illustrates the logical flow of a typical experiment using a 5-fluorotryptophan labeled protein to study ligand binding.
Caption: Workflow for determining ligand binding affinity using ¹⁹F NMR.[1][9]
Conclusion
This compound is a powerful and versatile chemical tool with significant applications in chemical biology, drug discovery, and materials science. Its ability to be readily incorporated into peptides and proteins provides a gateway to detailed biophysical studies using ¹⁹F NMR. Furthermore, its role as a precursor for novel therapeutics, particularly for CNS disorders, underscores its importance in medicinal chemistry. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of this fluorinated amino acid in their work. As synthetic methodologies and analytical techniques continue to advance, the applications of this compound are poised to expand even further.
References
- 1. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 2. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]
- 4. N-valproyl-L-tryptophan for CNS-targeting: synthesis, characterization and efficacy in vitro studies of a new potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 6. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. drkumardiscovery.com [drkumardiscovery.com]
An In-depth Technical Guide to Boc-5-fluoro-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan), a synthetic amino acid derivative of significant interest in peptide synthesis, drug discovery, and biochemical research. This document details its chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.
Core Chemical and Physical Properties
This compound is a racemic mixture of the D and L enantiomers of 5-fluorotryptophan with the alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions of the amino group during peptide bond formation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | N/A |
| Molecular Weight | 322.33 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide | N/A |
| Storage | Store at 2-8°C, protected from light and moisture | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of 5-fluoro-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. While a specific detailed protocol for the DL-racemate was not found in the reviewed literature, a general and widely applicable method for the Boc protection of amino acids can be adapted.
Experimental Protocol: General Boc Protection of an Amino Acid
This protocol is a standard procedure for the N-Boc protection of amino acids and is expected to be effective for 5-fluoro-DL-tryptophan.
Materials:
-
5-fluoro-DL-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 5-fluoro-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved.
-
Boc₂O Addition: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add water to the mixture.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
A related synthesis for the radiolabeled L- and D-5-[¹⁸F]fluorotryptophan from a Boc/tBu protected precursor has been reported, which further supports the feasibility of this synthetic strategy.[2][3]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized this compound.
| Spectroscopic Data | Description | Reference |
| ¹⁹F NMR | The fluorine atom at the 5-position of the indole ring provides a unique spectroscopic handle. In a study on 5-fluoro-dl-tryptophan, the principal components of the ¹⁹F chemical shielding tensor were reported as σ₁₁=0.9, σ₂₂=-63.3, and σ₃₃=-82.9 ppm relative to TFA in D₂O.[4] | [4] |
| ¹H NMR & ¹³C NMR | Standard proton and carbon NMR would be used to confirm the presence of the Boc protecting group and the overall structure of the molecule. Expected signals would include those from the indole ring, the amino acid backbone, and the tert-butyl group of the Boc moiety. | N/A |
| Mass Spectrometry | Mass spectrometry would be used to confirm the molecular weight of the compound (322.33 g/mol ). | N/A |
Applications in Research and Drug Development
This compound is a valuable building block and probe in various scientific disciplines.
Peptide Synthesis
The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The Boc protecting group allows for the controlled, stepwise addition of the fluorinated tryptophan analog into a peptide sequence. The fluorine atom can serve as a useful probe for studying peptide structure and interactions via ¹⁹F NMR.
Biological Probe
The incorporation of 5-fluorotryptophan into proteins allows for the study of protein structure, dynamics, and ligand binding using ¹⁹F NMR spectroscopy.[5] The fluorine atom is a sensitive probe of the local electronic environment. While studies have primarily focused on the incorporation of 5-fluorotryptophan itself, this compound is the necessary precursor for its site-specific introduction during peptide synthesis.
Potential Therapeutic Applications
Fluorinated analogs of amino acids are of interest in drug development due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinity. While specific biological activity data for this compound is not extensively reported, studies on fluorinated tryptophan analogs have shown inhibitory activity against various enzymes. For example, fluorinated tryptophans have been investigated as inhibitors of tryptophanyl tRNA synthetase.[6]
Experimental Workflow: Incorporation into a Peptide and ¹⁹F NMR Analysis
The following diagram illustrates a typical workflow for utilizing this compound in peptide synthesis and subsequent analysis.
Signaling Pathways and Biological Interactions
While no specific signaling pathways directly involving this compound have been detailed in the literature, its deprotected form, 5-fluorotryptophan, can act as an analog of tryptophan and potentially interact with pathways involving this essential amino acid.
Tryptophan Metabolism and Potential Interactions
Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin and for the kynurenine pathway. 5-Fluorotryptophan has been shown to be a substrate for indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), key enzymes in the kynurenine pathway.[2][3] This suggests that peptides containing 5-fluorotryptophan could potentially modulate these pathways.
Conclusion
This compound is a versatile and valuable tool for chemical biologists, medicinal chemists, and researchers in drug development. Its utility in peptide synthesis allows for the introduction of a fluorinated probe for detailed structural and functional studies of peptides and proteins. While further research is needed to fully elucidate its specific biological activities, its potential to interact with key metabolic pathways involving tryptophan makes it an intriguing candidate for the development of novel therapeutics and diagnostic agents.
References
- 1. goldbio.com [goldbio.com]
- 2. Preparation and evaluation of L- and D-5-[18F]fluorotryptophan as PET imaging probes for indoleamine and tryptophan 2,3-dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
The Fluorinated Tryptophan Toolbox: An In-depth Guide to a Unique Bioprobe
A comprehensive overview of the discovery, synthesis, and application of fluorinated tryptophan analogs for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine atoms into amino acids has revolutionized our ability to probe the intricate world of protein structure, function, and dynamics. Among these powerful tools, fluorinated tryptophan analogs stand out for their unique spectroscopic properties, making them invaluable assets in fields ranging from structural biology to drug discovery. This technical guide provides a deep dive into the history, synthesis, and multifaceted applications of these remarkable molecules.
A Journey of Discovery: A Historical Timeline
The exploration of fluorinated tryptophans began as an extension of the broader field of fluorinated amino acid chemistry. While a precise, linear timeline for the discovery of each positional isomer is not definitively documented in a single source, key milestones can be pieced together from the scientific literature. The early exploration of fluorinated amino acids dates back to the mid-20th century, with a surge of interest in their potential as biological probes and therapeutic agents. The synthesis of 5- and 6-fluorotryptophan labeled with fluorine-18 was reported as early as 1972, indicating that their non-radioactive counterparts were likely known by or before this time. The development of synthetic routes to 4- and 7-fluorotryptophan followed, expanding the palette of available probes. These pioneering efforts laid the groundwork for the widespread use of fluorinated tryptophans in modern biochemical and biomedical research.
Physicochemical Properties: A Comparative Overview
The position of the fluorine atom on the indole ring of tryptophan subtly yet significantly alters its physicochemical properties. These differences are crucial for selecting the appropriate analog for a specific application. The following table summarizes key properties for the four main positional isomers of monofluorotryptophan.
| Property | 4-Fluorotryptophan | 5-Fluorotryptophan | 6-Fluorotryptophan | 7-Fluorotryptophan |
| pKa (Indole NH) | ~16.9 | ~16.6 | ~16.7[1] | ~17.2 |
| Hydrophobicity (LogD at pH 7.4) | More hydrophobic than tryptophan | Slightly more hydrophobic than tryptophan | Slightly more hydrophobic than tryptophan | More hydrophobic than tryptophan |
| Fluorescence Quantum Yield (Φ) | Very low (~0.01)[2] | ~0.13 | ~0.13 | Very low (~0.01) |
| λmax Absorption (nm) | ~285 | ~285 | ~285 | ~290 |
| λmax Emission (nm) | ~350 | ~350 | ~350 | ~360 |
| ¹⁹F NMR Chemical Shift (ppm, relative to CFCl₃) | ~ -125 to -130 | ~ -120 to -125 | ~ -115 to -120[3] | ~ -135 to -140 |
Note: Exact values can vary depending on the solvent and local environment.
Synthesis of Fluorinated Tryptophan Analogs: Detailed Protocols
The chemical synthesis of fluorinated tryptophan isomers is a critical aspect of their accessibility for research. While numerous methods have been developed, this section provides representative, detailed protocols for the non-radioactive synthesis of each of the four primary positional isomers.
Synthesis of 4-Fluorotryptophan
The synthesis of 4-fluorotryptophan can be achieved through a multi-step process starting from 4-fluoroindole. A common strategy involves the gramine-based synthesis.
Protocol:
-
Gramine Synthesis: React 4-fluoroindole with dimethylamine and formaldehyde (Mannich reaction) to form 4-fluoro-3-(dimethylaminomethyl)indole (4-fluorogramine).
-
Alkylation: Treat the 4-fluorogramine with a suitable glycine equivalent, such as diethyl acetamidomalonate, in the presence of a base (e.g., sodium ethoxide) to introduce the amino acid backbone.
-
Hydrolysis and Decarboxylation: Hydrolyze the resulting intermediate with a strong acid (e.g., HCl) to remove the protecting groups and decarboxylate the malonate ester, yielding racemic 4-fluorotryptophan.
-
Resolution: If enantiomerically pure L-4-fluorotryptophan is required, the racemic mixture can be resolved using enzymatic methods or chiral chromatography.
Synthesis of 5-Fluorotryptophan
5-Fluorotryptophan is one of the more commonly used isomers and its synthesis can also be accomplished starting from the corresponding fluoroindole.
Protocol:
-
Starting Material: Begin with commercially available 5-fluoroindole.
-
Alkylation with Serine: A highly efficient method involves the enzymatic condensation of 5-fluoroindole with L-serine catalyzed by tryptophan synthase. This method has the advantage of directly producing the L-enantiomer.
-
Chemical Synthesis (Alternative): Alternatively, a chemical synthesis similar to that of 4-fluorotryptophan can be employed, starting with the formation of 5-fluorogramine followed by alkylation and deprotection steps.
Synthesis of 6-Fluorotryptophan
The synthesis of 6-fluorotryptophan follows a similar logic to its other isomers, often starting from 6-fluoroindole.
Protocol:
-
Vilsmeier-Haack Reaction: Treat 6-fluoroindole with phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 3-position, yielding 6-fluoroindole-3-carboxaldehyde.
-
Azlactone Synthesis: Condense the aldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate to form an azlactone.
-
Reduction and Hydrolysis: Reduce the double bond of the azlactone and subsequently hydrolyze the ring and the benzoyl group to yield racemic 6-fluorotryptophan.
-
Resolution: Perform enzymatic or chromatographic resolution to obtain the desired L-enantiomer.
Synthesis of 7-Fluorotryptophan
The synthesis of 7-fluorotryptophan can be more challenging due to the steric hindrance at the 7-position of the indole ring.
Protocol:
-
Starting Material: Utilize 7-fluoroindole as the precursor.
-
Enzymatic Synthesis: As with 5-fluorotryptophan, the most direct route to the L-isomer is the tryptophan synthase-catalyzed reaction between 7-fluoroindole and L-serine.
-
Chemical Synthesis (Alternative): A multi-step chemical synthesis can be employed, which may involve protection of the indole nitrogen followed by lithiation and reaction with a suitable electrophile to introduce the side chain, followed by deprotection and conversion to the amino acid.
Applications in Research and Drug Development
Fluorinated tryptophans have become indispensable tools for investigating a wide array of biological questions. Their applications primarily leverage their unique properties as ¹⁹F NMR probes and, in some cases, as fluorescent reporters.
Probing Protein Structure and Dynamics with ¹⁹F NMR
The fluorine nucleus (¹⁹F) is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems. This results in background-free spectra where the signals from the incorporated fluorinated tryptophan are the sole focus. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful reporter of:
-
Protein Conformation: Different conformers of a protein will often give rise to distinct ¹⁹F NMR signals.
-
Ligand Binding: The binding of a small molecule, peptide, or another protein can induce conformational changes that are readily detected as shifts in the ¹⁹F NMR spectrum.
-
Protein Dynamics: Line-broadening and other relaxation phenomena in the ¹⁹F NMR spectrum can provide insights into the dynamic processes occurring within a protein on a variety of timescales.
Experimental Workflow for ¹⁹F NMR Studies of Fluorinated Proteins
Elucidating Signaling Pathways: A Case Study of GPCRs
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Understanding their activation and signaling mechanisms is a major focus of drug discovery. Fluorinated tryptophan has been instrumental in studying the conformational changes that GPCRs undergo upon ligand binding and activation.
By incorporating a fluorinated tryptophan at a specific site within a GPCR, researchers can use ¹⁹F NMR to monitor the conformational landscape of the receptor in different functional states (e.g., inactive, agonist-bound, G protein-coupled). This allows for the detailed characterization of the allosteric communication between the ligand-binding pocket and the intracellular G protein-coupling interface.
Signaling Pathway of a Generic GPCR Studied with Fluorinated Tryptophan
Fluorescence Studies
While 4- and 7-fluorotryptophan have very low fluorescence quantum yields, 5- and 6-fluorotryptophan are fluorescent and can be used as probes in fluorescence spectroscopy. Their slightly altered spectral properties compared to natural tryptophan can sometimes be advantageous in distinguishing the signal of the probe from that of other tryptophans in the protein.
Conclusion
Fluorinated tryptophan analogs have firmly established themselves as a cornerstone of modern protein science. Their unique properties, particularly as ¹⁹F NMR probes, provide an unparalleled window into the structure, dynamics, and interactions of proteins. As synthetic methodologies continue to improve and our understanding of how to leverage their properties expands, the future of fluorinated tryptophans in both basic research and drug development looks exceptionally bright.
References
An In-depth Technical Guide to Boc-5-fluoro-DL-tryptophan: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-5-fluoro-DL-tryptophan is a fluorinated, Boc-protected derivative of the essential amino acid tryptophan. The introduction of a fluorine atom to the indole ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group make this compound a valuable building block in medicinal chemistry and drug discovery. The fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of resulting peptides and small molecules, potentially enhancing metabolic stability, binding affinity, and lipophilicity. The Boc protecting group is crucial for its application in solid-phase and solution-phase peptide synthesis, allowing for the controlled and sequential assembly of amino acids into complex peptide chains. This guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis and use, and an exploration of its biological significance.
Physical and Chemical Properties
The physical and chemical properties of this compound and its parent compound, 5-fluoro-DL-tryptophan, are summarized below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Boc-5-fluoro-D-tryptophan | 5-fluoro-DL-tryptophan | 5-fluoro-L-tryptophan |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | C₁₁H₁₁FN₂O₂[1][2] | C₁₁H₁₁FN₂O₂[][4] |
| Molecular Weight | 322.33 g/mol | 222.22 g/mol [1][2] | 222.22 g/mol [][4] |
| Appearance | White to off-white powder | Slightly off-white to brown powder or crystals[2] | White powder[4] |
| Melting Point | Not available | 261 °C[1] | 238-239 °C[4] |
| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM); less soluble in water.[5] | Sparingly soluble in aqueous solutions. Soluble in organic solvents such as methanol and acetic acid. | Soluble in 1M HCl. |
| Storage | 2-8°C[] | 2-8°C, keep dry[1] | 2-8°C[4] |
Spectral Data
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Boc-5-fluoro-D-tryptophan are available from suppliers and chemical databases. [6]
Experimental Protocols
Synthesis of N-Boc-5-fluoro-DL-tryptophan
This protocol is adapted from the general synthesis of N-Boc-L-tryptophan.
Materials:
-
5-fluoro-DL-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-fluoro-DL-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.
-
Reaction Initiation: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) followed by the dropwise addition of 1 M NaOH solution to maintain a pH between 9 and 10.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Workflow for the Synthesis of N-Boc-5-fluoro-DL-tryptophan:
Caption: General workflow for the synthesis of this compound.
Use in Peptide Synthesis and Boc Deprotection
This compound is a key building block in peptide synthesis. The Boc group protects the amine during coupling reactions and is removed in a subsequent deprotection step.
General Peptide Coupling Step:
-
The carboxylic acid of this compound is activated using a coupling agent (e.g., DCC, HBTU).
-
The activated amino acid is then reacted with the free N-terminal amine of a growing peptide chain.
Boc Deprotection Protocol:
-
The Boc-protected peptide is dissolved in a suitable solvent (e.g., dichloromethane).
-
An acid, typically trifluoroacetic acid (TFA), is added to the solution. A common mixture is 50% TFA in DCM.
-
The reaction is stirred at room temperature for 30-60 minutes.
-
The solvent and excess TFA are removed under reduced pressure to yield the deprotected peptide as a TFA salt.
Biological Significance and Signaling Pathways
5-fluoro-DL-tryptophan, the deprotected form of the title compound, serves as an analog of tryptophan and can be processed in similar metabolic pathways. Its primary biological relevance lies in its role as a precursor to 5-fluoroserotonin, an analog of the neurotransmitter serotonin.
Serotonin Synthesis Pathway
Tryptophan is the natural precursor for the synthesis of serotonin (5-hydroxytryptamine). This process involves two key enzymatic steps:
-
Hydroxylation: Tryptophan hydroxylase (TPH) converts tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[7]
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin.[8]
5-fluoro-DL-tryptophan can enter this pathway and be similarly converted by these enzymes to produce 5-fluoroserotonin. The incorporation of the fluorine atom can be used as a probe in ¹⁹F NMR studies to investigate enzyme mechanisms and protein dynamics.
Diagram of the Serotonin Synthesis Pathway with 5-fluoro-DL-tryptophan:
Caption: Biosynthesis of serotonin and the analogous pathway for 5-fluoroserotonin.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for researchers and drug development professionals.
-
Peptide Synthesis: It is used as a building block to create peptides with modified properties. The resulting fluorinated peptides can exhibit enhanced stability against enzymatic degradation and improved membrane permeability.
-
Drug Discovery: The incorporation of a fluorinated tryptophan analog can lead to novel therapeutic agents with altered receptor binding affinities and pharmacokinetic profiles. This is particularly relevant in the development of drugs targeting serotonergic pathways, which are implicated in a wide range of neurological and psychiatric disorders.
-
Biochemical Probes: The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy. This allows for detailed studies of protein structure, dynamics, and ligand binding without the need for isotopic labeling of the entire protein.
Conclusion
This compound is a versatile and powerful tool in the fields of chemical biology, medicinal chemistry, and drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic protocols, enable its effective use in the creation of novel peptides and small molecules. The ability of its deprotected form to participate in the serotonin biosynthetic pathway provides a unique avenue for studying and modulating serotonergic signaling. As research continues to explore the impact of fluorination on biological activity, the importance of building blocks like this compound is set to grow, paving the way for the development of next-generation therapeutics.
References
- 1. 5-Fluoro D,L-tryptophan | 154-08-5 | FF23354 | Biosynth [biosynth.com]
- 2. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 4. 5-Fluoro-L-tryptophan, 16626-02-1, High-Purity, SMB01347, Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 6. BOC-5-FLUORO-D-TRYPTOPHAN(114926-41-9) 1H NMR [m.chemicalbook.com]
- 7. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
A Technical Guide to N-α-Boc-5-fluoro-DL-tryptophan: Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan), a fluorinated derivative of the essential amino acid tryptophan. It is intended for researchers, chemists, and professionals in the fields of drug discovery, peptide synthesis, and biochemistry. This guide details the compound's chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines a standard experimental protocol for its synthesis and discusses its critical applications, particularly as a building block in the development of novel therapeutics and as a probe for studying protein structure and function.
Introduction
N-α-Boc-5-fluoro-DL-tryptophan is a synthetically modified amino acid that plays a crucial role in medicinal chemistry and biochemical research. It combines three key features: the racemic tryptophan backbone, a fluorine atom at the 5-position of the indole ring, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen.
The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[1] The 5-fluoroindole moiety makes this compound a valuable tool for creating peptides with enhanced pharmacological properties or for use as a ¹⁹F NMR probe to study protein structure and dynamics.[2][3] The Boc group is a common amine protecting group, essential for the stepwise and controlled assembly of amino acids during peptide synthesis; it is stable under many reaction conditions but can be easily removed with mild acid.[4]
This guide serves as a technical resource, consolidating key data and methodologies related to this compound to support its effective use in a research and development setting.
Chemical Structure and Physicochemical Properties
This compound is a racemic mixture of N-α-Boc-5-fluoro-D-tryptophan and N-α-Boc-5-fluoro-L-tryptophan. The core structure consists of a 5-fluoroindole group attached to an alanine backbone, with the α-amino group protected by a tert-butoxycarbonyl moiety.
Structural Information
-
IUPAC Name: (2RS)-2-[(tert-butoxycarbonyl)amino]-3-(5-fluoro-1H-indol-3-yl)propanoic acid
-
SMILES String: C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C
-
InChI Key: (for L-isomer) BSFODZRINGCUSL-ZDUSSCGKSA-N. The key for the DL-racemate would differ in the stereochemistry layer.
Quantitative Data Summary
The following table summarizes the key physicochemical properties for Boc-5-fluoro-tryptophan and its related parent compounds. Data is primarily for the L-isomer or the unprotected DL-form, as specific data for this compound is less commonly published; however, molecular formula and weight are identical for D, L, and DL-isomers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [5] |
| Molecular Weight | 322.33 g/mol | [5] |
| Appearance | Typically an off-white to pale brown solid/powder | [6][7] |
| CAS Number | 53478-53-8 (for L-isomer) | [5] |
| 114926-41-9 (for D-isomer) | [8] | |
| 154-08-5 (for unprotected DL-isomer) | [6][7] | |
| Purity | Often ≥95% (by HPLC) | [6][7] |
| Storage Conditions | 2-8°C, keep dry | [7][] |
| Melting Point | 261 °C (for unprotected DL-isomer) |
Spectroscopic Data
Spectroscopic analysis is critical for verifying the structure and purity of this compound. Below are the expected characteristics based on published data for closely related analogs.
| Technique | Description | Reference(s) |
| ¹H NMR | Expected signals include: aromatic protons on the indole ring (shifts influenced by the fluorine substituent), the α-proton of the amino acid backbone, the β-protons, the indole N-H proton, and a characteristic singlet for the nine protons of the tert-butyl group (Boc) at ~1.4 ppm. | [8][10] |
| ¹⁹F NMR | A single resonance is expected, which is sensitive to the local chemical environment. This makes the 5-fluoro-tryptophan moiety an excellent probe for studying molecular interactions and protein conformation. The chemical shielding tensor for 5-fluoro-dl-tryptophan has been determined, providing a basis for structural analysis in oriented environments. | [2][7] |
| Mass Spec. | Electrospray ionization (ESI) mass spectrometry would typically show a molecular ion peak [M+H]⁺ at m/z 323.1 or a sodium adduct [M+Na]⁺ at m/z 345.1. | [11] |
Experimental Protocols
Synthesis via Boc Protection of 5-Fluoro-DL-Tryptophan
This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O), adapted for 5-fluoro-DL-tryptophan.[10]
Materials:
-
5-Fluoro-DL-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 5-fluoro-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water. Add 1 M NaOH solution (2.0-2.5 eq) and stir until the amino acid is fully dissolved. Cool the mixture to 0°C in an ice bath.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The product, N-α-Boc-5-fluoro-DL-tryptophan, can be further purified by recrystallization or column chromatography if necessary.
Applications in Research and Drug Development
This compound is a versatile building block with several key applications.
-
Peptide Synthesis: It is primarily used in solid-phase peptide synthesis (SPPS) to incorporate a fluorinated tryptophan residue into a peptide sequence.[4][12] The Boc group ensures that the α-amino group does not undergo unwanted side reactions during coupling steps.[4]
-
Drug Discovery: The incorporation of 5-fluorotryptophan can enhance the metabolic stability of peptides against enzymatic degradation and improve their binding characteristics, making it a valuable modification in the design of novel therapeutics.[6][12] Its structural similarity to tryptophan allows it to be a useful tool for studying serotonin metabolism and receptor interactions.[6]
-
Biochemical and Structural Probes: The fluorine atom serves as a sensitive ¹⁹F NMR probe.[2] By incorporating 5-fluorotryptophan into a protein, researchers can study protein folding, dynamics, and interactions with other molecules, as the ¹⁹F NMR signal provides detailed information about the local environment of the residue.[2][13]
Workflow Visualization
The following diagram illustrates a generalized workflow for the incorporation of this compound into a dipeptide using solid-phase peptide synthesis (SPPS).
Caption: A simplified workflow for solid-phase synthesis of a dipeptide.
Conclusion
N-α-Boc-5-fluoro-DL-tryptophan is a key enabling reagent for modern chemical biology and drug discovery. Its unique combination of a fluorinated indole side chain and a Boc-protected amine group provides a versatile platform for synthesizing modified peptides with potentially superior therapeutic properties. The ability to use the fluorine atom as an NMR probe further extends its utility into the realm of structural biology. This guide provides the foundational technical information required for its effective application in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 10. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. chemimpex.com [chemimpex.com]
- 13. goldbio.com [goldbio.com]
Unveiling the Biological Potential of Boc-5-fluoro-DL-tryptophan: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activity and applications of Boc-5-fluoro-DL-tryptophan. While direct biological activity data for the N-Boc-protected form is limited, this document elucidates its crucial role as a synthetic intermediate and explores the well-documented biological effects of its deprotected counterpart, 5-fluoro-DL-tryptophan.
Introduction: A Versatile Tool in Chemical Biology
This compound is a chemically modified derivative of the essential amino acid tryptophan. The molecule features two key modifications: a fluorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. The fluorine substitution can enhance the metabolic stability and alter the electronic properties of the molecule, potentially leading to enhanced pharmacological effects[1]. The Boc group is a widely used protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), where it allows for the controlled, stepwise assembly of amino acids into peptides[2][3][4][5].
The primary role of this compound in research and development is as a building block for the synthesis of peptides and other complex molecules. The biological activity is typically unmasked upon removal of the Boc group, which can be achieved under acidic conditions.
Synthetic Applications and Deprotection
The principal application of this compound is in solid-phase peptide synthesis. The Boc protecting group prevents unwanted reactions of the amino group during the coupling of the carboxylic acid group to the next amino acid in the peptide chain.
Boc Deprotection to Yield the Active Amine
The removal of the Boc group is a critical step to liberate the biologically active 5-fluoro-DL-tryptophan or its corresponding peptide. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).
Biological Activity of 5-Fluoro-DL-tryptophan
Upon deprotection, 5-fluoro-DL-tryptophan can exhibit a range of biological activities. These activities are primarily attributed to its structural similarity to tryptophan, allowing it to interact with biological pathways that utilize the natural amino acid.
General Cytotoxicity
5-Fluoro-L-tryptophan has been reported to be nonspecifically cytotoxic. This is believed to be due to its incorporation into newly synthesized proteins in place of tryptophan. The presence of the fluorinated analog can lead to misfolded or malfunctioning proteins and enzymes, ultimately disrupting cellular processes and leading to cell death.
Antimicrobial Activity
While direct studies on the antimicrobial properties of this compound are not widely available, research on related compounds suggests potential in this area. A study on Boc-protected dipeptides, including Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[6]. The deprotected form, 5-fluoro-DL-tryptophan, has also been shown to inhibit bacterial growth by targeting fatty acid synthesis enzymes[7]. Furthermore, the incorporation of 5-fluorotryptophan into antimicrobial peptides has been shown to enhance their activity[8].
Interaction with Tryptophan Metabolic Pathways
Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin and is also metabolized through the kynurenine pathway, which plays a role in immune regulation[9][10]. 5-Fluorotryptophan can act as a substrate and a modulator of the enzymes in these pathways.
Studies on the related compound, 6-fluoro-DL-tryptophan, have shown that it can be metabolized in the brain to form 6-fluoro-5-hydroxytryptophan and subsequently 6-fluoro-serotonin, leading to a transient depletion of serotonin levels[11]. This suggests that 5-fluoro-DL-tryptophan could similarly interact with the serotonergic pathway.
Quantitative Data
| Compound | Assay | Organism | Result | Reference |
| Boc-Phe-Trp-OMe | Minimum Inhibitory Concentration (MIC90) | Gram-positive & Gram-negative bacteria | 230 - 400 µg/mL | [6] |
| Boc-Trp-Trp-OMe | Minimum Inhibitory Concentration (MIC90) | Gram-positive & Gram-negative bacteria | 230 - 400 µg/mL | [6] |
| NCR169C17–38C12,17/S (with 5-fluorotryptophan) | Minimum Inhibitory Concentration (MIC) | E. faecalis | 3.1 µM | [8] |
| NCR169C17–38C12,17/S (with 5-fluorotryptophan) | Minimum Inhibitory Concentration (MIC) | S. aureus | 3.1 µM | [8] |
| NCR169C17–38C12,17/S (with 5-fluorotryptophan) | Minimum Inhibitory Concentration (MIC) | K. pneumoniae | 3.1 µM | [8] |
| NCR169C17–38C12,17/S (with 5-fluorotryptophan) | Minimum Inhibitory Concentration (MIC) | A. baumannii | 3.1 µM | [8] |
| NCR169C17–38C12,17/S (with 5-fluorotryptophan) | Minimum Inhibitory Concentration (MIC) | P. aeruginosa | 3.1 µM | [8] |
| NCR169C17–38C12,17/S (with 5-fluorotryptophan) | Minimum Inhibitory Concentration (MIC) | E. coli | 1.6 µM | [8] |
Experimental Protocols
General Protocol for Boc Deprotection in Solution Phase
This protocol describes a standard procedure for the removal of the Boc protecting group from an amino acid or peptide in solution.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-20 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected product.
Protocol for Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
Test compound (e.g., a peptide synthesized using this compound)
-
Bacterial strain(s) of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.
Conclusion
This compound is a valuable synthetic building block that enables the introduction of the biologically interesting 5-fluorotryptophan moiety into peptides and other molecules. While the Boc-protected form itself is not expected to be highly bioactive, its deprotected counterpart, 5-fluoro-DL-tryptophan, and peptides containing this modified amino acid, have demonstrated cytotoxic and antimicrobial properties. Furthermore, the ability of 5-fluorotryptophan to interact with key metabolic pathways of tryptophan opens avenues for the development of novel therapeutics and research tools. Further investigation into the direct biological effects of this compound and its derivatives is warranted to fully explore its potential in drug discovery and chemical biology.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between Tryptophan Metabolism via Kynurenine Pathway and Carbohydrate Metabolism in the Context of Cardio-Metabolic Risk—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Boc-5-fluoro-DL-tryptophan in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and pharmacokinetic properties.[1][2] 5-Fluorotryptophan, a synthetic analog of tryptophan, is of particular interest as the fluorine atom can serve as a sensitive probe for ¹⁹F NMR studies, enhance metabolic stability, and modulate binding interactions.[2][3] These application notes provide a detailed protocol for the use of Boc-5-fluoro-DL-tryptophan in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry.
A critical consideration when using this compound is its racemic nature (a mixture of D and L isomers). Standard solid-phase peptide synthesis protocols are designed for stereochemically pure L-amino acids. The use of a DL-mixture will result in the synthesis of a population of diastereomeric peptides at the completion of the synthesis. This may be desirable for certain screening applications, such as in peptide libraries, but for the synthesis of a single, defined peptide sequence, the resulting diastereomers will require separation and characterization. Alternatively, if a specific stereoisomer is required, it is highly recommended to source the enantiomerically pure Boc-5-fluoro-L-tryptophan or Boc-5-fluoro-D-tryptophan.
Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
Boc SPPS is a robust method for peptide synthesis, particularly for long and complex sequences.[4][5] The strategy is based on a graduated acid lability for the removal of protecting groups. The α-amino group is temporarily protected by the acid-labile Boc group, which is removed by moderate acid treatment (e.g., trifluoroacetic acid, TFA), while more stable, benzyl-based groups protect the side chains and the peptide-resin linkage. These more stable protecting groups are removed in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]
Experimental Protocols
Resin Selection and Loading of the First Amino Acid
The choice of resin depends on whether a C-terminal acid or amide is desired. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.[6] The first Boc-protected amino acid is typically esterified to the resin. For Merrifield resin, the cesium salt method is often employed to minimize racemization.[6]
The Boc-SPPS Cycle
The synthesis of the peptide chain proceeds through a repeated cycle of deprotection, neutralization, and coupling for each amino acid to be added.
Diagram of the Boc-SPPS Cycle
Caption: Workflow for a single coupling cycle in Boc-SPPS.
a. Boc Deprotection: The N-terminal Boc group is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reagent: 25-50% TFA in DCM (v/v).
-
Procedure:
b. Neutralization: After deprotection, the N-terminal amine is protonated as a trifluoroacetate salt and must be neutralized to the free amine before coupling.
-
Reagent: 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF (v/v).
-
Procedure:
-
Wash the resin with DCM or DMF.
-
Treat the resin with the DIEA solution for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM or DMF to remove excess base.
-
c. Coupling of this compound: The incoming this compound is activated and coupled to the N-terminal amine of the growing peptide chain. Given the potential for steric hindrance from the fluorinated indole ring, the use of a potent coupling reagent is recommended.
-
Recommended Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more efficient than carbodiimides like DCC for challenging couplings.[7]
-
Procedure (using HBTU/DIEA):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 eq.) in DMF.
-
Add DIEA (4-8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completeness using a qualitative test (e.g., Kaiser test).
-
After a negative Kaiser test, filter and wash the resin with DMF, DCM, and IPA.
-
| Parameter | Recommendation | Rationale |
| Equivalents of Amino Acid | 2 - 4 | To drive the reaction to completion. |
| Coupling Reagent | HBTU, HATU, PyBOP | High efficiency, reduced side reactions.[7] |
| Activation Time | 2 - 5 minutes | Allows for the formation of the active ester. |
| Coupling Time | 1 - 2 hours | May require longer times for hindered couplings. |
| Solvent | DMF or NMP | Good solvating properties for reagents and peptide chain. |
Protection of the 5-Fluorotryptophan Side Chain
In Boc chemistry, the indole side chain of tryptophan can be left unprotected, but it is susceptible to alkylation and oxidation during the repeated acid treatments of deprotection and especially during the final cleavage. To mitigate these side reactions, scavengers must be added during these steps. Alternatively, the indole nitrogen can be protected with a formyl (For) group (Boc-5-fluoro-DL-Trp(For)-OH).
-
If using unprotected Boc-5-fluoro-DL-Trp: Add scavengers like 0.5% dithiothreitol (DTE) to the Boc deprotection cocktail.
-
If using Boc-5-fluoro-DL-Trp(For): The formyl group is stable to TFA but must be removed before the final strong acid cleavage.[8] This is typically done by treating the peptide-resin with 10% piperidine in DMF for 2 hours at 0-5°C.[6]
Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is achieved using a strong acid.
Diagram of the Cleavage and Deprotection Workflow
Caption: General workflow for the final cleavage and deprotection of the peptide.
a. Cleavage with TFMSA (Trifluoromethanesulfonic acid): TFMSA is a strong acid that can be used as an alternative to the more hazardous HF and does not require specialized apparatus.[8]
-
Cleavage Cocktail: TFMSA / TFA / m-cresol / thioanisole (e.g., 1:6:1:2 v/v). m-cresol and thioanisole act as scavengers to protect the 5-fluorotryptophan indole ring and other sensitive residues.
-
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Cool the resin in an ice bath.
-
Add the chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 1-2 hours.
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold methyl t-butyl ether.
-
Isolate the peptide by centrifugation or filtration and wash with cold ether.
-
b. Cleavage with HF (Hydrogen Fluoride): Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized, HF-resistant apparatus.[5][9] All procedures must be performed in a dedicated fume hood with appropriate personal protective equipment.
-
Cleavage Cocktail: HF / anisole (9:1 v/v). Anisole is a common scavenger used to trap carbocations.[9]
-
Procedure:
-
Place the dry peptide-resin and a Teflon-coated stir bar in the reaction vessel of the HF apparatus.
-
Add the scavenger (anisole).
-
Cool the vessel in a dry ice/methanol bath.
-
Distill the required volume of HF into the reaction vessel.
-
Stir the mixture at 0-5°C for 30-60 minutes.[8]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate and wash the crude peptide as described for the TFMSA method.
-
| Cleavage Method | Reagent | Scavengers | Key Considerations |
| TFMSA | Trifluoromethanesulfonic acid | m-cresol, thioanisole, EDT | Does not require special apparatus.[8] Products may have associated salts. |
| HF | Anhydrous Hydrogen Fluoride | Anisole, p-cresol | Requires a dedicated, HF-resistant apparatus.[5][9] Highly effective but extremely hazardous. |
Data Presentation and Characterization
Due to the use of a racemic mixture of this compound, the crude peptide product will be a mixture of diastereomers. This will be evident during purification and characterization.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. The diastereomeric peptides may resolve into two or more closely eluting peaks, depending on the length and sequence of the peptide.
-
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. All diastereomers will have the same mass.
-
NMR Spectroscopy: ¹⁹F NMR will show a characteristic signal for the fluorine atom on the tryptophan indole ring, confirming its incorporation. The presence of diastereomers may lead to multiple, closely spaced ¹⁹F signals. ¹H NMR can also be used to assess purity and confirm the structure, although the spectra will be complex due to the presence of multiple diastereomers.
-
Conclusion
The incorporation of this compound into peptides using Boc-SPPS is a feasible but nuanced process. The primary consideration is the racemic nature of the amino acid, which necessitates a robust purification strategy to separate the resulting diastereomers. Careful selection of coupling reagents, appropriate side-chain protection strategy for the fluorinated indole ring, and the use of effective scavengers during deprotection and cleavage are critical for a successful synthesis. The resulting fluorinated peptides can be valuable tools for a wide range of applications in chemical biology and drug discovery.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for Boc-5-fluoro-DL-tryptophan in ¹⁹F NMR Studies of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into proteins provides a powerful and sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus boasts several advantageous properties for studying protein structure, dynamics, and interactions.[1][2][3] With a spin of 1/2, 100% natural abundance, and the second-highest gyromagnetic ratio after protons, ¹⁹F offers high sensitivity.[1] Its broad chemical shift range of over 400 ppm makes it highly sensitive to subtle changes in the local chemical environment.[1] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, simplifying analysis.[2][4]
5-fluorotryptophan (5F-Trp) is a commonly used fluorinated analog for these studies.[5][6][7][8][9] The substitution of a hydrogen atom with a fluorine atom at the 5th position of the indole ring is a minimal structural perturbation that is often well-tolerated, preserving the protein's structure and function.[1][10] This allows for the site-specific introduction of a sensitive NMR probe to investigate various aspects of protein behavior, including ligand binding, conformational changes, and protein-protein interactions, making it a valuable tool in drug discovery and structural biology.[3][4][8][11]
Key Advantages of ¹⁹F NMR with 5-Fluorotryptophan
-
High Sensitivity: The ¹⁹F nucleus has 83% of the intrinsic signal-to-noise of protons.[1]
-
Large Chemical Shift Dispersion: The wide range of chemical shifts allows for the resolution of individual fluorine signals and high sensitivity to environmental changes.[1]
-
No Background Signal: The absence of endogenous fluorine in biological systems results in clean spectra.[2][4]
-
Minimal Perturbation: The small size of the fluorine atom often leads to minimal disruption of the protein's native structure and function.[1][10]
-
Versatility: Applicable to a wide range of studies including protein folding, dynamics, ligand binding, and dimerization.[1]
Experimental Workflow
The general workflow for utilizing Boc-5-fluoro-DL-tryptophan in ¹⁹F NMR studies of proteins involves several key stages, from incorporation of the fluorinated amino acid to the final NMR data analysis.
Protocols
Protocol 1: Incorporation of 5-Fluorotryptophan into Proteins using E. coli
This protocol describes a common method for expressing proteins with 5-fluorotryptophan in E. coli. Two main strategies are presented: using a tryptophan auxotroph strain or using a standard expression strain with glyphosate inhibition. A more cost-effective method using 5-fluoroindole is also described.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or a tryptophan auxotroph)
-
Expression plasmid containing the gene of interest
-
Minimal media (e.g., M9)
-
Antibiotics
-
5-fluoro-DL-tryptophan or 5-fluoroindole
-
Glyphosate (for non-auxotrophic strains)
-
L-Tryptophan, L-Phenylalanine, L-Tyrosine (for glyphosate method)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Centrifuge and appropriate tubes
-
Shaking incubator
Procedure using Tryptophan Auxotroph:
-
Transform the expression plasmid into a competent tryptophan auxotroph E. coli strain.
-
Plate on LB-agar plates with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a starter culture in minimal media supplemented with L-tryptophan (50 mg/L) and the antibiotic. Grow overnight at 37°C with shaking.
-
Inoculate a larger volume of minimal media (without tryptophan) with the starter culture to an initial OD₆₀₀ of ~0.05.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the cells by centrifugation (e.g., 4000 x g, 10 min, 4°C) and wash twice with pre-warmed minimal media lacking tryptophan to remove any residual tryptophan.
-
Resuspend the cell pellet in fresh minimal media containing 5-fluoro-DL-tryptophan (50-100 mg/L) and the appropriate antibiotic.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours with shaking.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Procedure using Glyphosate Inhibition (for non-auxotrophic strains like BL21(DE3)): [1][2]
-
Follow steps 1-4 as described above, using a standard expression strain like BL21(DE3) and standard minimal media.
-
When the OD₆₀₀ reaches 0.6-0.7, add glyphosate to a final concentration of 1 g/L.[2]
-
Simultaneously, supplement the media with 5-fluoro-DL-tryptophan (50 mg/L), L-phenylalanine (100 mg/L), and L-tyrosine (100 mg/L).[2]
-
Wait for 45 minutes before inducing protein expression with IPTG (1 mM final concentration).[2]
-
Incubate the culture at 18°C for 16-20 hours with shaking.[2]
-
Harvest the cells by centrifugation.
Cost-Effective Procedure using 5-Fluoroindole: [1]
This method is reported to be significantly cheaper than using 5-fluorotryptophan directly.[1]
-
Grow E. coli BL21(DE3) cells harboring the expression plasmid in minimal media.
-
Just prior to induction with IPTG, add 5-fluoroindole to the culture.
-
The cells will incorporate the 5-fluoroindole and convert it into 5-fluorotryptophan, which is then incorporated into the expressed protein.
-
Proceed with induction and cell harvesting as described in the other protocols.
Protocol 2: Protein Purification and Sample Preparation for ¹⁹F NMR
Materials:
-
Cell pellet containing the 5F-Trp labeled protein
-
Lysis buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[6]
-
Sonciator or microfluidizer
-
High-speed centrifuge
-
Appropriate chromatography columns (e.g., Ni-NTA, ion-exchange, size-exclusion)
-
NMR buffer (e.g., 25 mM Sodium Phosphate, pH 6.5, 1 mM TCEP, 0.02% NaN₃, 7% D₂O)[6]
-
NMR tubes
Procedure:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or microfluidization.
-
Clarify the lysate by centrifugation at high speed (e.g., 27,000 x g, 1 hour, 4°C) to remove cell debris.[6]
-
Purify the protein using a combination of chromatography techniques optimized for the unlabeled protein.
-
Verify the incorporation of 5-fluorotryptophan and the purity of the protein using SDS-PAGE and mass spectrometry.
-
Buffer exchange the purified protein into the final NMR buffer.
-
Concentrate the protein to the desired concentration for NMR experiments (typically in the µM to mM range).
-
Transfer the final sample to an NMR tube.
Protocol 3: ¹⁹F NMR Data Acquisition
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe. Modern probes are often triple-resonance (¹H, ¹³C, ¹⁵N) with a dedicated ¹⁹F channel.
Typical 1D ¹⁹F NMR Parameters:
-
Pulse Program: A simple one-pulse experiment is usually sufficient.
-
Temperature: 298 K (25°C) is a common starting point, but should be optimized for protein stability.[2][6]
-
Spectral Width: A wide spectral width (e.g., 50-100 ppm) should be used initially to ensure all signals are captured.[2]
-
Recycle Delay: A recycle delay of 1-5 seconds is typical.[2]
-
Number of Scans: This will depend on the protein concentration and desired signal-to-noise ratio.
-
Referencing: ¹⁹F chemical shifts can be referenced externally to a standard such as trifluoroacetic acid (TFA).[2][6]
Procedure for a Ligand Titration Experiment:
-
Acquire a 1D ¹⁹F NMR spectrum of the 5F-Trp labeled protein alone.
-
Prepare a stock solution of the ligand in the same NMR buffer.
-
Add small aliquots of the ligand stock solution to the protein sample.
-
Acquire a 1D ¹⁹F NMR spectrum after each addition.
-
Monitor the changes in chemical shift and/or line shape of the ¹⁹F signals.
Data Presentation
Quantitative data from ¹⁹F NMR experiments can provide valuable insights into protein-ligand interactions and protein dynamics.
Table 1: Example Quantitative Data from ¹⁹F NMR Studies
| Protein System | Labeled Residue(s) | Experiment | Observed Parameter | Value | Reference |
| SH3 Domain | 5-fluorotryptophan | Ligand Titration | Kd | 150 µM | [11] |
| SH3 Domain | 5-fluorotryptophan | Ligand Titration | kon | 1.5 x 10⁸ M⁻¹s⁻¹ | [11] |
| SH3 Domain | 5-fluorotryptophan | Ligand Titration | koff | 2.2 x 10⁴ s⁻¹ | [11] |
| Dcp1:Dcp2 Complex | 5-fluorotryptophan (Trp 45, 107) | CPMG Relaxation Dispersion | kex | 6840 ± 1109 s⁻¹ | [7] |
| Dcp1:Dcp2 Complex | 5-fluorotryptophan (Trp 45, 107) | CPMG Relaxation Dispersion | pa (ground state) | 98.9 ± 1.1% | [7] |
| HIV-1 CA-CTD | 4,6-difluoro-Trp | 1D ¹⁹F NMR | Chemical Shift (Monomer) | 41.5 ppm (F4), 43.5 ppm (F6) | [2] |
| HIV-1 CA-CTD | 4,6-difluoro-Trp | 1D ¹⁹F NMR | Chemical Shift (Dimer) | 43.7 ppm (F4) | [2] |
Signaling Pathways and Logical Relationships
The application of ¹⁹F NMR with 5-fluorotryptophan is particularly powerful for dissecting molecular recognition events, such as the binding of a drug to its target protein, which can trigger a downstream signaling cascade.
Conclusion
The use of this compound for ¹⁹F NMR studies offers a robust and sensitive method for investigating protein structure, dynamics, and interactions at the molecular level. The protocols and data presented here provide a framework for researchers to implement this powerful technique in their own work, from initial protein labeling to the final interpretation of NMR data. The minimal perturbation caused by the 5-fluoro substitution, combined with the excellent NMR properties of the ¹⁹F nucleus, makes this a highly valuable tool for academic research and for accelerating drug discovery pipelines.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. addi.ehu.es [addi.ehu.es]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
- 11. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Boc-5-fluoro-DL-tryptophan in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Boc-5-fluoro-DL-tryptophan, a protected and fluorinated analog of the essential amino acid tryptophan, serves as a versatile building block in the synthesis of novel therapeutics. The fluorine atom at the 5-position of the indole ring can significantly alter the electronic properties, metabolic stability, and binding interactions of the parent molecule. This modification is particularly relevant in the development of enzyme inhibitors and specialized peptides. One of the most promising applications for fluorinated tryptophan analogs is in the targeting of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in tumor immune evasion.[1][2]
Application Notes
Development of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. This tryptophan depletion, coupled with the accumulation of immunosuppressive kynurenine metabolites, results in the suppression of anti-tumor immunity.[3] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
This compound can be utilized as a key starting material for the synthesis of potent and selective IDO1 inhibitors. The 5-fluoro substitution can enhance the binding affinity of the inhibitor to the active site of IDO1 and may also block potential sites of metabolic degradation, thereby improving the compound's pharmacokinetic profile. The Boc protecting group allows for controlled and site-selective modifications during the synthesis of complex inhibitor scaffolds.
Incorporation into Peptides and Peptidomimetics
This compound is a valuable building block for solid-phase peptide synthesis (SPPS). The incorporation of 5-fluorotryptophan into peptides can confer unique properties, including:
-
Enhanced Stability: The fluorine atom can increase the peptide's resistance to enzymatic degradation.
-
Modified Conformation: The electronic effects of fluorine can influence the peptide's secondary structure and folding.
-
Probing Molecular Interactions: The fluorine atom serves as a sensitive probe for NMR studies, allowing for detailed investigation of peptide-protein interactions.[4][5][6]
These fluorinated peptides can be developed as therapeutic agents themselves or as tools to study biological processes. The Boc protecting group is compatible with standard Boc-SPPS protocols, enabling the straightforward incorporation of this non-canonical amino acid into desired peptide sequences.
Quantitative Data
The following table summarizes the inhibitory activities of various tryptophan analogs against IDO1, providing a comparative context for the development of new inhibitors based on this compound.
| Compound | Target | Assay Type | IC50/EC50 (µM) | Reference |
| Phenylimidazole Derivative (DX-03-12) | IDO1 | Enzymatic | 0.3 - 0.5 | [7] |
| Phenylimidazole Derivative (DX-03-13) | IDO1 | Enzymatic | 0.3 - 0.5 | [7] |
| Dual IDO1/TDO Inhibitor (G-17, 4'-fluoro) | IDO1 | Cellular | ~1.2 | [8] |
| Dual IDO1/TDO Inhibitor (G-15, 4'-methyl) | IDO1 | Cellular | ~1.2 | [8] |
| TDO2-selective inhibitor (5-Cl-isoxazolopyridine) | hTDO2 | Cellular | < 1 | [9] |
| TDO2-selective inhibitor (5-Br-isoxazolopyridine) | hTDO2 | Cellular | < 1 | [9] |
| TDO2-selective inhibitor (5-I-isoxazolopyridine) | hTDO2 | Cellular | < 1 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical IDO1 Inhibitor from this compound
This protocol describes a plausible synthetic route to a hypothetical IDO1 inhibitor, demonstrating the use of this compound as a key intermediate.
Step 1: Esterification of this compound
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound methyl ester.
Step 2: N-Alkylation of the Indole Nitrogen
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated intermediate.
Step 3: Boc Deprotection and Amide Coupling
-
Dissolve the N-alkylated intermediate (1.0 eq) in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]
-
Stir at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine salt in DMF.
-
In a separate flask, activate a carboxylic acid of interest (1.1 eq) with a coupling agent such as HBTU (1.1 eq) and a base like N,N-diisopropylethylamine (DIEA) (2.2 eq) in DMF.
-
Add the activated carboxylic acid solution to the amine salt solution.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final hypothetical IDO1 inhibitor.
Step 4: Saponification (if a carboxylic acid is desired)
-
Dissolve the final product from Step 3 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by recrystallization or chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a 5-Fluorotryptophan-Containing Peptide
This protocol outlines the manual Boc-SPPS for incorporating this compound into a peptide sequence.
Materials:
-
Appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HOBt)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.[10]
-
First Amino Acid Loading: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.
-
Boc-SPPS Cycle (for each subsequent amino acid, including this compound): a. Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin with DCM and isopropanol.[10] b. Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DCM. Wash again with DCM.[11] c. Coupling: i. In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF. ii. Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid. iii. Add the activated amino acid solution to the resin and agitate for 2-4 hours. The completion of the coupling reaction can be monitored by the Kaiser test.[10] d. Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 3a.
-
Cleavage and Global Deprotection: a. Dry the peptide-resin under vacuum. b. Treat the resin with a strong acid cleavage cocktail (e.g., anhydrous HF with scavengers like anisole) at 0°C for 1-2 hours. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions. c. Evaporate the HF under a stream of nitrogen. d. Precipitate the crude peptide with cold diethyl ether. e. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
References
- 1. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Novel 1-alkyl-tryptophan derivatives downregulate IDO1 and IDO2 mRNA expression induced by interferon-gamma in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
Application Notes and Protocols for the Incorporation of Boc-5-fluoro-DL-tryptophan into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 5-fluorotryptophan, a synthetic analog of tryptophan, is of particular interest due to the unique properties of the fluorine atom. Its high electronegativity and minimal steric footprint compared to hydrogen can influence peptide conformation and stability through the modulation of intramolecular interactions. Furthermore, the presence of the ¹⁹F nucleus provides a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of peptide structure, dynamics, and ligand interactions without background interference from other nuclei in the peptide.[1][2][3][4]
This document provides detailed application notes and protocols for the incorporation of N-α-tert-butyloxycarbonyl-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan) into synthetic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Core Principles: Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a well-established method for the stepwise synthesis of peptides on a solid support. The process is cyclical, involving the sequential removal of the temporary N-α-Boc protecting group with a moderate acid, followed by the coupling of the next Boc-protected amino acid.
The fundamental steps in each cycle are:
-
Deprotection: Removal of the N-terminal Boc group, typically with trifluoroacetic acid (TFA).
-
Neutralization: Neutralization of the resulting N-terminal ammonium salt with a base, such as diisopropylethylamine (DIEA).
-
Coupling: Formation of a peptide bond by activating the carboxylic acid of the incoming Boc-amino acid and reacting it with the free N-terminus of the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and permanent side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).
Special Considerations for Incorporating this compound
-
Racemic Mixture (DL): The use of this compound will result in the synthesis of a mixture of two diastereomeric peptides, as the L- and D-enantiomers will be incorporated at the target position within the otherwise L-amino acid peptide chain. These diastereomers will likely have different retention times on reversed-phase HPLC and may exhibit distinct biological activities. Their separation and individual characterization are crucial.
-
Indole Side Chain: The indole ring of tryptophan is susceptible to oxidation and modification by cationic species generated during the deprotection and cleavage steps.[5] While 5-fluorination can influence the electron density of the indole ring, precautions are still necessary.
-
Side-Chain Protection: For Boc-SPPS, the indole nitrogen of tryptophan can be left unprotected. However, to minimize side reactions during cleavage, using scavengers is highly recommended.[5][6] Alternatively, an indole-protected version such as Boc-Trp(For)-OH is used in standard Boc chemistry, though this is not specified for the fluorinated analog.[6][7] The protocols below assume an unprotected indole side chain and the use of appropriate scavengers.
Experimental Protocols
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating this compound.
Materials and Reagents:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
Isopropanol (IPA)
-
Cleavage cocktail (e.g., HF with scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel and add DCM.
-
Allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent.
-
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain and wash the resin with DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids and this compound):
-
In a separate vial, dissolve the Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle:
-
Return to Step 2 for the next coupling cycle until the full peptide sequence is assembled.
-
Protocol 2: Peptide Cleavage and Deprotection (High HF Method)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF-resistant reaction vessel.
-
Add scavengers to the vessel. A common scavenger mixture for tryptophan-containing peptides is p-cresol and p-thiocresol or anisole.[5]
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining residue with cold diethyl ether to remove the scavengers.
-
Triturate the residue to precipitate the peptide.
-
Collect the crude peptide by filtration or centrifugation.
-
Repeat the ether wash several times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification and Characterization
-
Purification by Reversed-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase.
-
Note: Due to the use of a DL-racemic mixture, two major peaks corresponding to the diastereomeric peptides should be expected. Collect these fractions separately.
-
Lyophilize the purified fractions to obtain the final peptides as white powders.
-
-
Characterization by Mass Spectrometry (MS):
-
Confirm the identity of the purified peptides by analyzing their molecular weight using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry. The observed mass should correspond to the calculated mass of the 5-fluorotryptophan-containing peptide.
-
Data Presentation
Table 1: Impact of 5-Fluorotryptophan on Peptide Stability
This table summarizes data from a study on Trpzip2, a β-hairpin peptide, demonstrating how the position of 5-fluorotryptophan affects thermal stability.
| Peptide Variant | Position of 5F-Trp | Melting Temperature (Tₘ) in 2M GuHCl (°C) | Change in Tₘ vs. Native (°C) | Reference |
| Native Trpzip2 | None | 54.1 | N/A | [9] |
| 2b | Edge-Trp4 | 48.7 | -5.4 | [9] |
| 3b | Face-Trp9 | 54.0 | -0.1 | [9] |
Data adapted from Schubert, M., et al. (2018).[9]
Visualizations
Workflow for Peptide Synthesis and Analysis
Caption: Boc-SPPS workflow for incorporating this compound.
Application in ¹⁹F NMR-Based Ligand Binding Assay
Caption: Workflow for a ¹⁹F NMR assay to detect ligand binding to a 5F-Trp peptide.
References
- 1. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 4. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Design with Boc-5-fluoro-DL-tryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology. Boc-5-fluoro-DL-tryptophan, a fluorinated analog of the essential amino acid tryptophan, offers unique advantages for designing novel peptides with enhanced biological properties. The fluorine substituent can modulate the electronic properties, hydrophobicity, and metabolic stability of the peptide, potentially leading to improved binding affinity, increased resistance to enzymatic degradation, and altered signaling pathway interactions.
These application notes provide a comprehensive guide to the experimental design and execution of studies involving peptides containing 5-fluorotryptophan, synthesized using Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Data Presentation
The introduction of a fluorine atom into a tryptophan residue can significantly impact the biological activity of a peptide. The following table provides a representative example of how to present quantitative data comparing a native peptide with its 5-fluorotryptophan-containing analog. This data illustrates the potential for enhanced binding affinity.
Table 1: Comparative Binding Affinity of a Hypothetical Peptide and its 5-Fluorotryptophan Analog to Target Protein X.
| Peptide Sequence | Modification | Dissociation Constant (Kd) | Fold Change in Affinity |
| Ac-Tyr-Gly-Gly-Phe-Trp -NH2 | None (Native) | 150 nM | - |
| Ac-Tyr-Gly-Gly-Phe-(5-F-Trp) -NH2 | 5-Fluorotryptophan | 75 nM | 2.0 |
Note: This data is hypothetical and serves as an example for data presentation. Actual results will vary depending on the peptide sequence and the protein target. A study on the binding of free L-tryptophan and 5-fluoro-L-tryptophan to the riboflavin transporter (RibU) showed a decrease in affinity for the fluorinated analog, highlighting that the effect of fluorination is context-dependent.[1]
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a 5-Fluorotryptophan Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using a standard Boc/Bzl protection strategy on a Merrifield resin.
Materials:
-
Merrifield resin (or other suitable resin for C-terminal acid)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Diethyl ether (cold)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling and Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes with gentle agitation.[2]
-
Drain the DCM.
-
-
First Amino Acid Coupling (Esterification to Resin):
-
Couple the first Boc-protected amino acid to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin) to avoid racemization.[3]
-
-
Peptide Chain Elongation (Cyclical Procedure):
-
Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin.[2]
-
Perform a pre-wash by agitating for 5 minutes.[2]
-
Drain and add fresh 50% TFA/DCM solution and agitate for an additional 15-25 minutes.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual acid.[2]
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 5% DIEA in DCM and agitate for 1-2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid (e.g., this compound) and a coupling agent like HBTU in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test (a negative test indicates a complete reaction).[2]
-
Wash the resin with DMF and DCM.
-
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF apparatus by trained personnel.[4][5]
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to the HF reaction vessel.
-
Add appropriate scavengers (e.g., anisole for tryptophan-containing peptides) to the vessel.[3]
-
Carefully distill anhydrous HF into the reaction vessel at a low temperature (e.g., -5 to 0°C).
-
Stir the reaction mixture at 0°C for 1-2 hours.[4]
-
Evaporate the HF under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether.[6]
-
Collect the precipitate by filtration or centrifugation and wash several times with cold ether.[6]
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
Protocol 2: In Vitro Peptide-Protein Binding Assay (Fluorescence Polarization)
This protocol describes a method to quantify the binding affinity of a 5-fluorotryptophan-containing peptide to a target protein.
Materials:
-
Purified 5-fluorotryptophan-containing peptide (labeled with a fluorescent dye, e.g., FITC)
-
Purified target protein
-
Binding buffer (e.g., PBS, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled peptide in the binding buffer.
-
Prepare a series of dilutions of the target protein in the binding buffer, starting from a high concentration and performing serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the fluorescently labeled peptide to each well.
-
Add the serially diluted target protein to the wells. Include a control well with only the labeled peptide (no protein).
-
Bring the final volume in each well to be the same with the binding buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protocol 3: Cell-Based Assay for Peptide Activity (MTT Assay for Cytotoxicity)
This protocol is a general method to assess the cytotoxic effect of a 5-fluorotryptophan-containing peptide on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
5-fluorotryptophan-containing peptide
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the 5-fluorotryptophan-containing peptide in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptide. Include a vehicle control (medium without peptide).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
-
Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
-
Mandatory Visualizations
Signaling Pathways
The incorporation of 5-fluoro-DL-tryptophan can potentially influence the metabolic fate of tryptophan, which is a precursor for the synthesis of the neurotransmitter serotonin and for the kynurenine pathway.[10][11][12]
Caption: Tryptophan metabolic pathways and potential influence of 5-fluorotryptophan.
Experimental Workflows
A clear workflow is essential for the successful execution of peptide synthesis and subsequent analysis.
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for biological evaluation of a 5-fluorotryptophan peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 10. researchgate.net [researchgate.net]
- 11. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 12. Tryptophan‐derived serotonin‐kynurenine balance in immune activation and intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-5-fluoro-DL-tryptophan in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-5-fluoro-DL-tryptophan as a key building block in the synthesis of novel therapeutics. The introduction of a fluorine atom onto the indole ring of tryptophan offers unique advantages in modulating the pharmacological properties of peptides and small molecules, making this an attractive component for drug discovery programs targeting a range of diseases, including cancer and neurological disorders.
Introduction
This compound is a protected amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS) and traditional organic synthesis. The fluorine substitution at the 5-position of the indole ring can significantly alter the electronic properties of the molecule, influencing its binding affinity to target proteins, metabolic stability, and pharmacokinetic profile.[1] This makes it a valuable tool for medicinal chemists seeking to optimize lead compounds. Key therapeutic areas where 5-fluorotryptophan derivatives have shown promise include the development of inhibitors for the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) and the modulation of serotonin receptor activity.[1][2]
Applications in Therapeutic Areas
IDO1 Inhibition for Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] In the tumor microenvironment, upregulation of IDO1 leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the activity of effector T-cells and promotes an immunosuppressive milieu, allowing cancer cells to evade the immune system.[4][5][6]
The incorporation of 5-fluorotryptophan into small molecules or peptides can lead to potent and selective IDO1 inhibitors. The fluorine atom can enhance binding to the enzyme's active site and may also block the metabolic pathway, thus preventing the production of immunosuppressive metabolites.[2]
Signaling Pathway of IDO1-Mediated Immunosuppression and its Inhibition
Caption: IDO1 pathway and inhibition by 5-F-Trp analogs.
Table 1: Representative Biological Activity of Tryptophan Analog-Based IDO1 Inhibitors
| Compound Class | Target | Assay Type | IC50 (nM) | Reference |
| Indole Derivatives | hIDO1 | Enzymatic Assay | 7000 | [] |
| W-0019482 | hIDO1 | Cell-based Assay | 80 | [5] |
| Epacadostat Analog | hIDO1 | Cell-based Assay | 20 | [5] |
Note: Data for specific peptides containing this compound is limited in publicly available literature. The above data for related tryptophan analogs is provided for context.
Modulation of the Serotonin Pathway for Neurological Disorders
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter involved in the regulation of mood, cognition, and various physiological processes.[8] The serotonin receptors are a large family of G-protein coupled receptors (GPCRs) that are important drug targets for the treatment of depression, anxiety, and other neurological disorders.[9][10]
The structural similarity of 5-fluorotryptophan to serotonin allows for the design of ligands that can selectively bind to specific serotonin receptor subtypes. The fluorine atom can be used to fine-tune the binding affinity and functional activity (agonist or antagonist) of these ligands.[1]
Simplified Serotonin Receptor Signaling Cascade
Caption: Serotonin synthesis and receptor signaling modulation.
Table 2: Representative Binding Affinities of Ligands for Serotonin Receptors
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| 5-CT | 5-HT7 | Radioligand Binding | 0.79 | [11] |
| 8-OH-DPAT | 5-HT1A | Radioligand Binding | - | [11] |
| GR-flu | 5-HT3 | Fluorescence Spectroscopy | ~0.2 (Kd) | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual Boc-SPPS.
Workflow for Boc-SPPS Cycle
Caption: A single cycle of Boc solid-phase peptide synthesis.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HOBt/DCC)
-
Scavenger for tryptophan: 1,2-ethanedithiol (EDT) or dithiothreitol (DTE)
-
Piperidine (for Fmoc deprotection if applicable in a hybrid strategy)
-
Cleavage cocktail (e.g., HF or a Reagent K-type mixture)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[13]
-
Note: When working with tryptophan-containing peptides, the addition of a scavenger like 0.5% DTE to the deprotection solution is recommended to prevent alkylation of the indole ring.[13]
-
-
Washing: Wash the resin thoroughly with DCM followed by isopropanol (IPA) and then DCM again to remove residual acid.
-
Neutralization: Neutralize the resin-bound peptide with a solution of 10% DIEA in DCM for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling:
-
Dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU) in DMF.
-
Add this solution to the resin, followed by 4-6 equivalents of DIEA to initiate coupling.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[14]
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin and dry it thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., "low-high" HF method or a TFA-based cocktail containing appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.[15]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Table 3: Representative Coupling Efficiencies and Yields in SPPS
| Step | Parameter | Typical Value | Note |
| Coupling | Efficiency per step | >99% | For standard amino acids. May be slightly lower for hindered or modified amino acids. |
| Overall Yield | For a 10-mer peptide | ~90% | Highly dependent on sequence and coupling efficiency at each step. |
| Overall Yield | For a 20-mer peptide | ~82% | Illustrates the importance of high stepwise efficiency. |
Note: The theoretical overall yield can be estimated as (coupling efficiency)^n, where n is the number of coupling steps. Actual yields will be lower due to handling losses and side reactions.
Protocol 2: Characterization of 5-Fluorotryptophan-Containing Peptides
1. Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Procedure:
-
Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The observed molecular weight should correspond to the calculated molecular weight of the peptide containing the 5-fluorotryptophan residue.
-
-
Fragmentation Analysis (MS/MS):
-
Tandem mass spectrometry (e.g., using Collision-Induced Dissociation - CID) can be used to sequence the peptide and confirm the incorporation of 5-fluorotryptophan.
-
The fragmentation pattern will show characteristic b- and y-ions. The mass of the 5-fluorotryptophan residue (C11H10FN2O) is approximately 221.2 g/mol . The mass difference between fragment ions containing and lacking this residue will confirm its presence at the correct position in the sequence.
-
2. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: 1D 19F NMR spectroscopy.
-
Advantages: 19F NMR offers a high signal-to-noise ratio and a large chemical shift dispersion, making it a sensitive probe of the local environment of the fluorine atom.[16] It can be used to study protein folding, conformational changes, and ligand binding.[4][17]
-
Procedure:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or a buffered aqueous solution).
-
Acquire the 1D 19F NMR spectrum. The 5-fluorotryptophan residue will give a single resonance.
-
The chemical shift of the 19F signal is sensitive to the local environment. Changes in the chemical shift upon addition of a binding partner can be used to study interactions.
-
-
Expected Chemical Shifts: The 19F chemical shift of 5-fluorotryptophan in peptides is typically observed in the range of -115 to -125 ppm relative to a trifluoroacetic acid (TFA) standard. The exact chemical shift will depend on the peptide sequence and conformation.
Conclusion
This compound is a valuable and versatile building block for the development of novel therapeutics. Its unique properties can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates targeting important pathways in cancer and neurological diseases. The protocols and information provided in these application notes are intended to serve as a guide for researchers to successfully incorporate this promising building block into their drug discovery and development programs. Further optimization of the synthetic and analytical methods may be required for specific peptide sequences and applications.
References
- 1. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pentelutelabmit.com [pentelutelabmit.com]
- 9. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acnp.org [acnp.org]
- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand binding to the serotonin 5HT3 receptor studied with a novel fluorescent ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 17. Solid-state 19F-NMR analysis of 19F-labeled tryptophan in gramicidin A in oriented membranes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Dynamics: Application Notes and Protocols for Utilizing Boc-5-fluoro-DL-tryptophan in Protein Folding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate process of protein folding is paramount in deciphering cellular function and the molecular basis of numerous diseases. The incorporation of non-canonical amino acids, such as 5-fluorotryptophan, has emerged as a powerful tool to probe the subtle conformational changes that govern this complex phenomenon. This fluorinated analog of tryptophan, when introduced into a protein, serves as a sensitive reporter for its local environment, enabling detailed structural and dynamic analysis through advanced spectroscopic techniques. Boc-5-fluoro-DL-tryptophan is a key reagent in this workflow, providing a protected form of the amino acid for efficient incorporation into protein expression systems.
These application notes provide a comprehensive guide for researchers on the utilization of this compound to study protein folding. We present detailed protocols for the incorporation of 5-fluorotryptophan into proteins and its subsequent analysis using primarily ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy.
Key Applications
The introduction of a fluorine atom into the indole ring of tryptophan offers several distinct advantages for studying protein folding:
-
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an ideal probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems. The chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, making it a powerful tool to monitor:
-
Conformational Changes: Changes in protein folding and unfolding result in distinct alterations in the ¹⁹F NMR spectrum, providing residue-specific information on structural transitions.
-
Protein Dynamics: Techniques such as relaxation dispersion NMR can be employed to study the kinetics and thermodynamics of conformational exchange processes on the microsecond to millisecond timescale.[1][2]
-
Ligand Binding: The binding of small molecules or other proteins can be monitored by observing changes in the ¹⁹F chemical shifts of nearby 5-fluorotryptophan residues.
-
Solvent Accessibility: The degree of exposure of a 5-fluorotryptophan residue to the solvent can be determined by observing changes in its ¹⁹F chemical shift in the presence of paramagnetic reagents or by measuring D₂O isotope shifts.[3][4][5]
-
-
Fluorescence Spectroscopy: While native tryptophan fluorescence is a well-established technique for monitoring protein folding, the use of 5-fluorotryptophan can offer altered photophysical properties that may be advantageous in certain contexts. Tryptophan fluorescence quenching assays can be adapted to study:
-
Protein Unfolding and Refolding: Changes in the fluorescence intensity and emission wavelength of 5-fluorotryptophan can be used to monitor the transition between folded and unfolded states.
-
Ligand-Induced Conformational Changes: The binding of a ligand can alter the local environment of the fluorinated tryptophan, leading to a measurable change in its fluorescence signal.[6][7][8]
-
Data Presentation
Table 1: Representative ¹⁹F NMR Chemical Shift Data for 5-Fluorotryptophan in Different Environments
| Environment | Typical ¹⁹F Chemical Shift Range (ppm) | Reference |
| Free 5-Fluorotryptophan in solution | -125 to -127 | [9] |
| Solvent-exposed residue in a folded protein | -124 to -126 | [3][5] |
| Buried residue in the hydrophobic core of a folded protein | -120 to -124 | [3][5] |
| Unfolded or denatured protein | -125 to -127 | [10] |
Note: Chemical shifts are relative to a reference standard (e.g., trifluoroacetic acid) and can vary depending on the specific protein and experimental conditions.
Table 2: Example of Quantitative Data from a Tryptophan Fluorescence Quenching Experiment
| Ligand Concentration (µM) | Fluorescence Intensity (a.u.) |
| 0 | 950 |
| 1 | 850 |
| 2 | 760 |
| 5 | 600 |
| 10 | 450 |
| 20 | 320 |
| 50 | 200 |
This data can be used to calculate the dissociation constant (Kd) for the protein-ligand interaction.
Experimental Protocols
Protocol 1: Uniform Incorporation of 5-Fluorotryptophan into Proteins in E. coli
This protocol describes the uniform labeling of a target protein with 5-fluorotryptophan using a tryptophan-auxotrophic E. coli strain.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) Δtrp) transformed with the expression plasmid for the protein of interest.
-
Minimal medium (e.g., M9) supplemented with all essential amino acids except tryptophan.
-
This compound.
-
L-Tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Standard protein purification reagents.
Procedure:
-
Starter Culture: Inoculate 10 mL of LB medium with a single colony of the transformed E. coli strain and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal medium supplemented with all amino acids except tryptophan with the overnight culture. Add a limiting amount of L-tryptophan (e.g., 20 mg/L) to allow for initial cell growth.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce and Add Analog: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Simultaneously, add this compound (which will be deprotected in vivo) to a final concentration of 50-100 mg/L.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvest and Purify: Harvest the cells by centrifugation. Purify the 5-fluorotryptophan-labeled protein using standard protocols (e.g., affinity chromatography, size-exclusion chromatography).
-
Verification: Confirm the incorporation of 5-fluorotryptophan by mass spectrometry.
Protocol 2: ¹⁹F NMR Spectroscopy of 5-Fluorotryptophan Labeled Protein
This protocol outlines the general procedure for acquiring ¹⁹F NMR spectra to study protein folding.
Materials:
-
Purified 5-fluorotryptophan-labeled protein (0.1-0.5 mM).
-
NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) in 90% H₂O/10% D₂O or 100% D₂O.
-
NMR tubes.
-
NMR spectrometer equipped with a fluorine probe.
-
Reference standard (e.g., trifluoroacetic acid, TFA).
Procedure:
-
Sample Preparation: Prepare the protein sample in the desired NMR buffer. For studies involving denaturants (e.g., urea, guanidinium chloride), prepare a series of samples with increasing denaturant concentrations.
-
Spectrometer Setup: Tune and match the ¹⁹F probe. Set the temperature as required for the experiment.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. Typical parameters include a spectral width of 50-100 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum using an internal or external standard.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to monitor changes in protein conformation.
-
For unfolding studies, plot the change in chemical shift or signal intensity as a function of denaturant concentration to determine the midpoint of the transition and the free energy of folding.
-
Protocol 3: Tryptophan Fluorescence Quenching Assay
This protocol describes how to perform a fluorescence quenching experiment to monitor protein folding or ligand binding.
Materials:
-
Purified 5-fluorotryptophan-labeled protein (1-10 µM).
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).
-
Denaturant (e.g., urea) or ligand of interest.
-
Fluorometer.
-
Quartz cuvette.
Procedure:
-
Instrument Setup: Set the excitation wavelength to selectively excite tryptophan (typically around 295 nm).[6] Set the emission scan range from 310 nm to 500 nm.[6]
-
Baseline Measurement: Record the fluorescence spectrum of the buffer alone.
-
Protein Spectrum: Record the fluorescence spectrum of the protein in the assay buffer.
-
Titration:
-
For Unfolding: Add increasing concentrations of the denaturant to the protein sample, allowing the system to equilibrate at each step. Record the fluorescence spectrum after each addition.
-
For Ligand Binding: Add increasing concentrations of the ligand to the protein sample, incubating for a sufficient time to reach binding equilibrium. Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the spectra for buffer background and dilution effects.
-
Plot the change in fluorescence intensity at the emission maximum or the change in the wavelength of maximum emission (λ_max) as a function of denaturant or ligand concentration.
-
Fit the data to an appropriate model to extract thermodynamic parameters (e.g., ΔG_folding, K_d).
-
Visualizations
Caption: Workflow for uniform labeling of proteins with 5-fluorotryptophan.
Caption: General workflow for ¹⁹F NMR analysis of a 5-fluorotryptophan labeled protein.
References
- 1. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. 19F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-5-fluoro-DL-tryptophan in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Boc-5-fluoro-DL-tryptophan in the field of neurological disorder research. The unique properties of this compound, combining a fluorine label with a protective group, offer versatile applications ranging from mechanistic studies of the serotonergic system to the structural analysis of key neuronal proteins.
Application Notes
Prodrug for Serotonergic System Modulation
This compound can serve as a prodrug of 5-fluoro-DL-tryptophan. The tert-butyloxycarbonyl (Boc) protecting group can enhance the stability and modify the pharmacokinetic properties of the parent molecule.[1][] Once administered in vivo, the Boc group is expected to be cleaved by endogenous enzymes, releasing 5-fluoro-DL-tryptophan.
Mechanism of Action: Following deprotection, 5-fluoro-DL-tryptophan can cross the blood-brain barrier and enter the serotonin synthesis pathway.[3][4] It can be hydroxylated and decarboxylated by the same enzymes that process natural L-tryptophan, leading to the formation of 5-fluoro-serotonin. This fluorinated analog of serotonin can then be packaged into synaptic vesicles, released into the synapse, and interact with serotonin receptors. The introduction of the fluorine atom provides a unique tool for tracing and monitoring the serotonergic system, as alterations in this pathway are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease.[5][6] Studies with the similar compound 6-fluoro-DL-tryptophan have shown that it can act as a precursor to 6-fluoro-serotonin in the rat brain and transiently deplete endogenous serotonin levels.[7]
Research Applications:
-
Investigating Serotonin Dynamics: By replacing endogenous serotonin with a fluorinated analog, researchers can study the turnover, metabolism, and receptor binding kinetics of this crucial neurotransmitter in animal models of neurological disorders.
-
Development of Novel Therapeutics: The structural modification of tryptophan offers a potential avenue for developing new drugs that target the serotonergic system with altered efficacy or selectivity.[8]
19F NMR Probe for Protein Structural Biology
The deprotected form, 5-fluorotryptophan, is a powerful tool for protein-observed 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] The fluorine atom provides a sensitive and specific NMR signal that is absent in biological systems, allowing for the study of protein structure, dynamics, and ligand binding without background interference.[8][9][11]
Mechanism of Action: 5-fluorotryptophan can be biosynthetically incorporated into proteins by expressing them in tryptophan-auxotrophic strains of E. coli supplemented with the fluorinated amino acid.[12][13] The 19F NMR chemical shift of the incorporated 5-fluorotryptophan is highly sensitive to its local environment within the protein.[9] Changes in protein conformation, such as those induced by ligand binding or protein-protein interactions, will result in a change in the 19F chemical shift, providing site-specific information.[13]
Research Applications:
-
Studying Proteins Implicated in Neurodegeneration: This technique has been used to study the structure and aggregation of proteins central to neurodegenerative diseases, such as alpha-synuclein in Parkinson's disease.[14] By labeling specific tryptophan residues with 19F, researchers can gain insights into the conformational changes that lead to protein misfolding and aggregation.[10]
-
Drug Discovery and Fragment Screening: 19F NMR is an effective method for screening small molecule libraries for binding to a target protein. The binding of a fragment to the vicinity of a 5-fluorotryptophan residue will perturb its 19F NMR signal, indicating a hit.[9] This is particularly valuable in the development of drugs targeting neuronal receptors and enzymes.
Quantitative Data Summary
The following table summarizes the neurochemical effects observed in rats following the administration of 6-fluoro-DL-tryptophan, which can serve as an illustrative proxy for the potential effects of 5-fluoro-DL-tryptophan.
| Parameter | Dosage | Time Post-Administration | Observed Effect | Reference |
| Serotonin (5-HT) | 50-200 mg/kg i.p. | 1-3 hours | Transient depletion (max ~60-65%) | [7] |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | 50-200 mg/kg i.p. | 3 hours | Reduction (~40-60%) | [7] |
| Tryptophan (Trp) | 50-200 mg/kg i.p. | 1-3 hours | Large, dose-dependent increase | [7] |
| 6-fluoro-DL-tryptophan (Brain) | 50-200 mg/kg i.p. | 0.5-1 hour | Elimination half-life | [7] |
Signaling Pathways and Workflows
Caption: Proposed metabolic pathway of this compound in the brain.
Caption: General experimental workflow for in vivo neurochemical analysis.
Caption: Workflow for protein labeling and 19F NMR analysis.
Experimental Protocols
Protocol 1: In Vivo Neurochemical Profiling in a Rodent Model
This protocol is adapted from methodologies used for studying similar compounds and is designed to assess the effects of this compound on the serotonergic system.[7]
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., saline with 1% Tween 80)
-
Adult male Wistar rats (250-300g)
-
Perchloric acid (0.1 M)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Standards: 5-fluorotryptophan, serotonin, 5-HIAA, dopamine, DOPAC, HVA
2. Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).
-
Divide animals into groups (e.g., vehicle control, 50 mg/kg, 100 mg/kg, 200 mg/kg).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection.
3. Tissue Collection and Preparation:
-
At specified time points post-injection (e.g., 1, 3, 6, 24 hours), euthanize the animals by decapitation.
-
Rapidly dissect brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) on an ice-cold plate.
-
Weigh the tissue samples and immediately homogenize in 10 volumes of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenates at 15,000 x g for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
4. Neurochemical Analysis by HPLC-ECD:
-
Inject the filtered supernatant into the HPLC-ECD system.
-
Use a C18 reverse-phase column.
-
The mobile phase could consist of a phosphate/citrate buffer containing EDTA and an organic modifier like methanol.
-
Set the electrochemical detector potential to an appropriate value for the oxidation of monoamines and their metabolites (e.g., +0.75 V).
-
Identify and quantify peaks by comparing their retention times and peak heights/areas to those of the analytical standards.
-
Express results as ng/mg of wet tissue.
Protocol 2: 19F-Labeling of a Protein for NMR Studies
This protocol provides a general method for incorporating 5-fluorotryptophan into a recombinant protein for 19F NMR analysis.[8][11][15]
1. Materials and Reagents:
-
Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) auxotroph)
-
Expression vector containing the gene of interest
-
M9 minimal media
-
5-fluoroindole or 5-fluorotryptophan
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Standard protein purification reagents (e.g., lysis buffer, chromatography columns)
-
NMR buffer (e.g., 25 mM sodium phosphate, pH 6.5, 1 mM DTT, 7% D2O)
2. Protein Expression and Labeling:
-
Transform the tryptophan-auxotrophic E. coli with the expression plasmid.
-
Grow a starter culture overnight in LB medium.
-
Inoculate M9 minimal media with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
If using 5-fluoroindole, add it to the culture (e.g., to a final concentration of 20 mg/L) just before induction. The cellular machinery will convert it to 5-fluorotryptophan. Alternatively, supplement the media directly with 5-fluorotryptophan (e.g., 100 mg/L).[15]
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
3. Protein Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or microfluidization).
-
Clarify the lysate by centrifugation.
-
Purify the 19F-labeled protein using an appropriate chromatography protocol (e.g., affinity, ion-exchange, and size-exclusion chromatography) as established for the unlabeled protein.
-
Verify protein purity and concentration (e.g., by SDS-PAGE and UV-Vis spectroscopy).
4. 19F NMR Spectroscopy:
-
Exchange the purified protein into the NMR buffer.
-
Prepare the NMR sample to the desired concentration (e.g., 50-100 µM).
-
Acquire 1D 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
To study ligand binding, acquire a spectrum of the protein alone (apo), and then titrate in the ligand of interest, acquiring spectra at each titration point to observe changes in the 19F chemical shifts.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Fluorine-Tagged 5-Hydroxytryptophan to Investigate Amino Acid Metabolism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 7. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. addi.ehu.es [addi.ehu.es]
- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 13. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha-synuclein structures probed by 5-fluorotryptophan fluorescence and 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Deprotection of Fluorinated Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions. Fluorinated tryptophan derivatives are of significant interest in drug discovery and protein engineering as the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and serve as a sensitive probe for NMR studies.
The deprotection of the Boc group from fluorinated tryptophan, however, requires careful consideration to mitigate potential side reactions, primarily the acid-catalyzed alkylation of the electron-rich indole nucleus by the tert-butyl cation generated during the reaction. This application note provides detailed protocols for the efficient and clean deprotection of Boc-protected fluorinated tryptophans, with a focus on minimizing side-product formation.
Reaction Principle
The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate oxygen. This leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid subsequently decarboxylates to yield the free amine and carbon dioxide.[1] The reactive tert-butyl cation is the primary cause of side reactions, particularly the alkylation of the indole ring of tryptophan.[2] To prevent this, scavengers are added to the reaction mixture to trap the tert-butyl cation.[2]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common methods for the Boc deprotection of tryptophan derivatives. While specific quantitative data for all fluorinated isomers is not available in a single comparative study, these conditions are generally applicable and have been reported to provide high yields. Optimization may be required for specific fluorinated tryptophan substrates.
| Method | Reagent(s) | Solvent(s) | Scavenger(s) (Typical Conc.) | Reaction Time (Approx.) | Typical Yield (%) |
| A: Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | Triisopropylsilane (TIS) (2.5-5%), 1,2-Ethanedithiol (EDT) (2.5%) | 0.5 - 2 hours | >90 |
| B: Hydrochloric Acid (HCl) | 4 M HCl | 1,4-Dioxane, Methanol | Thioanisole (5%), TIS (2.5%) | 0.5 - 4 hours | >90 |
| C: Mild Acidolysis | Oxalyl Chloride (3 equiv.) | Methanol | None typically required | 1 - 4 hours | ~90 |
| D: Thermal Deprotection | None | 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | None | 0.5 - 2 hours (Microwave) | High |
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection. The use of scavengers is crucial to prevent side reactions with the tryptophan indole ring.
Materials:
-
Boc-protected fluorinated tryptophan
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) or 1,2-Ethanedithiol (EDT)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected fluorinated tryptophan (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the scavenger, such as TIS (2.5-5% v/v) or EDT (2.5% v/v), to the stirred solution.
-
Slowly add TFA to the reaction mixture to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid. Be cautious as CO₂ evolution will occur.
-
Extract the aqueous layer with the organic solvent (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected fluorinated tryptophan.
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides the deprotected amine as its hydrochloride salt, which can be advantageous for purification and handling.[3]
Materials:
-
Boc-protected fluorinated tryptophan
-
4 M HCl in 1,4-Dioxane
-
Methanol (optional, for solubility)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask containing the Boc-protected fluorinated tryptophan (1 equivalent), add a 4 M solution of HCl in 1,4-dioxane. If solubility is an issue, a co-solvent such as methanol can be added.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 4 hours.[4]
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can then be triturated with diethyl ether to induce solidification.
Method C: Mild Acidolysis with Oxalyl Chloride in Methanol
This method is a milder alternative to strong acids like TFA and HCl and may be suitable for substrates with other acid-sensitive functional groups.[5][6]
Materials:
-
Boc-protected fluorinated tryptophan
-
Anhydrous Methanol
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
Dissolve the Boc-protected fluorinated tryptophan (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
To the stirred solution, add oxalyl chloride (3 equivalents) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amino acid.
Visualizations
Boc Deprotection Signaling Pathway
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow for TFA-Mediated Boc Deprotection
Caption: Boc deprotection workflow with TFA.
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid. Ensure that the starting material is fully dissolved.
-
Side-Product Formation: The presence of a product with a mass increase of 56 Da suggests tert-butylation of the indole ring.[2] Increase the concentration of the scavenger or use a combination of scavengers (e.g., TIS and EDT).
-
Product Isolation: If the deprotected amine is obtained as an oil, trituration with a non-polar solvent like diethyl ether or pentane can often induce solidification.
Conclusion
The Boc deprotection of fluorinated tryptophan derivatives can be achieved with high efficiency using standard acidic conditions, provided that appropriate scavengers are employed to prevent alkylation of the indole ring. The choice of deprotection method will depend on the specific substrate and the desired final salt form of the product. The protocols provided in this application note serve as a reliable starting point for the successful deprotection of this important class of non-canonical amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Boc-5-fluoro-DL-tryptophan solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of Boc-5-fluoro-DL-tryptophan. The information is designed to assist researchers in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic amino acid derivative. The "Boc" group (tert-butyloxycarbonyl) is a protecting group for the amine functionality, which is crucial in peptide synthesis. The fluorine atom at the 5-position of the indole ring offers unique properties, such as altered electronic characteristics and the ability to be used as a tracer in 19F-NMR studies. Its applications are primarily in drug discovery and peptide chemistry, where it can be incorporated into peptides to enhance stability, modify biological activity, or serve as a probe for studying molecular interactions.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound, like many Boc-protected amino acids with a hydrophobic side chain, exhibits limited solubility in aqueous solutions. For most applications, it is recommended to first dissolve the compound in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the desired aqueous buffer or reaction mixture.
Q3: Can I heat the solution to improve solubility?
Gentle warming can aid in the dissolution of this compound. However, it is crucial to avoid excessive heat, as this may lead to the degradation of the compound. It is advisable to first test the thermal stability of a small sample before applying heat to your entire batch.
Q4: My this compound precipitated out of the solution after I diluted my DMSO stock with an aqueous buffer. What should I do?
Precipitation upon addition to an aqueous medium is a common issue. Here are a few troubleshooting steps:
-
Increase the organic co-solvent concentration: The final concentration of DMSO or DMF in your aqueous solution may be too low. Try preparing a dilution series to find the optimal co-solvent percentage that maintains solubility.
-
Adjust the pH: The solubility of amino acids is often pH-dependent.[2][3] For tryptophan derivatives, solubility is generally lowest near their isoelectric point and increases in acidic or basic conditions.[2][3] Experimenting with the pH of your aqueous buffer may help prevent precipitation.
-
Sonication: Brief sonication can help to redissolve small amounts of precipitate.
Q5: How does the purity of this compound affect its solubility?
Impurities can significantly impact the solubility of a compound. If you are experiencing persistent solubility issues, it is recommended to verify the purity of your this compound using an appropriate analytical method, such as HPLC.
Troubleshooting Guide
Issue: Poor Solubility in Organic Solvents (e.g., DMF, DMSO)
| Possible Cause | Solution |
| Low-quality solvent | Use fresh, anhydrous grade solvents. Water contamination can significantly reduce the solubility of Boc-protected amino acids. |
| Compound aggregation | Try gentle warming or sonication to break up aggregates. |
| Incorrect solvent choice | While DMF and DMSO are generally effective, for highly aggregated material, a co-solvent system (e.g., DCM/DMF) might be beneficial. |
Issue: Precipitation in Aqueous Buffers
| Possible Cause | Solution |
| Insufficient organic co-solvent | Increase the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. |
| pH of the buffer | Adjust the pH of the aqueous buffer away from the isoelectric point of the compound. Tryptophan derivatives are typically more soluble at acidic or alkaline pH.[2][3] |
| High concentration | The final concentration of this compound may be too high for the chosen solvent system. Try working with more dilute solutions. |
| Temperature fluctuations | Ensure a constant temperature is maintained, as solubility can be temperature-dependent. |
Data Presentation
Solubility of Related Tryptophan Derivatives
| Compound | Solvent | Solubility | Reference |
| Boc-5-methyl-DL-tryptophan | DMF | Soluble (1 mmol/ml) | [4] |
| 6-fluoro-DL-Tryptophan | Methanol | ~0.1 mg/mL | [5] |
| 6-fluoro-DL-Tryptophan | Acetic Acid (2%) | ~1 mg/mL | [5] |
| DL-Tryptophan octyl ester (hydrochloride) | Ethanol | ~1 mg/mL | [6] |
| DL-Tryptophan octyl ester (hydrochloride) | DMSO | ~25 mg/mL | [6] |
| DL-Tryptophan octyl ester (hydrochloride) | Dimethyl formamide | ~15 mg/mL | [6] |
| DL-Tryptophan octyl ester (hydrochloride) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| L-Tryptophan | DMSO | 11 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a general method for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the tube in a water bath (not exceeding 40°C) for a few minutes.
-
Alternatively, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for the incorporation of this compound into a peptide sequence using standard Boc-SPPS chemistry.
Materials:
-
Pre-loaded resin (e.g., Merrifield resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., Trifluoroacetic acid in DCM)
-
Solvents (DMF, DCM)
-
Washing solvents (e.g., Methanol, Isopropanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin using a solution of TFA in DCM.
-
Washing: Thoroughly wash the resin with DCM, followed by isopropanol, and then DMF to remove residual TFA and by-products.
-
Neutralization: Neutralize the resin with a solution of DIEA in DMF.
-
Coupling:
-
Dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.
-
Add the base (DIEA) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, perform a final deprotection and cleave the peptide from the resin using a strong acid cocktail (e.g., HF or TFMSA).
Visualizations
References
Technical Support Center: Boc-5-fluoro-DL-tryptophan Peptide Synthesis
Welcome to the technical support center for peptide synthesis utilizing Boc-5-fluoro-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peptide yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when incorporating this compound?
Low peptide yields when using this compound can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The primary culprits are typically incomplete deprotection of the Boc group, inefficient coupling of the fluorinated tryptophan residue, and side reactions occurring during the final cleavage from the resin.[1] The electron-withdrawing nature of the fluorine atom on the indole ring can influence the reactivity of the tryptophan moiety.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered or electronically modified amino acids like this compound, standard coupling reagents may not be sufficient. More potent activating reagents are recommended to overcome potential challenges in coupling efficiency. Urionium/aminium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyAOP and PyBOP, have demonstrated superior performance in difficult couplings.[2][3] These reagents rapidly form the activated species, which can more effectively drive the reaction to completion.
Q3: Is a protecting group for the indole nitrogen of 5-fluoro-tryptophan necessary in Boc-SPPS?
While tryptophan can be used without indole protection in both Boc and Fmoc chemistries, protecting the indole nitrogen can significantly reduce the risk of side reactions.[4] During cleavage with strong acids, the indole ring is susceptible to oxidation and modification by cationic species.[4] For Boc-SPPS, the formyl group (For) is a common choice for protecting the indole nitrogen of tryptophan.[4] This group is stable to the trifluoroacetic acid (TFA) used for Boc deprotection but is removed during the final hydrogen fluoride (HF) cleavage.[4]
Q4: What are the characteristic side reactions associated with tryptophan and its fluorinated analogs during cleavage?
The primary side reaction involving the tryptophan indole ring during acidic cleavage is alkylation by carbocations generated from protecting groups (e.g., t-butyl cations from Boc groups).[4][5] This can lead to the formation of undesired peptide-adducts. The electron-rich indole nucleus is highly susceptible to electrophilic attack.[5] Oxidation of the indole ring is another potential side reaction.
Q5: How can I monitor the completeness of coupling and deprotection steps?
To ensure high peptide yield, it is crucial to monitor the efficiency of each coupling and deprotection step. The Kaiser (ninhydrin) test is a widely used qualitative method to detect the presence of free primary amines after a coupling step.[1] A positive result (blue beads) indicates incomplete coupling, necessitating a recoupling step.[1] For deprotection, repeating the treatment with the deprotection reagent can help ensure complete removal of the Boc group, especially in cases of peptide aggregation on the resin.[2]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of this compound
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of deletion sequences (peptide lacking the 5-fluoro-tryptophan residue) in the final product, confirmed by mass spectrometry.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance/Electronic Effects | Switch to a more potent coupling reagent such as HATU, HBTU, or PyAOP.[2][3] Consider a double coupling protocol where the coupling reaction is performed twice with fresh reagents.[2] |
| Peptide Aggregation | Swell the resin adequately before synthesis. Consider using a higher boiling point solvent like NMP or incorporating chaotropic salts to disrupt secondary structures.[1] |
| Insufficient Reagent Concentration | Increase the concentration of the this compound and the coupling reagent to improve reaction kinetics.[1] |
Issue 2: Side Product Formation During Final Cleavage
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating masses corresponding to alkylated or oxidized peptide.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Alkylation of the Indole Ring | Use a scavenger cocktail during cleavage to trap reactive carbocations. For tryptophan-containing peptides, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and anisole are effective scavengers.[5] |
| Oxidation of the Indole Ring | Incorporate antioxidants in the cleavage cocktail. EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[5] |
| Incomplete Removal of Side-Chain Protecting Groups | Ensure sufficient cleavage time and the use of a strong acid like HF, which is effective for removing most benzyl-based protecting groups used in Boc-SPPS.[6] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporating this compound
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.[7]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Neutralize the N-terminal ammonium salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF until the resin is neutral.
-
Wash the resin again with DCM to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate 3 equivalents of this compound with 2.9 equivalents of a coupling agent (e.g., HATU) and 6 equivalents of DIEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[7]
-
Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Protocol 2: Cleavage and Deprotection of a 5-fluoro-tryptophan-containing Peptide
This protocol uses a standard "low-high" HF cleavage procedure.
-
Pre-cleavage Preparation: If an indole protecting group like formyl (For) is used, it may need to be removed prior to the main cleavage.
-
Low HF Cleavage:
-
Place the dried peptide-resin in a suitable reaction vessel with a scavenger mixture (e.g., p-cresol, dimethyl sulfide).
-
Cool the vessel to -5 to 0 °C.
-
Introduce a low concentration of HF in a large volume of DMS. This SN2 condition helps to minimize carbocation formation.
-
-
High HF Cleavage:
-
After the low HF step, evaporate the reagents.
-
Add a new scavenger cocktail (e.g., anisole).
-
Introduce neat, anhydrous HF to the reaction vessel at -5 to 0 °C and stir for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet several times with cold ether to remove scavengers and cleaved protecting groups.
-
Dry the peptide under vacuum.
-
Visualizations
Caption: General workflow for Boc-SPPS and final peptide cleavage.
References
Technical Support Center: Boc-5-fluoro-DL-tryptophan in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Boc-5-fluoro-DL-tryptophan in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions associated with this compound during solid-phase peptide synthesis (SPPS)?
A1: While sharing many of the same potential side reactions as its non-fluorinated counterpart, the electronic properties of the fluorine substituent on the indole ring of this compound can influence their likelihood. Key potential side reactions include:
-
Alkylation of the Indole Ring: During Boc deprotection with strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated from the cleavage of the Boc group and other side-chain protecting groups. These can alkylate the nucleophilic indole ring. However, the electron-withdrawing nature of the fluorine atom at the 5-position is expected to decrease the nucleophilicity of the indole ring, potentially reducing the extent of this side reaction compared to unsubstituted tryptophan.
-
Oxidation: The indole ring of tryptophan is susceptible to oxidation. While the fluorine atom's impact on oxidation potential is complex, appropriate handling and the use of scavengers are still recommended.
-
Acid-catalyzed Degradation: Prolonged exposure to strong acids during cleavage can lead to degradation of the indole ring.
-
Racemization: As with any DL-amino acid, there is a risk of incorporating the incorrect stereoisomer, leading to diastereomeric peptide impurities. Careful selection of coupling reagents and conditions is crucial to minimize racemization.
-
Standard SPPS Side Reactions: Other common side reactions in Boc-SPPS, such as diketopiperazine formation (especially with proline or glycine at the N-terminus) and aspartimide formation, can also occur and are sequence-dependent.
Q2: How does the fluorine atom at the 5-position affect the reactivity of the tryptophan side chain?
A2: The fluorine atom is a strongly electron-withdrawing group. Its presence at the 5-position of the indole ring reduces the electron density of the aromatic system. This deactivation makes the indole ring less susceptible to electrophilic attack. Therefore, side reactions initiated by electrophiles, such as alkylation by carbocations, are theoretically less likely to occur or may proceed at a slower rate compared to unsubstituted tryptophan. Electrophilic substitution, if it does occur, is still expected to favor the C3 position of the indole ring.
Q3: Is a special set of scavengers required for the cleavage of peptides containing 5-fluorotryptophan?
A3: While the indole ring is deactivated, the use of scavengers during the final cleavage from the resin is still highly recommended to protect against any potential alkylation and other side reactions. A standard scavenger cocktail effective for tryptophan-containing peptides is generally a good starting point. A common and effective cocktail is Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT). Triisopropylsilane (TIS) is also a widely used scavenger. The optimal cocktail may need to be determined empirically based on the overall peptide sequence and other sensitive residues present.
Q4: Can I expect any differences in HPLC purification of peptides containing 5-fluorotryptophan compared to those with tryptophan?
A4: Yes, the incorporation of 5-fluorotryptophan will increase the hydrophobicity of the peptide, which may lead to longer retention times on reverse-phase HPLC. This can be advantageous for the separation of closely eluting impurities. The UV absorbance of the indole ring may also be slightly altered by the fluorine substituent, which could affect quantification at specific wavelengths. It is advisable to confirm the optimal detection wavelength for your specific peptide.
Troubleshooting Guides
Issue 1: Presence of a Side Product with a Mass Increase of +56 Da
-
Possible Cause: Alkylation of the 5-fluorotryptophan indole ring by a tert-butyl cation generated during Boc deprotection. While less likely than with tryptophan due to the deactivating effect of fluorine, it can still occur, especially with prolonged acid exposure or insufficient scavengers.
-
Troubleshooting Steps:
-
Confirm the Side Product: Use mass spectrometry (MS/MS) to confirm that the +56 Da modification is on the 5-fluorotryptophan residue.
-
Optimize Scavenger Cocktail: Increase the concentration or change the composition of your scavenger cocktail during TFA cleavage. The use of scavengers like triisopropylsilane (TIS) or a cocktail like Reagent K is crucial.
-
Reduce Cleavage Time: Minimize the time the peptide is exposed to the strong acid cleavage cocktail to the minimum required for complete deprotection and cleavage.
-
Lower Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can help to reduce the rate of side reactions.
-
Issue 2: Appearance of Diastereomeric Impurities in the Final Peptide
-
Possible Cause: Racemization of the this compound during the coupling step. This is an inherent risk when using a DL-amino acid derivative.
-
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Use coupling reagents known to suppress racemization, such as HATU or HCTU, in combination with a base like DIPEA.
-
Avoid prolonged pre-activation times.
-
Perform the coupling at a lower temperature (e.g., 0°C).
-
-
Purification: Employ high-resolution reverse-phase HPLC to separate the resulting diastereomers. The difference in hydrophobicity may allow for successful separation.
-
Issue 3: Low Yield of the Desired Peptide
-
Possible Cause: Incomplete coupling of the bulky this compound, or side reactions leading to truncated or modified peptides.
-
Troubleshooting Steps:
-
Monitor Coupling Efficiency: Use the Kaiser test or another qualitative test to ensure complete coupling of the this compound. If the coupling is sluggish, consider double coupling or increasing the coupling time.
-
Check for Aggregation: Peptides containing hydrophobic residues like 5-fluorotryptophan can be prone to aggregation on the resin, hindering further synthesis. Consider using a more solvating resin or adding chaotropic salts to the coupling and deprotection steps.
-
Analyze for Common Deletions: Use mass spectrometry to check for the presence of deletion sequences to identify if a particular coupling step is failing.
-
Data Presentation
Table 1: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Probable Cause | Recommended Mitigation Strategy |
| Indole Alkylation | Addition of an alkyl group (e.g., tert-butyl) to the indole ring of 5-fluorotryptophan. | Reactive carbocations from Boc and other protecting group cleavage. | Use of scavenger cocktails (e.g., Reagent K, TIS). Minimize cleavage time and temperature. |
| Racemization | Incorporation of both D and L isomers of 5-fluorotryptophan. | Use of a DL-amino acid derivative. | Optimize coupling conditions (low temperature, racemization-suppressing reagents). Purify diastereomers by HPLC. |
| Oxidation | Oxidation of the indole ring. | Exposure to air or oxidizing agents. | Use of scavengers with antioxidant properties (e.g., EDT). Degas solvents and work under an inert atmosphere. |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. | Sequence-dependent (e.g., Pro or Gly at position 2). | Use of 2-chlorotrityl chloride resin. Couple the third amino acid quickly after deprotection of the second. |
| Aspartimide Formation | Cyclization of an aspartic acid side chain with the peptide backbone. | Sequence-dependent (e.g., Asp-Gly, Asp-Ser). | Use of side-chain protecting groups that sterically hinder cyclization (e.g., O-t-butyl). |
Table 2: Recommended Scavenger Cocktails for TFA Cleavage
| Cocktail Composition (v/v) | Target Residues Protected | Notes |
| 95% TFA, 2.5% Water, 2.5% TIS | General purpose, good for less sensitive peptides. | TIS is an effective carbocation scavenger. |
| 88% TFA, 5% Phenol, 5% Water, 2% TIS | Tryptophan, Tyrosine | Phenol acts as a scavenger for carbocations that can alkylate aromatic rings. |
| 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Tryptophan, Methionine, Cysteine, Arginine | "Reagent K" - a robust and widely used cocktail for complex peptides. EDT helps to keep Cys reduced. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x). Wash with DCM (3x).
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF) with DIPEA (6 eq.) for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: TFA Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a peptide containing 5-fluorotryptophan, a recommended starting point is Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualization
Caption: General workflow for the incorporation of this compound in Boc-SPPS.
Caption: Logical relationship of indole alkylation side reaction and the role of scavengers.
Technical Support Center: Boc Deprotection of 5-fluoro-DL-tryptophan
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of 5-fluoro-DL-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection and what are the primary causes of side reactions?
The Boc (tert-butyloxycarbonyl) group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1] The main cause of side reactions is the highly reactive tert-butyl cation intermediate.[1] This electrophile can attack nucleophilic sites on the deprotected 5-fluoro-DL-tryptophan molecule, leading to unwanted byproducts.[1]
Q2: Why is 5-fluoro-DL-tryptophan particularly susceptible to side reactions during Boc deprotection?
Tryptophan and its derivatives, including 5-fluoro-DL-tryptophan, are highly susceptible to side reactions during Boc deprotection due to the electron-rich indole ring.[1][2] This indole ring is prone to alkylation by the tert-butyl cation generated during the reaction, a side reaction known as tert-butylation.[1][2]
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations before they can react with the sensitive indole ring of 5-fluoro-DL-tryptophan.[1] Scavengers are typically more nucleophilic or are used in high concentrations to outcompete the tryptophan derivative for the electrophile.[1]
Q4: What are some common scavengers used for the Boc deprotection of tryptophan derivatives?
Commonly used scavengers for tryptophan-containing compounds include triisopropylsilane (TIS), triethylsilane (TES), anisole, and 1,2-ethanedithiol (EDT).[1] TIS and TES are very effective at scavenging carbocations.[1] EDT is particularly useful in preventing the acid-catalyzed oxidation of the tryptophan indole ring.[1]
Troubleshooting Guide
Problem 1: Incomplete Boc Deprotection
-
Symptom: The presence of starting material (Boc-5-fluoro-DL-tryptophan) in the final product mixture, as detected by TLC, LC-MS, or NMR. In mass spectrometry, you will observe the mass of the protected compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 50% to 95% in DCM) or use a stronger acid like 4M HCl in dioxane.[3][4] |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress every 30-60 minutes using TLC or LC-MS until the starting material is consumed.[3][4] |
| Steric Hindrance | For sterically hindered substrates, consider increasing the reaction temperature cautiously (e.g., to 40°C) or using a less bulky deprotecting agent if possible.[4] |
| Poor Solubility | Ensure the Boc-protected starting material is fully dissolved in the reaction solvent. If necessary, try a different solvent system in which both the substrate and the acid are soluble. |
Problem 2: Presence of Unexpected Side Products
-
Symptom: Observation of unexpected peaks in HPLC or LC-MS analysis of the crude product. A common side product is the tert-butylated 5-fluoro-DL-tryptophan, which will have a mass increase of 56 Da.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation of the Indole Ring | This is the most common side reaction. Add an effective scavenger to the deprotection cocktail. A combination of scavengers, often called a "scavenger cocktail," can be more effective. For tryptophan derivatives, a cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) is a good starting point.[1][5] |
| Oxidation of the Indole Ring | The indole ring can be susceptible to oxidation under acidic conditions. The addition of a scavenger like 1,2-ethanedithiol (EDT) can help minimize oxidation.[6] |
| Formation of Other Byproducts | The choice of scavenger can sometimes lead to other side reactions. For instance, thioanisole cation adducts can alkylate the nitrogen of the indole ring. It is crucial to select scavengers that are compatible with your substrate. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Preparation: Dissolve the this compound in dichloromethane (DCM).
-
Scavenger Addition: Add an appropriate scavenger, such as triisopropylsilane (TIS), to the solution. A common ratio is 5-10 equivalents of scavenger.
-
Deprotection: Cool the solution to 0°C and add trifluoroacetic acid (TFA) dropwise. A common concentration is 25-50% TFA in DCM.[2]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[2]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene or another suitable solvent.[2] The product is often obtained as a TFA salt.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the this compound in a suitable solvent like methanol or dioxane.
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[7]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 10-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The product is typically isolated as the hydrochloride salt, which often precipitates as a solid.[7]
Data Presentation
Table 1: Common Scavengers for Boc Deprotection of Tryptophan Derivatives
| Scavenger | Typical Concentration | Function | Reference |
| Triisopropylsilane (TIS) | 2.5% - 5% (v/v) | Effective carbocation scavenger.[1] | [1] |
| Triethylsilane (TES) | 2.5% - 5% (v/v) | Effective carbocation scavenger.[1] | [1] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Prevents acid-catalyzed oxidation of the indole ring.[1][6] | [1][6] |
| Anisole | 5% (v/v) | Scavenges tert-butyl and benzyl cations. | |
| Thioanisole | 5% (v/v) | Scavenges cations, but can alkylate the indole nitrogen. |
Table 2: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Typical Reaction Time | Key Advantages | Potential Issues |
| 25-50% TFA | Dichloromethane (DCM) | 30 min - 2 h | Widely used, effective for most substrates.[2] | Can lead to side reactions without scavengers; TFA salts can be oily.[7] |
| 4M HCl | 1,4-Dioxane | 10 min - 1 h | Often provides the HCl salt as a solid, which is easier to handle.[7] | Dioxane is a peroxide-forming solvent and requires careful handling. |
| Neat TFA | None | 5 - 15 min | Very fast deprotection.[8] | High risk of side reactions.[8] |
Visualizations
Caption: Mechanism of Boc deprotection, side reaction, and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection of 5-fluoro-DL-tryptophan.
References
Technical Support Center: Boc-5-fluoro-DL-tryptophan
This technical support center provides guidance on the stability of Boc-5-fluoro-DL-tryptophan in solution. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
As a solid, this compound should be stored at 2-8°C, protected from light, and kept dry.[1] Some suppliers recommend storage at -20°C.[2][3] It is considered stable under normal handling and storage conditions.[4]
Q2: How stable is this compound in aqueous solutions?
There is limited specific data on the long-term stability of this compound in aqueous solutions. One supplier advises against storing aqueous solutions for more than one day.[3] The tryptophan indole ring is susceptible to oxidation, which can lead to degradation.[5][6][7] For critical applications, it is recommended to prepare aqueous solutions fresh.
Q3: What solvents can be used to dissolve this compound?
Based on information for the related compound 6-fluoro-DL-tryptophan, it is soluble in organic solvents like methanol and 2% acetic acid.[3] It is sparingly soluble in aqueous solutions.[3] To enhance aqueous solubility, a stock solution in an organic solvent can be diluted into an aqueous buffer.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system.[3]
Q4: What are the likely degradation pathways for this compound?
The primary site of instability is the indole ring of the tryptophan moiety, which is susceptible to oxidation.[6] Degradation of tryptophan in solution, particularly when exposed to heat, light, or oxidizing agents, can lead to the formation of products such as N-formylkynurenine and kynurenine.[5] The Boc protecting group is labile under strong acidic conditions and can also be thermally labile.
Q5: What are the signs of degradation?
Degradation of tryptophan-containing solutions can sometimes be visually observed as a change in color (browning or yellowing).[6] However, significant degradation can occur without a visible change. The most reliable way to assess stability and detect degradation products is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare solutions fresh before each experiment. If a stock solution must be stored, perform a stability study to determine its usable lifetime under your specific storage conditions (see Experimental Protocols section). Analyze the solution by HPLC to check for the presence of degradation products. |
| Poor solubility in aqueous buffer | The compound is sparingly soluble in aqueous solutions.[3] | Prepare a concentrated stock solution in a compatible organic solvent (e.g., methanol, 2% acetic acid) and dilute it into your aqueous buffer.[3] Ensure the final organic solvent concentration is low enough to not affect your experiment.[3] |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound. | Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products. Compare the retention times to known tryptophan degradation products.[5] Review your solution preparation and storage procedures to minimize exposure to light, heat, and oxygen. |
| Loss of compound potency | Instability of the compound leading to a lower effective concentration. | Quantify the concentration of this compound in your stock solution using a validated stability-indicating HPLC method before use. Adjust the volume added to your experiment based on the actual concentration. |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol outlines a general approach for assessing the stability of this compound in a specific solvent or buffer system.
-
Preparation of Stock Solution:
-
Dissolve this compound in the desired solvent (e.g., methanol, acetonitrile, or your experimental buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, analyze the solution using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Use UV detection at a wavelength where the compound has significant absorbance (e.g., around 280 nm).
-
Record the peak area and retention time of the main compound peak.
-
-
Storage:
-
Store aliquots of the solution under the desired conditions (e.g., room temperature, 4°C, -20°C) and protect from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 7, 14 days), remove an aliquot and re-analyze it using the same HPLC method.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the initial (T=0) peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of the compound remaining at each time point.
-
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation products and pathways.[8]
-
Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 70°C).
Analyze samples at various time points by HPLC-MS to separate and identify degradation products.[8]
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. 5-Fluoro D,L-tryptophan | 154-08-5 | FF23354 | Biosynth [biosynth.com]
- 2. goldbio.com [goldbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with Boc-5-fluoro-DL-tryptophan
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Boc-5-fluoro-DL-tryptophan in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges are similar to those for standard tryptophan and other sterically hindered amino acids. These include incomplete coupling reactions, potential side reactions related to the indole side chain, and the risk of racemization. The electron-withdrawing nature of the fluorine atom may slightly modulate the reactivity of the indole ring, but the main concerns remain alkylation and oxidation during acidic deprotection steps.
Q2: Which coupling reagents are most effective for this compound?
A2: For efficient coupling and to minimize side reactions, onium salt-based reagents are highly recommended. Reagents such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide reagents like DCC or DIC, especially when dealing with potentially challenging couplings.[1][2] The use of additives like HOBt or HOAt can further suppress racemization.[1]
Q3: Is it necessary to protect the indole nitrogen of 5-fluoro-DL-tryptophan during synthesis?
A3: While it is possible to use this compound with an unprotected indole, doing so increases the risk of side reactions, particularly alkylation (tert-butylation) during the acidic cleavage of the Boc protecting group.[3] For critical syntheses, using an indole-protected version (e.g., this compound(Boc)) is a safer strategy to prevent modification of the indole ring.
Q4: What are the optimal solvents for dissolving and coupling this compound?
A4: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common and effective solvents for solid-phase peptide synthesis due to their excellent solvating properties.[4] Dichloromethane (DCM) is also frequently used, particularly in Boc chemistry protocols.[4] If solubility issues arise with the protected peptide sequence, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) may be employed.[5]
Q5: How can I monitor the completion of the coupling reaction?
A5: The completion of the coupling reaction can be monitored qualitatively using the Kaiser test, which detects free primary amines on the resin. A negative Kaiser test (beads remain yellow) indicates a complete reaction. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by RP-HPLC and mass spectrometry to confirm the addition of the amino acid.[6][7]
Q6: What are common side products observed during the synthesis of peptides containing 5-fluorotryptophan?
A6: The most common side products arise from the modification of the 5-fluorotryptophan residue during the final cleavage and deprotection with strong acids like TFA. These include:
-
Alkylation: The indole ring can be alkylated by carbocations generated from the cleavage of the Boc group or other protecting groups, resulting in a mass addition of +56 Da.[3]
-
Oxidation: The indole ring is also susceptible to oxidation, which can lead to various modified products.
The use of a scavenger cocktail in the cleavage solution is essential to minimize these side reactions.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or Incomplete Coupling Yield (Positive Kaiser Test) | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance from the Boc group and the tryptophan side chain. 3. Poor resin swelling. 4. Aggregation of the growing peptide chain. | 1. Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[1] 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Increase the reaction time (e.g., to 2-4 hours). 4. Ensure adequate resin swelling in the appropriate solvent (DMF or NMP) before coupling.[4] 5. Consider using a solvent mixture known to disrupt aggregation, such as one containing DMSO or TFE.[4][5] |
| Presence of Deletion Sequences in Final Peptide | 1. Incomplete Boc deprotection in the previous cycle. 2. Incomplete coupling of this compound. | 1. Increase the Boc deprotection time (e.g., 2 x 15 minutes with 50% TFA in DCM).[8] 2. Monitor deprotection completion by HPLC if possible. 3. Follow the recommendations for improving coupling yield. |
| Unexpected Peaks in HPLC/MS (+56 Da) | Alkylation of the 5-fluorotryptophan indole ring by tert-butyl cations during TFA cleavage.[3] | 1. Use an effective scavenger cocktail in the cleavage reagent. A common mixture is TFA/TIS/Water (95:2.5:2.5). 2. For peptides also containing other sensitive residues like Cys or Met, consider a more comprehensive scavenger mix like Reagent K (TFA/water/phenol/thioanisole/EDT). |
| Poor Solubility of this compound | The amino acid may have limited solubility in the chosen solvent. | 1. Gently warm the solvent (DMF or NMP) to aid dissolution. 2. Prepare the solution immediately before use. 3. Use a minimal amount of solvent for the pre-activation step. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound (HATU)
-
Resin Preparation: Swell the peptide-resin (e.g., Merrifield or PAM resin) in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5 minutes, drain, and repeat for an additional 20-25 minutes.[9]
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each), followed by washing with DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.[7] If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the dried peptide-resin with DCM to swell it.
-
Cleavage Cocktail Preparation: Immediately before use, prepare the cleavage cocktail. For most sequences, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) is effective at scavenging carbocations and protecting the 5-fluorotryptophan residue.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
HPLC System: Use a C18 column for reversed-phase chromatography.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Purify the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.[10][]
-
Fraction Collection: Collect fractions corresponding to the desired peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the final purified peptide.
Visualizations
Caption: Experimental workflow for the coupling of this compound.
Caption: Decision tree for troubleshooting low coupling yield.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Synthesis of Peptides with Fluorinated Amino Acids
Welcome to the technical support center for the synthesis of peptides incorporating fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these specialized syntheses. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of peptides containing fluorinated amino acids.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yields | Steric Hindrance: The bulky nature of fluorinated amino acid side chains can physically obstruct the coupling reaction.[1] Reduced Nucleophilicity: The electron-withdrawing effects of fluorine can decrease the nucleophilicity of the N-terminal amine.[1] Peptide Aggregation: Hydrophobic fluorinated residues can promote on-resin aggregation, blocking reactive sites.[1][2][3] | Optimize Coupling Reagents: Use highly efficient coupling reagents such as HBTU, HATU, or PyBOP, often in combination with additives like HOBt or HOAt to minimize racemization.[1][4][5] For extremely hindered couplings, consider the use of amino acid fluorides.[4][6][7] Increase Equivalents and Reaction Time: Use a higher excess of the fluorinated amino acid and coupling reagents (3-5 equivalents) and extend the coupling time. Monitor completion with a ninhydrin test.[1] Disrupt Aggregation: Incorporate solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or add a percentage of hexafluoroisopropanol (HFIP) in a DCM wash step to break up aggregates.[2][8] |
| Incomplete Fmoc Deprotection | Aggregation: Peptide aggregation can hinder the access of the piperidine solution to the Fmoc group. Steric Hindrance: Bulky adjacent fluorinated residues may sterically shield the Fmoc group. | Use a Stronger Base Solution: Increase the concentration of piperidine in DMF to 30-50% or use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a low concentration (e.g., 2%) in the deprotection solution. Incorporate Chaotropic Agents: Add a small percentage of a chaotropic agent to the deprotection solution to disrupt secondary structures. Microwave-Assisted Synthesis: Employ microwave energy to accelerate the deprotection of sterically hindered Fmoc groups.[1] |
| Difficult Final Cleavage and Deprotection | Acid-Stable Protecting Groups: Some side-chain protecting groups on fluorinated amino acids may be more resistant to standard TFA cleavage conditions. Scavenger Issues: The unique electronic properties of fluorinated residues may lead to unexpected side reactions if inappropriate scavengers are used. | Optimize Cleavage Cocktail: For acid-resistant protecting groups, a stronger acid such as TFMSA (trifluoromethanesulfonic acid) may be necessary.[9] However, for most standard syntheses, a typical cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is a good starting point.[10][11] Select Appropriate Scavengers: Triisopropylsilane (TIS) is a common and effective scavenger. The choice of scavengers should be tailored to the specific amino acid composition of the peptide.[9] |
| Side Reactions | Racemization: The electron-withdrawing nature of fluorine can increase the susceptibility of the adjacent chiral center to racemization during activation.[5] Aspartimide Formation: Sequences containing Asp followed by a small amino acid can be prone to aspartimide formation, which can be exacerbated by the electronic effects of nearby fluorinated residues. Diketopiperazine Formation: The N-terminal dipeptide can cyclize and cleave from the resin, especially if Pro or Gly are in the sequence. | Use Racemization Suppressants: Additives like HOBt, and more effectively, HOAt or OxymaPure, should be used with carbodiimide or onium salt coupling reagents to minimize racemization.[1] Using pre-formed active esters, like pentafluorophenyl (PFP) esters, can also reduce racemization.[2] Protecting Group Strategy: For Asp-containing peptides, use a protecting group on the Asp side chain that is less prone to cyclization, such as O-tert-butyl (OtBu). Careful Synthesis Strategy: For the first two amino acids, ensure rapid and efficient coupling to minimize the risk of diketopiperazine formation. |
| Poor Solubility of the Crude Peptide | Hydrophobicity: The incorporation of multiple fluorinated amino acids can significantly increase the overall hydrophobicity of the peptide, leading to poor solubility in aqueous solutions.[][13] | Use Organic Solvents: Initially dissolve the crude peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding aqueous buffer for purification. pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with different pH values of the purification buffers. |
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated amino acids used in peptide synthesis?
The incorporation of fluorinated amino acids into peptides can significantly enhance their physicochemical and biological properties.[14] Fluorination can increase metabolic stability by blocking sites of enzymatic degradation, improve thermal and chemical stability, and enhance binding affinity to biological targets due to the unique electronic properties of fluorine.[10][][15] Fluorinated amino acids can also be used as probes for NMR studies and to control peptide conformation.[16]
Q2: Which coupling reagent is best for incorporating fluorinated amino acids?
There is no single "best" coupling reagent, as the optimal choice depends on the specific sequence and the steric hindrance of the fluorinated amino acid. However, for difficult couplings involving sterically hindered amino acids, onium salt-based reagents like HBTU, HATU, and HCTU are highly effective.[4][5] Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices and are associated with lower levels of racemization.[1][5] For particularly challenging couplings, the in-situ generation of amino acid fluorides using reagents like TFFH can be beneficial.[4]
Q3: How can I monitor the completion of coupling and deprotection steps?
The Kaiser test (ninhydrin test) is a common method to monitor the completion of a coupling reaction.[2] A positive result (blue beads) indicates the presence of free primary amines and an incomplete coupling. A negative result (yellow beads) signifies a complete reaction. For deprotection, the presence of the piperidine-dibenzofulvene adduct in the drained solution can be monitored by UV spectroscopy at around 301 nm.
Q4: What are the key considerations for purifying peptides containing fluorinated amino acids?
The primary consideration is often the increased hydrophobicity of the peptide. This may require modifications to standard reverse-phase HPLC (RP-HPLC) protocols. You may need to use a mobile phase with a higher percentage of organic solvent (e.g., acetonitrile or methanol) and a shallower gradient to achieve good separation. The choice of the stationary phase (e.g., C8 or C4 instead of C18) can also be beneficial for very hydrophobic peptides.
Experimental Protocols & Workflows
General Solid-Phase Peptide Synthesis (SPPS) Workflow for a Fluorinated Peptide
This diagram outlines the key steps in a typical manual solid-phase synthesis of a peptide containing a fluorinated amino acid using Fmoc/tBu chemistry.
Caption: A flowchart illustrating the sequential steps of solid-phase peptide synthesis incorporating a fluorinated amino acid.
Detailed Protocol for a Single Coupling Cycle of a Fluorinated Amino Acid
This protocol outlines the manual synthesis steps for coupling a generic Fmoc-protected fluorinated amino acid (Fmoc-F-AA-OH) using HBTU activation.
-
Resin Preparation: Start with 100 mg of Rink Amide resin in a fritted syringe and swell in dimethylformamide (DMF) for 30 minutes. Drain the DMF.[10]
-
Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution. Repeat this step for 10 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[10]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-F-AA-OH and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.[10]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[10]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Troubleshooting Logic for Low Coupling Yields
This diagram illustrates a logical approach to troubleshooting low coupling yields when incorporating a fluorinated amino acid.
Caption: A decision tree for systematically addressing and resolving low coupling efficiencies in fluorinated peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Boc-5-fluoro-DL-tryptophan storage and handling best practices
Welcome to the technical support center for Boc-5-fluoro-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the storage, handling, and effective use of this valuable unnatural amino acid. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, storage, and handling of this compound.
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage; -20°C for long-term storage.[1][2][3][4] | Minimizes degradation and preserves the chemical integrity of the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. | The indole ring of tryptophan and its analogs can be sensitive to photodegradation. |
| Moisture | Keep the container tightly sealed in a dry place. | The compound is sensitive to moisture, which can lead to hydrolysis of the Boc protecting group. |
2. What is the shelf life of this compound?
When stored under the recommended conditions, this compound is stable for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier. Generally, tryptophan derivatives can be stable for years when stored properly at -20°C.[3]
3. What are the appropriate personal protective equipment (PPE) and handling procedures for this compound?
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
| PPE / Procedure | Recommendation |
| Eye Protection | Chemical safety goggles are required. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are necessary. |
| Respiratory Protection | For powdered forms, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[5] |
| Skin Protection | Wear a lab coat and ensure skin is not exposed. |
| General Hygiene | Avoid ingestion and inhalation. Wash hands thoroughly after handling. |
4. What is the solubility of this compound in common laboratory solvents?
| Solvent | Solubility | Notes |
| Methanol, Acetic Acid (2%) | Soluble | A stock solution can be prepared in these organic solvents.[3] |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These are common solvents for peptide synthesis and bioconjugation reactions. |
| Aqueous Solutions | Sparingly soluble | To enhance aqueous solubility, a stock solution in an organic solvent can be diluted into an aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[3] |
5. How stable is the Boc protecting group under different pH conditions?
The tert-butyloxycarbonyl (Boc) protecting group exhibits differential stability depending on the pH:
| Condition | Stability | Details |
| Acidic (e.g., Trifluoroacetic Acid) | Labile | The Boc group is designed to be removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2][6] |
| Neutral (pH ~7) | Stable | The Boc group is stable under neutral conditions, which is ideal for many biological experiments.[] |
| Basic | Generally Stable | The Boc group is resistant to cleavage under basic conditions, such as those used for Fmoc deprotection (e.g., piperidine).[][8] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of this compound, particularly in the context of solid-phase peptide synthesis (SPPS).
Troubleshooting Boc Deprotection
Troubleshooting workflow for Boc deprotection issues.
Q1: My Boc deprotection reaction is incomplete, what should I do?
Incomplete deprotection can be caused by insufficient acid strength or reaction time. To address this, you can increase the concentration of trifluoroacetic acid (TFA) in your deprotection solution or extend the reaction time.[1] Monitor the reaction progress using a method like a Kaiser test to ensure complete removal of the Boc group before proceeding to the next coupling step.
Q2: I am observing a side product with an additional mass of 56 Da after Boc deprotection. What is happening?
A mass increase of 56 Da is characteristic of tert-butylation, a common side reaction during the acidic cleavage of the Boc group. The tert-butyl cation generated during deprotection can react with the nucleophilic indole ring of the tryptophan residue. To prevent this, it is crucial to use scavengers in your cleavage cocktail. Triisopropylsilane (TIS) and thioanisole are effective scavengers for protecting tryptophan residues.[6][9]
Troubleshooting Peptide Coupling and Purification
Q1: The coupling of this compound to the growing peptide chain is inefficient.
Inefficient coupling of unnatural amino acids can be due to steric hindrance. If you experience poor coupling efficiency, consider using a more powerful coupling reagent such as HATU or HBTU.[6] Double coupling, where the coupling step is repeated, can also help to drive the reaction to completion.
Q2: I am having difficulty purifying my peptide containing 5-fluorotryptophan.
Peptides containing unnatural amino acids can sometimes present purification challenges.[10] If you are experiencing issues with peptide purity, ensure that all reaction steps, especially coupling and deprotection, have gone to completion. The use of scavengers during cleavage is also critical to minimize side products that can co-elute with your desired peptide.[11] For purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method. Optimizing the gradient of the mobile phase (e.g., acetonitrile/water with 0.1% TFA) is key to achieving good separation.[12]
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: Incorporation of this compound into a Peptide using Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) steps for incorporating this compound into a peptide sequence.
Workflow for Boc-SPPS incorporating this compound.
Materials:
-
Boc-protected amino acid resin (e.g., Merrifield resin)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)[6]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM and then isopropanol (IPA).
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DCM and then DMF.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add this solution to the resin, followed by DIEA (6 equivalents).
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin thoroughly and dry it.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by RP-HPLC.[12]
-
Application Spotlight: Probing GPCR Conformational Dynamics
This compound is a valuable tool for studying the structure and function of proteins, such as G protein-coupled receptors (GPCRs), using 19F NMR spectroscopy. The fluorine atom serves as a sensitive probe of the local environment within the protein.
Use of 5-fluorotryptophan in studying GPCR signaling via 19F NMR.
By incorporating 5-fluorotryptophan at specific sites within a GPCR, researchers can monitor changes in the 19F NMR signal upon ligand binding or receptor activation.[13][14] This provides insights into the conformational dynamics of the receptor, which are crucial for its function in signal transduction.[15] The distinct chemical shift of the fluorine nucleus provides a clear window into the structural changes occurring in the vicinity of the labeled tryptophan residue.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 5. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of NMR Spectral Data: Boc-5-fluoro-DL-tryptophan and Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Boc-5-fluoro-DL-tryptophan against its parent compound, Boc-DL-tryptophan. This guide is intended to serve as a valuable resource for the characterization and identification of these compounds in various research and development applications.
The introduction of a fluorine atom to the indole ring of tryptophan can significantly influence its conformational preferences and electronic properties, making fluorinated tryptophans valuable probes in structural biology and drug design. Understanding the NMR spectral signatures of these modifications is crucial for their unambiguous identification and for studying their interactions in different chemical and biological environments.
Data Presentation
The following tables summarize the available ¹H and ¹³C NMR spectral data for this compound and Boc-DL-tryptophan. It is important to note that the data for this compound is derived from a deuterated and ¹³C-labeled L-enantiomer. While the chemical shifts are expected to be very similar to the unlabeled DL-racemic mixture, the coupling patterns in the ¹H NMR spectrum will be simplified due to the absence of some protons.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Boc-5-fluoro-L-tryptophan (deuterated at positions 4, 6, 7) [1] | D₂O | 7.46 (m, residual CH at position 7), 7.36 (s, 1H), 7.07 – 7.02 (m, residual CH at positions 4 and 6), 4.30 – 4.18 (m, 1H), 3.46 (dd, J = 15.4, 5.2 Hz, 1H), 3.41 – 3.32 (dd, J = 15.5, 7.38 Hz, 1H) |
| Boc-DL-tryptophan [2] | CDCl₃ | (Refer to the spectrum in the original supplementary information for detailed shifts and multiplicities) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Boc-5-fluoro-L-tryptophan ([5-¹³C]) [1] | MeOD | 157.72 (d, J = 233.0 Hz), 126.18 (s), 52.97 (s), 26.04 (s) |
| Boc-DL-tryptophan | - | No comprehensive ¹³C NMR data was found in the performed search. |
Table 3: ¹⁹F NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | - | No specific ¹⁹F NMR data for the Boc-protected form was found. However, studies on 5-fluoro-DL-tryptophan (unprotected) provide insights into the expected chemical shift range.[3] |
Experimental Protocols
The following is a generalized experimental protocol for acquiring NMR spectra of Boc-protected amino acids, based on established methodologies.
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the Boc-protected amino acid for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, or MeOD) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for referencing the chemical shifts to 0 ppm.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
¹⁹F NMR Acquisition (for fluorinated compounds):
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
A proton-decoupling sequence is often used to simplify the spectrum.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the peak areas to determine the relative number of protons.
-
Coupling Constant Measurement: For multiplet signals, measure the coupling constants (J-values) in Hertz (Hz).
Workflow and Pathway Diagrams
To visualize the process of characterizing these compounds, the following diagrams illustrate a typical experimental workflow and the general biosynthetic context of tryptophan.
References
Mass Spectrometry Analysis of Boc-5-fluoro-DL-tryptophan: A Comparative Guide
For researchers and professionals in drug development and proteomics, accurate characterization of modified amino acids is paramount. This guide provides a comparative analysis of the expected mass spectrometry behavior of N-tert-butyloxycarbonyl-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan), a fluorinated and protected version of the essential amino acid tryptophan. Due to the absence of direct experimental data in the public domain for this specific compound, this guide synthesizes information from the mass spectrometric analysis of structurally related molecules, including Boc-protected amino acids and halogenated indoles.
Expected Mass Spectral Fragmentation
Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of protected amino acids, minimizing in-source fragmentation and typically producing a prominent protonated molecule [M+H]⁺.[1] The fragmentation pattern of Boc-protected amino acids upon collision-induced dissociation (CID) is well-characterized and primarily involves the protecting group.[1][2]
Key Fragmentation Pathways for Boc-Protected Amino Acids:
-
Loss of isobutylene (C₄H₈): A neutral loss of 56 Da is a common fragmentation pathway for Boc-protected amines, often resulting from a McLafferty-like rearrangement.[3]
-
Loss of t-butanol (C₄H₁₀O): A neutral loss of 74 Da can also occur.[2]
-
Loss of the entire Boc group (C₅H₉O₂): Cleavage of the carbamate bond can lead to the loss of the entire protecting group, resulting in a neutral loss of 100 Da.
-
Loss of CO₂ from the Boc group: A loss of 44 Da can be observed.
Based on these principles, a proposed fragmentation pattern for this compound (molecular weight: 322.33 g/mol ) is outlined below.
Table 1: Proposed Key Ions in the ESI-MS/MS Spectrum of this compound
| Ion | Proposed Structure | m/z (calculated) | Description |
| [M+H]⁺ | Protonated this compound | 323.13 | Parent Ion |
| [M+H-56]⁺ | Ion after loss of isobutylene | 267.13 | Characteristic fragment of Boc group |
| [M+H-100]⁺ | Ion after loss of the entire Boc group | 223.13 | Corresponds to protonated 5-fluorotryptophan |
| [M+H-100-46]⁺ | Ion after subsequent loss of formic acid (HCOOH) | 177.13 | Fragmentation of the amino acid backbone |
| [C₉H₇FN]⁺ | Indole ring fragment | 148.06 | Scission of the side chain |
Comparison with Alternatives
The mass spectrometry analysis of this compound can be compared with its non-fluorinated counterpart, Boc-DL-tryptophan, and the unprotected 5-fluoro-DL-tryptophan.
-
Boc-DL-tryptophan: The fragmentation pattern would be very similar, with the primary difference being the mass shift of 18 Da due to the absence of fluorine. The characteristic losses of 56 Da and 100 Da from the Boc group would still be the dominant features.
-
5-fluoro-DL-tryptophan: The mass spectrum of the unprotected amino acid would show a parent ion at m/z 223.13. Fragmentation would primarily involve the amino acid side chain and backbone, with the indole ring fragment being a prominent ion.
The presence of the fluorine atom is not expected to significantly alter the fundamental fragmentation pathways of the Boc protecting group, but it may influence the relative abundance of certain fragment ions.
Experimental Protocols
A robust and reliable method for the analysis of this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of protected amino acids.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS/MS Analysis: Product ion scan of the protonated molecule [M+H]⁺ (m/z 323.13) with a collision energy range of 10-30 eV to observe the characteristic fragment ions.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the proposed molecular breakdown, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
References
- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of Boc-5-fluoro-DL-tryptophan Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Boc-5-fluoro-DL-tryptophan, a protected and fluorinated derivative of the essential amino acid tryptophan, is a valuable building block in the synthesis of novel peptides and pharmaceutical agents. Its purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity of this compound.
This guide provides a comprehensive comparison of the purity of commercially available this compound and details the experimental protocols for its analysis by both reversed-phase and chiral HPLC.
Purity Comparison of Commercially Available this compound
The purity of this compound can vary between suppliers. A summary of the stated purity from various commercial sources is presented below. It is important to note that the specific impurities are often not detailed in supplier specifications and can include residual solvents, starting materials, and by-products from the synthesis.
| Supplier | Product Name | Stated Purity (by HPLC) | Reference |
| Sigma-Aldrich | 5-Fluoro-DL-tryptophan | ≥95% | [1] |
| Thomas Scientific | 5-Fluoro-DL-tryptophan | ≥97% | [2] |
| Biosynth | 5-Fluoro D,L-tryptophan | Not specified | |
| Sigma-Aldrich | 5-Fluoro-L-tryptophan | ≥98% | [3][4] |
| Sigma-Aldrich | 5-Fluoro-L-tryptophan | ≥98.0% | [5] |
Experimental Protocols
The following sections detail the methodologies for both achiral (purity) and chiral (enantiomeric ratio) HPLC analysis of this compound.
Achiral Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This method is suitable for the quantification of the main compound and the detection of process-related impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (due to the indole chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chiral Purity Analysis by Chiral HPLC
For a racemic (DL) mixture, it is crucial to determine the ratio of the D- and L-enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation of the enantiomers.
Instrumentation:
-
A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: A macrocyclic glycopeptide-based chiral stationary phase, such as an Astec CHIROBIOTIC T column (25 cm x 4.6 mm, 5 µm), is a suitable choice for Boc-protected amino acids.[6][7]
-
Mobile Phase: An isocratic mobile phase of Water:Methanol:Formic Acid (30:70:0.02, v/v/v) can be effective for the separation of underivatized amino acid enantiomers and is a good starting point for method development for their Boc-derivatives.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Sample Preparation:
-
Prepare the sample as described for the achiral analysis.
Experimental Workflow and Logical Relationships
The general workflow for the HPLC analysis of this compound is depicted in the following diagram. This process ensures accurate and reproducible results for both purity and chiral analysis.
References
- 1. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. 5-Fluoro-L-tryptophan, 16626-02-1, High-Purity, SMB01347, Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Fluoro-L-tryptophan, 16626-02-1, High-Purity, SMB01347, Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Boc-5-fluoro-DL-tryptophan and Fmoc-5-fluoro-L-tryptophan for Researchers
In the realm of peptide synthesis and drug development, the incorporation of unnatural amino acids is a powerful strategy to enhance the pharmacological properties of peptides. 5-fluorotryptophan has emerged as a valuable tool for such modifications, offering unique characteristics for studying protein structure and function. This guide provides a detailed comparison of two commercially available derivatives of 5-fluorotryptophan: Boc-5-fluoro-DL-tryptophan and Fmoc-5-fluoro-L-tryptophan, to aid researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific needs.
Core Differences: Protecting Group Strategy and Stereochemistry
The primary distinctions between this compound and Fmoc-5-fluoro-L-tryptophan lie in their Nα-protecting groups and the stereochemistry of the amino acid.
-
Boc (tert-Butoxycarbonyl) Protection: The Boc group is an acid-labile protecting group.[1] Its removal is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in solid-phase peptide synthesis (SPPS).[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Protection: The Fmoc group is a base-labile protecting group, which is a cornerstone of modern SPPS.[2] It is stable under acidic conditions and is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3] This orthogonality to acid-labile side-chain protecting groups is a key advantage of the Fmoc strategy.[2][4]
-
Stereochemistry: A critical difference is that Boc-5-fluoro-tryptophan is supplied as a DL-racemic mixture , containing both the D- and L-enantiomers. In contrast, Fmoc-5-fluoro-tryptophan is provided as the enantiomerically pure L-isomer .[5][6] This has significant implications for the synthesis of biologically active peptides, which are typically composed of L-amino acids. The use of a racemic mixture will result in the synthesis of diastereomeric peptides, which can be challenging to separate and may exhibit different biological activities.
Physicochemical Properties
| Property | This compound | Fmoc-5-fluoro-L-tryptophan |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | C₂₆H₂₁FN₂O₄ |
| Molecular Weight | 322.33 g/mol | 444.45 g/mol |
| Appearance | Slightly off-white to brown powder or crystals[7] | White to off-white powder[5] |
| Melting Point | Not specified | 161 - 178 °C[5] |
| Optical Rotation | Not applicable (racemic) | [α]²⁰D = -20.5 ± 2° (c=1 in DMF)[5] |
| Storage Conditions | 2-8°C[7] | 0 - 8°C[5] |
| Solubility | General solubility of Boc-amino acids in DCM is good.[8] Sparingly soluble in aqueous buffers. | Generally soluble in DMF and NMP.[] The use of co-solvents like DMSO can enhance solubility.[10] |
Performance in Peptide Synthesis
The choice between this compound and Fmoc-5-fluoro-L-tryptophan will significantly impact the peptide synthesis strategy and the final product.
This compound
Advantages:
-
Cost-Effectiveness: Racemic amino acid derivatives are often less expensive to produce than their enantiomerically pure counterparts.
-
Established Protocols: Boc chemistry is a well-established methodology with extensive literature support.[11]
Disadvantages:
-
Racemic Mixture: The primary drawback is the racemic nature of the starting material. This leads to the formation of diastereomeric peptides, which will require purification, typically by HPLC, to isolate the desired L-peptide.[12] This can be a complex and time-consuming process.
-
Harsh Deprotection Conditions: The repetitive use of strong acid (TFA) for Boc deprotection can lead to the degradation of sensitive peptide sequences.[]
-
Side Reactions: The tert-butyl cation generated during Boc deprotection can cause side reactions, such as the alkylation of the tryptophan indole ring. The use of scavengers is essential to mitigate this.[1]
Fmoc-5-fluoro-L-tryptophan
Advantages:
-
Enantiomeric Purity: The use of the pure L-isomer ensures the synthesis of a single, stereochemically defined peptide, simplifying purification and ensuring biological relevance.[5]
-
Mild Deprotection Conditions: The base-labile nature of the Fmoc group allows for milder deprotection conditions, which is advantageous for the synthesis of sensitive or complex peptides.[4][]
-
Orthogonality: The Fmoc strategy is orthogonal to acid-labile side-chain protecting groups, providing greater flexibility in the synthesis of modified peptides.[3][4]
-
Real-time Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance, which can be used for real-time monitoring of the deprotection step during automated peptide synthesis.[3]
Disadvantages:
-
Cost: Enantiomerically pure Fmoc-amino acids are generally more expensive than their racemic Boc-protected counterparts.
-
Potential for Racemization: While generally low, racemization can occur during the activation step of the amino acid coupling, particularly for certain amino acids.[14]
-
Diketopiperazine Formation: At the dipeptide stage, there is a risk of diketopiperazine formation, leading to chain termination. This is more prevalent in Fmoc-based SPPS.[15]
Experimental Protocols
Detailed experimental protocols for solid-phase peptide synthesis are dependent on the specific peptide sequence, the resin, and the coupling reagents used. Below are generalized workflows for Boc- and Fmoc-SPPS.
General Boc-SPPS Cycle
Caption: Generalized workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis.
General Fmoc-SPPS Cycle
Caption: Generalized workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Applications in Research and Drug Development
5-fluorotryptophan is a valuable probe in various research areas:
-
¹⁹F NMR Spectroscopy: The fluorine atom provides a sensitive NMR probe for studying protein structure, dynamics, and ligand binding without the background signal from other atoms in the protein.
-
Metabolic Labeling: 5-fluorotryptophan can be incorporated into proteins in vivo and serve as a tracer for metabolic pathways.
-
Enhanced Pharmacological Properties: The incorporation of 5-fluorotryptophan into peptides can improve their stability, bioactivity, and pharmacokinetic properties.[5]
The signaling pathway for tryptophan metabolism, which can be studied using these fluorinated analogs, is depicted below.
Caption: Simplified overview of the major metabolic pathways of tryptophan.
Conclusion
The choice between this compound and Fmoc-5-fluoro-L-tryptophan is a critical decision in peptide design and synthesis. For applications where stereochemical purity is paramount, such as the synthesis of biologically active peptides, Fmoc-5-fluoro-L-tryptophan is the superior choice . Its use simplifies the synthesis and purification process, leading to a well-defined final product.
This compound may be considered for applications where a mixture of diastereomers is acceptable or desired for screening purposes, or where cost is a major limiting factor. However, researchers must be prepared for the significant challenge of separating the resulting diastereomeric peptides.
Ultimately, the selection should be based on a careful consideration of the specific research goals, the complexity of the target peptide, and the available resources for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-5-fluoro-DL-tryptophan [anaspec.com]
- 7. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
A Comparative Guide to Boc-5-fluoro-DL-tryptophan and Other Tryptophan Analogs for Researchers
In the landscape of peptide synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired biological activity and structural integrity. Boc-5-fluoro-DL-tryptophan, a synthetic amino acid, offers unique properties for incorporation into novel peptides and therapeutics. This guide provides an objective comparison of this compound with other relevant tryptophan analogs, supported by available data, to aid researchers, scientists, and drug development professionals in their selection process.
Introduction to this compound
This compound is a derivative of the essential amino acid tryptophan, featuring two key modifications: a fluorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The fluorine substitution can significantly alter the electronic properties of the indole ring, potentially influencing protein folding, stability, and receptor binding interactions. The Boc group is a widely used protecting group in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the amino terminus during peptide chain elongation.[1][2]
Comparison with Other Tryptophan Analogs
The properties and performance of this compound are best understood in comparison to other commonly used tryptophan analogs. This section details these comparisons in terms of their application in peptide synthesis and their potential biological activities.
Peptide Synthesis
The Boc protecting group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis, the other utilizing the Fmoc group.[] The choice between Boc and Fmoc chemistry depends on the specific requirements of the peptide sequence and the desired cleavage conditions.[] Boc-protected amino acids, including this compound, are utilized in a stepwise manner, with the Boc group being removed by a moderately strong acid, such as trifluoroacetic acid (TFA), before the next amino acid is coupled.[4][5]
The presence of the fluorine atom on the indole ring is not expected to significantly interfere with standard Boc-based peptide synthesis protocols. In fact, the use of halogenated tryptophan analogs is a known strategy to introduce novel functionalities into peptides.[6]
Table 1: Comparison of this compound with Other Boc-Protected Tryptophan Analogs in Peptide Synthesis
| Feature | This compound | Boc-L-tryptophan | Boc-5-bromo-L-tryptophan | Boc-6-fluoro-D-tryptophan |
| Protecting Group | tert-butyloxycarbonyl (Boc) | tert-butyloxycarbonyl (Boc) | tert-butyloxycarbonyl (Boc) | tert-butyloxycarbonyl (Boc) |
| Modification | 5-Fluoro substitution | Unmodified indole ring | 5-Bromo substitution | 6-Fluoro substitution, D-enantiomer |
| Key Application | Introduction of a 19F NMR probe; modulation of electronic properties. | Standard incorporation of tryptophan. | Introduction of a heavy atom for crystallographic studies; potential for altered biological activity. | Introduction of a 19F NMR probe at a different position; use of the D-enantiomer can confer resistance to proteolysis. |
| Deprotection | Acid-labile (e.g., TFA) | Acid-labile (e.g., TFA) | Acid-labile (e.g., TFA) | Acid-labile (e.g., TFA) |
Potential Biological Activities
While specific studies on the biological activity of this compound are limited, inferences can be drawn from research on its unprotected counterpart, 5-fluorotryptophan, and other halogenated tryptophan analogs. Halogenation of the tryptophan indole ring has been shown to modulate antimicrobial and antitumor activities.[6][7] For instance, the incorporation of 5-fluorotryptophan into the antimicrobial peptide nisin resulted in altered pathogen specificity.[6]
It is important to note that the Boc group itself is generally cleaved in vivo or during the final deprotection step of synthesis, so the biological activity of the final peptide will be determined by the incorporated 5-fluoro-tryptophan residue.
Table 2: Potential Biological Effects of Tryptophan Analogs (Based on Unprotected Forms)
| Tryptophan Analog | Reported or Potential Biological Effect | Relevant Research Area |
| 5-Fluorotryptophan | Altered antimicrobial specificity; potential antitumor agent.[6][7] | Infectious diseases, Oncology |
| 4-Fluorotryptophan | Used as a probe for protein structure and dynamics via 19F NMR. | Structural Biology, Biophysics |
| 6-Fluorotryptophan | Can be metabolized to 6-fluoroserotonin, affecting serotonergic pathways.[2] | Neuroscience, Pharmacology |
| 7-Fluorotryptophan | Incorporated into proteins for 19F NMR studies of ligand binding. | Drug Discovery, Structural Biology |
| 5-Bromotryptophan | Found in marine natural products with pharmacological activities.[8] | Natural Product Chemistry, Pharmacology |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research. Below are generalized protocols for its use in peptide synthesis and the subsequent removal of the Boc protecting group.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
-
Deprotection: Swell the resin in dichloromethane (DCM). Remove the Boc protecting group of the resin-bound amino acid by treating with 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization step with a base such as 10% diisopropylethylamine (DIPEA) in DCM. Wash again with DCM.
-
Coupling: Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF). Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Boc Deprotection
The removal of the Boc group is a standard procedure in organic synthesis and peptide chemistry.[4][5]
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA). The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Remove the excess acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Relationship between Boc-protected, deprotected, and peptide-incorporated forms.
Conclusion
This compound is a valuable tool for chemical biologists and medicinal chemists. Its key advantages lie in the ability to introduce a fluorine atom into a peptide sequence, which can be leveraged for biophysical studies (e.g., 19F NMR) and for modulating the biological activity of the resulting peptide. While direct comparative data for the Boc-protected form is not abundant, the well-established principles of Boc chemistry and the known effects of tryptophan fluorination provide a strong basis for its rational application in research and development. The choice of this analog over others will depend on the specific research goals, such as the desired position of the fluorine label, the required stereochemistry, and the overall synthetic strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]
A Comparative Guide to the Validation of Protein Incorporation with Boc-5-fluoro-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the successful incorporation of the unnatural amino acid Boc-5-fluoro-DL-tryptophan into proteins. It is designed to assist researchers in selecting the most appropriate validation techniques for their experimental needs by offering a side-by-side look at performance, supported by experimental data and detailed protocols.
Introduction to this compound Incorporation
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities. This compound, a fluorinated analog of tryptophan, serves as a valuable probe for studying protein structure, dynamics, and interactions using 19F NMR spectroscopy and fluorescence spectroscopy. The validation of its successful and specific incorporation is a critical step to ensure the integrity of downstream experiments.
Data Presentation: Comparison of Validation Techniques
The following table summarizes the key characteristics and performance metrics of the three primary methods used to validate the incorporation of this compound.
| Feature | Mass Spectrometry (MS) | Western Blotting | Fluorescence Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules, allowing for precise mass determination of the modified protein. | Uses specific antibodies to detect the target protein, with shifts in gel mobility or the presence of specific tags indicating incorporation. | Exploits the intrinsic fluorescence of 5-fluorotryptophan to detect its presence and probe the local environment within the protein. |
| Information Provided | Direct confirmation of incorporation and site-specificity; quantification of incorporation efficiency. | Indirect confirmation of incorporation; qualitative assessment of full-length protein expression. | Confirmation of incorporation; provides insights into protein folding and conformational changes. |
| Sensitivity | High | Moderate to High | High |
| Quantitative Capability | Yes (relative and absolute) | Semi-quantitative | Yes (relative) |
| Throughput | Low to Medium | High | High |
| Instrumentation | Mass Spectrometer (e.g., ESI-MS, MALDI-TOF) | Electrophoresis and blotting equipment, imaging system | Fluorometer or plate reader |
| Expertise Required | High | Moderate | Moderate |
| Key Advantage | Unambiguous identification and localization of the UAA. | Widely accessible and relatively simple to perform. | Non-destructive and provides functional information. |
| Limitations | Requires purified protein; can be complex to analyze data. | Indirect evidence; dependent on antibody specificity. | Indirect confirmation of incorporation; signal can be influenced by the local environment. |
Comparative Analysis with Alternatives
While this compound is a powerful tool, several alternatives exist. The choice of a specific fluorinated tryptophan analog can influence protein stability and function.
| Unnatural Amino Acid | Key Features & Comparison | Reference |
| This compound | Commonly used 19F NMR probe. Its incorporation has been shown to be well-tolerated in some proteins. The 5-position fluorine substitution can provide sensitive reporting on the local electrostatic environment. | [1] |
| 6-fluorotryptophan (6FW) | Studies have shown that the incorporation of 6FW can lead to a greater perturbation of protein structure and stability compared to 5FW in certain proteins like transthyretin. WT-TTR containing 6FW aggregated more rapidly than the one with 5FW. | [2] |
| 4-fluorotryptophan (4FW) & 7-fluorotryptophan (7FW) | These isomers offer alternative positions for the fluorine probe, which can be advantageous for probing different regions of the protein or for specific NMR applications. Genetic encoding systems for the site-selective incorporation of 4F-, 5F-, 6F-, and 7F-tryptophan have been developed. | [3][4][5] |
| Other Unnatural Amino Acids | A wide variety of UAAs with different functionalities (e.g., click chemistry handles, photo-crosslinkers) are available. The choice depends on the specific application. For example, azido- or alkynyl-containing amino acids allow for bioorthogonal labeling with fluorescent dyes or other probes. | [6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Mass Spectrometry Analysis of this compound Incorporation
This protocol outlines the general steps for confirming UAA incorporation using electrospray ionization mass spectrometry (ESI-MS).
1. Protein Sample Preparation:
- Purify the protein of interest containing the incorporated this compound to a high degree (>95%).
- Desalt the protein sample using methods such as dialysis, buffer exchange chromatography, or precipitation to remove salts and other interfering compounds.[9]
- Resuspend the purified, desalted protein in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and a small amount of formic acid.
2. Mass Spectrometry Analysis:
- Calibrate the mass spectrometer using a known protein standard.
- Infuse the protein sample into the ESI source.
- Acquire the mass spectrum in the appropriate mass range for the target protein.
- Deconvolute the resulting multi-charged spectrum to determine the intact mass of the protein.
3. Data Analysis:
- Compare the experimentally determined mass with the theoretical mass of the protein with and without the incorporated this compound. A mass shift corresponding to the difference between tryptophan and this compound confirms incorporation.
- For site-specificity analysis, perform peptide mapping by digesting the protein with a specific protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.[10]
Protocol 2: Western Blot Validation of Unnatural Amino Acid Incorporation
This protocol describes the use of Western blotting to indirectly validate the incorporation of a UAA by detecting the full-length protein.
1. Sample Preparation:
- Lyse cells expressing the target protein in a suitable lysis buffer containing protease inhibitors.[11]
- Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[12]
2. SDS-PAGE and Protein Transfer:
- Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein or a tag (e.g., His-tag, FLAG-tag) fused to the protein.
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane thoroughly to remove unbound secondary antibody.
4. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the chemiluminescent signal using an imaging system. The presence of a band at the expected molecular weight for the full-length protein in the sample containing the UAA and the orthogonal translation machinery, and its absence or reduction in control samples, indicates successful incorporation.
Protocol 3: Fluorescence Spectroscopy of Proteins with 5-fluorotryptophan
This protocol details how to use the intrinsic fluorescence of 5-fluorotryptophan to validate its incorporation and probe the protein's local environment.
1. Sample Preparation:
- Purify the protein containing 5-fluorotryptophan.
- Prepare a buffer solution that is compatible with the protein and does not have significant background fluorescence.
- Prepare a series of protein dilutions to determine the optimal concentration for fluorescence measurements.
2. Fluorescence Measurement:
- Use a fluorometer to measure the fluorescence emission spectrum of the protein.
- Excite the sample at a wavelength specific for tryptophan or 5-fluorotryptophan (typically around 295 nm to minimize absorbance by tyrosine).[13]
- Record the emission spectrum over a suitable wavelength range (e.g., 310-500 nm).[13]
- Measure the fluorescence of a wild-type protein (containing tryptophan instead of 5-fluorotryptophan) under the same conditions as a control.
3. Data Analysis:
- Compare the emission spectra of the 5-fluorotryptophan-containing protein and the wild-type protein. A shift in the emission maximum or a change in fluorescence intensity can indicate the incorporation of the fluorinated analog.[2]
- The sensitivity of the tryptophan fluorescence to its local environment can be used to study protein folding, conformational changes, and ligand binding.[14] A change in the fluorescence spectrum upon addition of a ligand can indicate that the incorporated 5-fluorotryptophan is located in or near the binding site.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Experimental workflow for UAA incorporation and validation.
References
- 1. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 2. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
A Head-to-Head Comparison: The Biological Activities of 5-Fluorotryptophan and Native Tryptophan
For researchers, scientists, and drug development professionals, understanding the nuanced differences between native L-tryptophan (Trp) and its fluorinated analog, 5-fluorotryptophan (5-FW), is critical for applications ranging from protein engineering to therapeutic development. This guide provides an objective comparison of their biological activities, supported by experimental data and detailed methodologies.
Native tryptophan is an essential amino acid with diverse physiological roles, serving as a building block for protein synthesis and a precursor for key signaling molecules like serotonin and melatonin.[1] The introduction of a fluorine atom at the 5-position of the indole ring in 5-fluorotryptophan alters its electronic properties, offering unique advantages as a probe in biochemical and metabolic studies, while also influencing its biological activity.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative differences in the biological activities of 5-fluorotryptophan compared to native tryptophan.
| Biological Activity | Native Tryptophan (Trp) | 5-Fluorotryptophan (5-FW) | Key Findings & Implications |
| Protein Synthesis | Standard building block for protein synthesis. | Can be incorporated into proteins in place of Trp. The efficiency of incorporation can be high but may be lower than Trp depending on the expression system and protein. | 5-FW is a valuable tool for introducing a fluorine probe into proteins for structural and functional studies using ¹⁹F-NMR, with often minimal perturbation to the overall protein structure.[2][3] |
| Enzyme Kinetics (Tryptophan Hydroxylase) | Natural substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[4][5] | Acts as a substrate for TPH, but with potentially altered kinetics. While specific comparative Km and Vmax values are not readily available in the literature, studies on other fluorinated tryptophans suggest that the rate of enzymatic processing can be affected by the position of fluorination.[6][7] | The ability of 5-FW to be processed by TPH suggests it can enter the serotonin pathway, though potentially at a different rate than Trp. This has implications for its use in studying serotonin metabolism and as a potential modulator of this pathway. |
| Cytotoxicity | Generally non-toxic to cells at physiological concentrations, though some degradation products can exhibit toxicity.[8] | Cytotoxicity data is limited and context-dependent. Some studies suggest that fluorinated amino acids can exhibit selective toxicity towards certain cancer cell lines, but direct comparative IC50 values with Trp are not widely reported. | The potential for differential cytotoxicity warrants further investigation, particularly for the development of 5-FW-based anticancer agents. |
| Metabolic Fate | Primarily metabolized through the kynurenine, serotonin, and indole pathways.[4] | Can enter the major tryptophan metabolic pathways. However, studies with 18F-labeled fluorotryptophans indicate that 4-, 5-, and 6-fluorotryptophan can undergo rapid in vivo defluorination, which could alter their metabolic profile and downstream effects.[9] | The potential for in vivo defluorination is a critical consideration for studies using 5-FW to trace tryptophan metabolism, as it may not perfectly mimic the fate of the native amino acid. |
| Precursor for Serotonin Synthesis | The natural precursor for the synthesis of the neurotransmitter serotonin.[4][10] | Can serve as a precursor for serotonin synthesis, as it is a substrate for tryptophan hydroxylase. Studies with other fluorinated tryptophan analogs have shown the potential to increase serotonin levels.[11] | 5-FW could be explored as a tool to modulate serotonin levels, potentially offering therapeutic benefits in conditions associated with serotonin dysregulation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protein Incorporation Assay
This protocol outlines a method to assess the efficiency of 5-fluorotryptophan incorporation into a target protein compared to native tryptophan using an in vitro protein synthesis system.
Objective: To quantify the relative incorporation of 5-FW versus Trp into a specific protein.
Materials:
-
Cell-free protein expression system (e.g., E. coli S30 extract)
-
Plasmid DNA encoding the target protein with a purification tag (e.g., His-tag)
-
Complete amino acid mixture minus tryptophan
-
L-Tryptophan
-
5-Fluoro-L-tryptophan
-
[¹⁴C]-Leucine (as a tracer for total protein synthesis)
-
Ni-NTA affinity chromatography resin
-
Scintillation counter
-
SDS-PAGE apparatus and reagents
Procedure:
-
Set up two parallel in vitro protein synthesis reactions. In one reaction, add non-radioactive L-tryptophan to the amino acid mixture. In the other, add 5-fluoro-L-tryptophan.
-
To both reactions, add a known amount of [¹⁴C]-Leucine to monitor total protein synthesis.
-
Add the plasmid DNA encoding the target protein to initiate the reactions.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions and purify the expressed target protein using Ni-NTA affinity chromatography.
-
Quantify the total protein yield in each sample using a standard protein assay (e.g., Bradford or BCA).
-
Measure the amount of incorporated [¹⁴C]-Leucine in the purified protein from both reactions using a scintillation counter. This will serve as a measure of total protein synthesized.
-
To determine the specific incorporation of Trp or 5-FW, the purified proteins can be subjected to amino acid analysis or mass spectrometry.
-
The relative incorporation efficiency can be calculated by comparing the yield of the 5-FW-containing protein to the Trp-containing protein, normalized to the total protein synthesis measured by [¹⁴C]-Leucine incorporation.[12][13][14]
Tryptophan Hydroxylase Activity Assay
This protocol describes a continuous fluorometric assay to compare the kinetics of tryptophan hydroxylase (TPH) with native tryptophan and 5-fluorotryptophan as substrates.
Objective: To determine and compare the Michaelis-Menten constants (Km and Vmax) of TPH for Trp and 5-FW.
Materials:
-
Purified recombinant tryptophan hydroxylase (TPH1 or TPH2)
-
L-Tryptophan
-
5-Fluoro-L-tryptophan
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) as a cofactor
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, BH₄, DTT, catalase, and ferrous ammonium sulfate.
-
Prepare a series of substrate solutions with varying concentrations of either L-tryptophan or 5-fluoro-L-tryptophan.
-
Initiate the reaction by adding a fixed amount of TPH to the reaction mixture containing a specific concentration of the substrate.
-
Immediately monitor the increase in fluorescence at an excitation wavelength of ~295 nm and an emission wavelength of ~340 nm. The product of the reaction, 5-hydroxytryptophan (or 5-fluoro-5-hydroxytryptophan), has a higher fluorescence quantum yield than the substrate.
-
Record the initial rate of the reaction (the linear phase of the fluorescence increase).
-
Repeat the measurement for each substrate concentration for both Trp and 5-FW.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.[1][2][15][16]
MTT Cytotoxicity Assay
This protocol details the use of the MTT assay to compare the cytotoxic effects of 5-fluorotryptophan and native tryptophan on a selected cell line.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) values of 5-FW and Trp.
Materials:
-
Mammalian cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293)
-
Cell culture medium and supplements
-
L-Tryptophan
-
5-Fluoro-L-tryptophan
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of L-tryptophan and 5-fluoro-L-tryptophan in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Trp or 5-FW. Include a control group with medium only.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of the compound and determine the IC50 value for both Trp and 5-FW.[17][18][19][20]
Visualizations
Tryptophan Metabolism and the Serotonin Pathway
The following diagram illustrates the major metabolic pathways of tryptophan, highlighting the serotonin synthesis pathway where both native tryptophan and 5-fluorotryptophan can act as substrates.
Caption: Major metabolic pathways of tryptophan and its analog, 5-fluorotryptophan.
Experimental Workflow for Comparing Cytotoxicity
This diagram outlines the key steps in the MTT assay used to compare the cytotoxic effects of native tryptophan and 5-fluorotryptophan.
Caption: Workflow of the MTT assay for comparing the cytotoxicity of two compounds.
References
- 1. static.igem.org [static.igem.org]
- 2. Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. Fluorine-Tagged 5-Hydroxytryptophan to Investigate Amino Acid Metabolism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of Tryptophan-Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that dictates the efficiency, purity, and overall success of the synthesis. This is particularly true for peptides containing sensitive residues like tryptophan, whose indole side chain is prone to modification under certain chemical conditions. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the synthesis of tryptophan-containing peptides, complete with detailed experimental protocols and visualizations to aid in the selection of the optimal methodology.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the protecting group for the α-amino group and the conditions required for its removal.
-
Boc Strategy: This earlier method employs the acid-labile Boc group for Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed simultaneously with cleavage from the resin using a strong acid, such as hydrogen fluoride (HF).[][2]
-
Fmoc Strategy: This has become the more prevalent strategy, utilizing the base-labile Fmoc group for Nα-protection. Deprotection is carried out using a mild base, most commonly piperidine. Side-chain protecting groups are typically tert-butyl (tBu)-based and are removed during the final cleavage from the resin with TFA.[][] The Fmoc/tBu strategy is considered a truly orthogonal system, as the conditions for Nα-deprotection and side-chain deprotection are distinct and non-interfering.[]
The Tryptophan Challenge: Acid Sensitivity and Side Reactions
The indole side chain of tryptophan is highly susceptible to oxidation and alkylation, particularly under the acidic conditions characteristic of the Boc strategy.[] The repetitive TFA treatments in Boc-SPPS can lead to the degradation of the tryptophan residue. While the final cleavage in Fmoc-SPPS also uses strong acid, the peptide is only exposed to it once.
Common Side Reactions Involving Tryptophan:
-
t-Butylation: The t-butyl cation generated during the cleavage of Boc or tBu protecting groups can alkylate the nucleophilic indole ring of tryptophan. This side reaction can be minimized by the use of scavengers.[4]
-
Sulfonylation: During the final acid cleavage, sulfonyl-based protecting groups from arginine residues (e.g., Pmc, Pbf) can be transferred to the tryptophan side chain, leading to significant impurities.[5]
-
Oxidation: The indole ring is susceptible to oxidation, which can be exacerbated by acidic conditions.
To mitigate these side reactions, the indole nitrogen of tryptophan is often protected. In the Boc strategy, a formyl (For) group is commonly used, while in the Fmoc strategy, a Boc group is the preferred choice for indole protection.[6]
Quantitative Comparison: Boc vs. Fmoc for Tryptophan-Containing Peptides
While a direct head-to-head synthesis of the same tryptophan-containing peptide with detailed quantitative analysis in a single publication is scarce, the literature provides a clear consensus on the expected outcomes. The following table summarizes the anticipated quantitative and qualitative differences based on numerous studies and the known chemical principles of each strategy.
| Feature | Boc Strategy | Fmoc Strategy |
| Crude Purity (Trp-Peptide) | Lower to Moderate | Higher |
| Overall Yield (Trp-Peptide) | Moderate | Higher |
| Major Side Products | t-Butylated Trp, Oxidized Trp | Pmc/Pbf-adducts on Trp |
| Risk of Racemization | Lower | Higher for certain amino acids (e.g., His, Cys) |
| Automation Friendliness | Less Common | High |
| Safety Concerns | Use of highly toxic HF | Use of piperidine (regulated) |
Note: The data in this table is illustrative and represents a consolidation of expected outcomes from the literature. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and purification methods.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the cyclical workflows of the Boc and Fmoc solid-phase peptide synthesis strategies.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-5-fluoro-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the properties and performance of peptides synthesized with Boc-5-fluoro-DL-tryptophan against their native tryptophan-containing counterparts and other analogs. The inclusion of the fluorinated non-canonical amino acid, 5-fluorotryptophan (5-FTrp), can significantly modulate the physicochemical and biological characteristics of a peptide. This guide summarizes key experimental data and provides detailed protocols for the characterization of these modified peptides.
Executive Summary
The substitution of tryptophan with 5-fluorotryptophan in peptides offers a subtle yet powerful modification to fine-tune their properties. The high electronegativity of fluorine can alter the electron density of the indole ring, influencing intra- and intermolecular interactions.[1] This guide presents a comparative analysis of key performance metrics, including antimicrobial activity and fluorescence properties, and provides detailed methodologies for researchers to characterize their own 5-FTrp-containing peptides.
Performance Comparison: 5-Fluorotryptophan vs. Tryptophan Peptides
The incorporation of 5-fluorotryptophan can lead to enhanced biological activity and offers unique spectroscopic handles for biophysical studies.
Antimicrobial Activity
A key application for modified peptides is in the development of novel antimicrobial agents. The substitution of tryptophan with 5-fluorotryptophan has been shown to enhance the antimicrobial activity of certain peptides. A study on derivatives of the nodule-specific cysteine-rich (NCR) peptide NCR169C17–38 demonstrated that replacing tryptophan with 5-fluorotryptophan can lead to a significant increase in potency against a range of pathogenic bacteria, including ESKAPE pathogens.[2]
| Peptide Derivative | Target Bacterium | MIC (µM) of Tryptophan Peptide | MIC (µM) of 5-Fluorotryptophan Peptide | Fold Improvement |
| NCR169C17–38C12,17/S | E. faecalis | 3.1 | 1.6 | ~2x |
| NCR169C17–38C12,17/S | S. aureus | 3.1 | 1.6 | ~2x |
| NCR169C17–38C12,17/S | K. pneumoniae | 6.3 | 3.1 | ~2x |
| NCR169C17–38C12,17/S | A. baumannii | 6.3 | 3.1 | ~2x |
| NCR169C17–38C12,17/S | P. aeruginosa | 3.1 | 1.6 | ~2x |
| NCR169C17–38C12,17/S | E. coli | 3.1 | 1.6 | ~2x |
Data synthesized from a study on NCR169C peptide derivatives.[2]
Fluorescence Properties
Tryptophan is an intrinsically fluorescent amino acid widely used in protein and peptide studies. However, its fluorescence lifetime can be heterogeneous, complicating its use in applications like Fluorescence Resonance Energy Transfer (FRET).[1] The introduction of 5-fluorotryptophan has been shown to reduce this fluorescence lifetime heterogeneity, making it a superior donor for FRET experiments aimed at measuring intramolecular distances.[1]
| Property | Tryptophan-containing Peptide | 5-Fluorotryptophan-containing Peptide | Advantage of 5-FTrp |
| Fluorescence Lifetime | Multiple decay components, heterogeneous | A major decay component of over 80% | More homogenous lifetime, better for FRET |
| Application | Standard intrinsic fluorescence probe | Improved donor for FRET, unambiguous distance estimation | Enhanced precision in structural biology studies |
This table summarizes findings from a comparative study on the fluorescence properties of Trp and 5-FTrp in proteins and peptides.[1]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of peptides containing this compound are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide containing a this compound residue.
Materials:
-
This compound
-
Other required Boc-protected amino acids
-
Merrifield resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine (for Fmoc synthesis comparison)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes, followed by washing with DMF.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling:
-
Dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Characterization Techniques
Purpose: To purify and assess the purity of the synthesized peptide.
Instrumentation:
-
Reverse-phase C18 column
-
UV detector
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
Purpose: To confirm the molecular weight of the synthesized peptide.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure (ESI-MS):
-
Prepare a dilute solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the calculated theoretical mass of the peptide.
Purpose: To analyze the secondary structure of the peptide.
Instrumentation:
-
CD Spectrometer
Procedure:
-
Prepare a peptide solution of known concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Record the CD spectrum in the far-UV region (190-250 nm) at a controlled temperature.
-
Acquire spectra in a quartz cuvette with a 1 mm path length.
-
Average multiple scans to improve the signal-to-noise ratio.
-
Convert the raw data (ellipticity) to mean residue ellipticity for comparison with reference spectra for different secondary structures (α-helix, β-sheet, random coil).[3]
Purpose: To compare the stability of the 5-fluorotryptophan peptide to its native counterpart in the presence of proteases.
Materials:
-
Purified tryptophan and 5-fluorotryptophan peptides
-
Protease (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Incubate a known concentration of each peptide with the protease in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation rate for each peptide.[4]
Signaling Pathways and Mechanisms of Action
The incorporation of 5-fluorotryptophan can influence the mechanism by which a peptide interacts with biological systems. For antimicrobial and cell-penetrating peptides, the initial interaction with the cell membrane is a critical step.
Antimicrobial Peptide Mechanism
Tryptophan-rich antimicrobial peptides often function by disrupting the bacterial cell membrane. The bulky indole side chain of tryptophan plays a crucial role in partitioning into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.[5] This can trigger a cascade of events, including the inhibition of essential intracellular processes.
Caption: General mechanism of a tryptophan-rich antimicrobial peptide.
Cell-Penetrating Peptide (CPP) Uptake
The cellular uptake of many CPPs is initiated by electrostatic interactions with negatively charged glycosaminoglycans (GAGs) on the cell surface.[6] This interaction can trigger endocytosis, allowing the peptide and any associated cargo to enter the cell. The presence of tryptophan residues, and by extension 5-fluorotryptophan, can enhance the affinity of the peptide for the cell membrane and GAGs.[7][8]
Caption: Glycosaminoglycan-mediated endocytosis of a CPP.
Conclusion
The synthesis of peptides with this compound provides a valuable tool for researchers in drug discovery and chemical biology. The introduction of fluorine at the 5-position of the indole ring can lead to peptides with enhanced antimicrobial activity and improved fluorescence properties for biophysical analysis. The experimental protocols and comparative data presented in this guide offer a framework for the systematic characterization and optimization of these promising molecules. Further research into the diverse applications of 5-fluorotryptophan-containing peptides is warranted to fully explore their potential in therapeutic and diagnostic development.
References
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ionpair-π interactions favor cell penetration of arginine/tryptophan-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Probing Protein Environments: A Comparative Guide to 19F NMR of Boc-5-fluoro-DL-tryptophan
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Boc-5-fluoro-DL-tryptophan as a ¹⁹F NMR probe for studying protein structure, dynamics, and interactions. We present experimental data, detailed protocols, and comparisons with other common fluorinated amino acids to facilitate its application in your research.
The introduction of fluorine atoms into proteins provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus boasts a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, making it an exquisitely sensitive reporter of its local environment.[1] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of labeled sites even in large and complex proteins.[2][3]
Among the various fluorinated amino acids, 5-fluorotryptophan (5F-Trp) has emerged as a valuable probe. Tryptophan residues are often found in functionally important regions of proteins, such as active sites and protein-protein interfaces.[4] The substitution of a hydrogen atom with fluorine at the 5-position of the indole ring is a minimal perturbation, generally having little effect on protein structure and function.[2][5] This guide focuses on the application of 5F-Trp, which is synthetically derived from this compound, in protein ¹⁹F NMR studies.
Performance Comparison: 5-fluorotryptophan vs. Other Fluorinated Probes
The choice of a ¹⁹F NMR probe depends on the specific application and the protein system under investigation. Below is a comparison of 5-fluorotryptophan with other commonly used fluorinated amino acids.
Table 1: Comparison of ¹⁹F NMR Properties of Fluorinated Aromatic Amino Acids
| Feature | 5-fluorotryptophan (5F-Trp) | Other Fluorotryptophans (4F, 6F, 7F-Trp) | 3-fluorotyrosine (3F-Tyr) |
| Sensitivity to Environment | High sensitivity to local electrostatic fields and van der Waals interactions.[2][4] | Also highly sensitive, with chemical shifts varying based on the fluorine position on the indole ring.[6] | Exhibits a large chemical shift dispersion, highly responsive to changes in solvent polarity.[4][7] |
| Chemical Shift Range | Wide dispersion, allowing for the resolution of individual tryptophan residues in a protein.[4] | Each isomer has a distinct chemical shift range. 7F-Trp, for example, resonates significantly upfield from 5F-Trp.[6] | A remarkable chemical shift dispersion of over 12 ppm has been reported for seven 3F-Tyr residues in a single protein.[4] |
| Potential for Perturbation | Generally considered a minimal structural perturbation.[2][5] | Similar minimal perturbation to 5F-Trp. | Can alter the pKa of the tyrosine hydroxyl group, which may be a consideration for some studies.[7] |
| Incorporation Efficiency | Can be efficiently incorporated biosynthetically using 5-fluoroindole.[8] | Incorporation efficiency can vary between isomers.[6] | Can be efficiently incorporated biosynthetically. |
| Chemical Shift Anisotropy (CSA) | Possesses a lower level of broadening from CSA compared to 4F- and 6F-Trp, making it suitable for larger proteins.[4] | CSA values vary among isomers.[7] | May suffer from larger CSA broadening compared to some other probes.[4] |
Quantitative Data: ¹⁹F NMR Chemical Shifts of 5-fluorotryptophan in Proteins
The ¹⁹F chemical shift of 5F-Trp is highly sensitive to its specific location within a protein's three-dimensional structure. This sensitivity allows for the monitoring of conformational changes, ligand binding, and protein folding.
Table 2: Examples of ¹⁹F NMR Chemical Shifts of 5-fluorotryptophan in Various Proteins
| Protein | Residue(s) | Condition | ¹⁹F Chemical Shift (ppm) | Reference |
| Histidine-binding protein J | Single Trp | Ligand-free | Not specified | [9] |
| L-histidine bound | ~0.6 ppm downfield shift | [9] | ||
| Leucine-specific binding protein | Trp18 | l-leucine bound | Not specified (sharp peaks) | [10] |
| Trp18 | Ligand-free | Not specified (broadened peaks) | [10] | |
| Actinoporin equinatoxin II | Five Trp residues | In solution | Multiple resolved peaks | [4] |
| USP5 Zf-UBD | Two Trp residues | Ligand-free | Two resolved peaks (~-118 ppm) | [11] |
| Ubiquitin peptide bound | Significant shift and decreased peak area for one peak | [11] |
Note: Chemical shifts are typically referenced to an external standard such as trifluoroacetic acid (TFA) or an internal standard.
Experimental Protocols
The most common method for incorporating 5-fluorotryptophan into proteins is through biosynthetic labeling in E. coli. This approach is cost-effective and allows for high incorporation efficiency.
Protocol: Biosynthetic Incorporation of 5-fluorotryptophan using 5-fluoroindole
This protocol is adapted from methodologies described for protein expression in E. coli.[8][12]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
M9 minimal media.
-
5-fluoroindole (dissolved in a suitable solvent like DMSO).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Main Culture: The following day, inoculate 1 L of M9 minimal media supplemented with the antibiotic with the overnight starter culture. Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Addition of 5-fluoroindole: When the desired OD₆₀₀ is reached, add 5-fluoroindole to a final concentration of 25-50 mg/L.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate the culture with shaking for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
-
Purification: Purify the 5-fluorotryptophan-labeled protein using standard chromatography techniques optimized for the unlabeled protein.
Verification of Incorporation: The incorporation of 5-fluorotryptophan can be confirmed by mass spectrometry.
¹⁹F NMR Data Acquisition
-
Spectrometer: ¹⁹F NMR spectra are typically acquired on a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Sample Conditions: Labeled protein is typically in a buffered solution (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) with 5-10% D₂O for the field frequency lock.
-
Referencing: Chemical shifts are referenced to an external standard, commonly trifluoroacetic acid (TFA) at -76.55 ppm.
-
Parameters: One-dimensional ¹⁹F NMR spectra can be acquired with or without proton decoupling. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.
Visualizations
The following diagrams illustrate key workflows and concepts in the application of 5-fluorotryptophan for protein ¹⁹F NMR studies.
Caption: Experimental workflow for ¹⁹F NMR analysis of a protein labeled with 5-fluorotryptophan.
Caption: Conceptual diagram of ligand binding inducing a change in the ¹⁹F NMR chemical shift.
References
- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. structbio.biochem.dal.ca [structbio.biochem.dal.ca]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-5-fluoro-DL-tryptophan: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-5-fluoro-DL-tryptophan. Adherence to these procedural steps is critical for ensuring laboratory safety, environmental responsibility, and regulatory compliance. This document aims to be the preferred source for handling specialized chemical reagents, building trust through value-added information beyond the product itself.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key hazard information.
Hazard Identification:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield.[1] | Protects against dust particles and potential splashes. |
| Hand Protection | Protective gloves (e.g., Nitrile).[1] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat.[1] | Provides a barrier against accidental spills. |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection (e.g., N95 respirator).[1][2] | Recommended when handling the powder to avoid inhalation of dust. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final waste hand-off.
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Methodology:
-
Consult SDS and Assemble PPE: Before handling the chemical, thoroughly review the Safety Data Sheet. Don the appropriate Personal Protective Equipment as detailed in the table above.
-
Designate Waste Container: Select a suitable, sealable, and clearly labeled container for the chemical waste. Ensure the container is compatible with the chemical.
-
Collect Solid Waste: Carefully transfer any unwanted this compound solid into the designated waste container. Use tools like a spatula or scoop to minimize dust generation.[1] Avoid creating dust clouds.
-
Collect Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and disposable lab coats, should also be placed in the designated waste container.
-
Label Waste Container: Clearly label the waste container with the chemical name ("this compound"), concentration (if applicable), and hazard symbols (e.g., "Harmful," "Irritant").
-
Store Securely: Seal the container tightly and store it in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Disposal should be in accordance with local, state, and federal regulations.[4] The recommended disposal method is incineration in a facility equipped with an afterburner and flue gas scrubber.[1]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
Logical Relationship for Spill Response:
References
Personal protective equipment for handling Boc-5-fluoro-DL-tryptophan
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Boc-5-fluoro-DL-tryptophan, a fluorinated amino acid derivative used in specialized research applications. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification:
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specification and Rationale |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must be worn to protect against dust particles and potential splashes.[1] A face shield provides additional protection for the entire face.[1] |
| Hands | Chemical-resistant gloves | Nitrile or other suitable chemical-resistant gloves are required to prevent skin contact.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body | Laboratory coat | A standard laboratory coat must be worn and kept buttoned to protect clothing and skin from accidental spills.[3] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Due to its powdered form and potential to cause respiratory irritation, a respirator is necessary, especially when handling outside of a fume hood or if dust is generated.[1] |
| Feet | Closed-toe shoes | Fully enclosed footwear is mandatory to protect against spills and falling objects.[1] |
Operational Plan: Safe Handling Protocol
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a chemical fume hood to control dust.[3]
-
Dispensing: Handle the powder carefully to avoid generating dust.[4] Use appropriate tools, such as a spatula, for transfer.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[3]
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water.[3]
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Solid Waste: Carefully collect any solid this compound waste, including residues and contaminated weighing papers, and place it into a clearly labeled, sealed container for chemical waste.[5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, wipes, and pipette tips, should be disposed of in the same designated chemical waste container.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company, in accordance with all federal, state, and local regulations.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
